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  • Product: TCMTB
  • CAS: 21564-17-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum antimicrobial agent with established efficacy against a wide range...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum antimicrobial agent with established efficacy against a wide range of fungi and bacteria.[1] It is extensively utilized in industrial applications, including the preservation of leather, wood, paper, and cutting fluids, as well as in agriculture for seed treatment.[2][3][4] The antimicrobial efficacy of TCMTB stems from a complex and multi-site mode of action, which is a significant advantage in mitigating the development of microbial resistance.[5][6] This technical guide delineates the core molecular mechanisms, presents quantitative activity data, details relevant experimental protocols for its study, and provides visual representations of its action and analytical workflows. The primary mechanism involves the covalent modification of nucleophilic entities within the microbial cell, leading to widespread enzyme inhibition and disruption of critical metabolic pathways, most notably the tricarboxylic acid (TCA) cycle.[5]

Core Antimicrobial Mechanisms

TCMTB's activity is not targeted to a single cellular process but rather involves a cascade of disruptive molecular interactions. This multi-site action ensures its broad-spectrum efficacy and lowers the probability of resistance development.[6]

Primary Mechanism: Reaction with Nucleophilic Cellular Components

The foundational mechanism of TCMTB's antimicrobial action is its reaction with nucleophilic groups present in essential biomolecules.[5] The thiocyanomethylthio group in TCMTB acts as an electrophile, readily reacting with nucleophiles such as the thiol groups (-SH) of cysteine residues in proteins and enzymes.

This covalent modification leads to:

  • Enzyme Inactivation: Alteration of the three-dimensional structure of enzymes, particularly at the active site, rendering them non-functional.

  • Disruption of Protein Function: Modification of structural proteins, compromising cellular integrity and transport mechanisms.

  • Depletion of Intracellular Thiols: Reaction with vital small-molecule thiols like glutathione, leading to oxidative stress and disruption of cellular redox balance.

TCMTB TCMTB (Electrophile) Target Nucleophilic Target (e.g., Protein-SH) TCMTB->Target Covalent Modification InactiveProtein Inactive S-Conjugated Protein Target->InactiveProtein Leads to Disruption Disruption of Cellular Function InactiveProtein->Disruption Causes Death Cell Death Disruption->Death Results in

Caption: Molecular mechanism of TCMTB via reaction with cellular nucleophiles.

Specific Target: Inhibition of Flavoenzymes in the Tricarboxylic Acid (TCA) Cycle

A more specific target of TCMTB is the inhibition of flavoenzymes within the tricarboxylic acid (TCA) cycle, a critical pathway for cellular respiration and energy (ATP) production.[5] By inactivating key enzymes in this cycle, such as succinate dehydrogenase, TCMTB effectively halts the cell's primary energy-generating process. This disruption of aerobic respiration is catastrophic for the microorganism, leading to a rapid depletion of energy reserves and subsequent cell death.

cluster_TCA Tricarboxylic Acid (TCA) Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Flavoenzyme Flavoenzymes (e.g., Succinate Dehydrogenase) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate TCMTB TCMTB TCMTB->Inhibition Inhibition->Flavoenzyme   Inhibits

Caption: TCMTB-mediated inhibition of flavoenzymes in the TCA cycle.

Quantitative Antimicrobial Activity

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of the agent that prevents visible growth, while MBC/MFC is the lowest concentration that results in microbial death.[7][8]

The following tables provide an illustrative summary of expected TCMTB activity against representative microorganisms. Actual values must be determined empirically.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of TCMTB

Microorganism Type Expected MIC Range (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 0.5 - 8.0
Escherichia coli Gram-negative Bacteria 1.0 - 16.0
Pseudomonas aeruginosa Gram-negative Bacteria 4.0 - 32.0
Candida albicans Yeast 0.25 - 4.0

| Aspergillus niger | Mold | 1.0 - 16.0 |

Table 2: Illustrative Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of TCMTB

Microorganism Type Expected MBC/MFC Range (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 2.0 - 32.0
Escherichia coli Gram-negative Bacteria 4.0 - 64.0
Candida albicans Yeast 1.0 - 16.0

| Aspergillus niger | Mold | >64.0 (Often fungistatic) |

Key Experimental Protocols for Mechanism of Action Studies

Investigating the antimicrobial mechanism of TCMTB requires a multi-faceted approach, combining microbiological, biochemical, and imaging techniques.

Determination of MIC and MBC/MFC (Broth Microdilution Method)

This standard method is used to quantify the antimicrobial activity of a compound.[9][10]

Protocol:

  • Preparation of TCMTB Stock: Dissolve TCMTB in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the TCMTB stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard (approx. 1-5 x 10⁸ CFU/mL) and then dilute to a final concentration of 5 x 10⁵ CFU/mL in each well. Include positive (microbe, no drug) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of TCMTB in which no visible growth is observed.

  • MBC/MFC Determination: Aliquot 10-20 µL from each well showing no growth onto an agar plate. The MBC/MFC is the lowest concentration from which no colonies grow after incubation.[8]

cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare Serial Dilutions of TCMTB B Inoculate with Microbial Suspension A->B C Incubate (e.g., 24h at 37°C) B->C D Read MIC (No Visible Growth) C->D E Aliquot from Clear Wells onto Agar Plate D->E Proceed with clear wells F Incubate Plate E->F G Read MBC/MFC (No Colony Growth) F->G

Caption: Experimental workflow for determining MIC and MBC/MFC values.

Enzyme Inhibition Assays

To confirm the inhibition of specific enzymes (e.g., flavoenzymes), kinetic assays are performed.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and varying concentrations of TCMTB.

  • Pre-incubation: Mix the enzyme with each TCMTB concentration (and a vehicle control) and incubate for a defined period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

  • Measure Activity: Monitor the reaction rate by measuring the formation of a product or the depletion of a substrate over time, typically using a spectrophotometer.

  • Data Analysis: Plot the reaction velocities against substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the inhibition constant (Ki).[11][12]

A Prepare Enzyme, Substrate & TCMTB Dilutions B Pre-incubate Enzyme with TCMTB A->B C Initiate Reaction by Adding Substrate B->C D Measure Reaction Rate (Spectrophotometry) C->D E Plot Kinetic Data (e.g., Lineweaver-Burk) D->E F Determine Inhibition Type and Ki Value E->F

Caption: Workflow for determining enzyme inhibition kinetics.

Conclusion

The antimicrobial mechanism of 2-(thiocyanomethylthio)benzothiazole is robust and multi-faceted, centered on its chemical reactivity with essential cellular nucleophiles. This leads to the non-specific inactivation of a wide array of proteins and the specific inhibition of critical metabolic pathways like the TCA cycle.[5] This complex mode of action makes TCMTB a highly effective and durable biocide for a variety of industrial and agricultural applications, as the development of microbial resistance to such a multi-pronged attack is significantly hindered.[6] Further research into its interactions with other cellular targets will continue to enhance our understanding of this potent antimicrobial agent.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide with significant applications in various industries, including leather pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide with significant applications in various industries, including leather preservation, wood treatment, and as a fungicide in agricultural and industrial water systems.[1][2] Its efficacy against a wide range of microorganisms has made it a valuable replacement for more hazardous substances like pentachlorophenol.[3][4] This technical guide provides a comprehensive overview of the synthesis and manufacturing of TCMTB, focusing on the core chemical processes, experimental protocols, and quantitative data. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and application of antimicrobial agents.

Chemical Profile

PropertyValue
IUPAC Name [(1,3-benzothiazol-2-yl)sulfanyl]methyl thiocyanate
CAS Number 21564-17-0[2]
Molecular Formula C₉H₆N₂S₃[5]
Molecular Weight 238.35 g/mol [5]
Appearance Red to brown oily liquid with a pungent odor[1][2]
Solubility Very slightly soluble in water (125 mg/L at 24°C); soluble in most organic solvents.[2][6]
Melting Point < -10 °C[5]
Boiling Point Decomposes at 191 °C[6]

Synthesis and Manufacturing

The industrial manufacturing of TCMTB primarily revolves around two main synthetic routes. The most common and preferred method involves the reaction of 2-chloromethylthiobenzothiazole with a thiocyanate salt, which avoids the use of the hazardous and commercially unavailable intermediate, chloromethylthiocyanate.[7][8]

Primary Manufacturing Route: From 2-Chloromethylthiobenzothiazole

This two-step process begins with the synthesis of the intermediate, 2-chloromethylthiobenzothiazole, followed by its conversion to TCMTB.

Step 1: Synthesis of 2-Chloromethylthiobenzothiazole

The precursor, 2-chloromethylthiobenzothiazole, is prepared from the sodium salt of 2-mercaptobenzothiazole and bromochloromethane.[8]

Step 2: Synthesis of TCMTB

The core of the manufacturing process is the reaction of 2-chloromethylthiobenzothiazole with an alkali metal or ammonium thiocyanate.[7] Glycol ethers are often used as the solvent in industrial settings to facilitate a cleaner reaction and simpler purification process.[8]

TCMTB_Manufacturing_Workflow cluster_precursors Raw Materials cluster_synthesis Synthesis Process cluster_purification Purification and Final Product 2_Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction_1 Step 1: Synthesis of 2-Chloromethylthiobenzothiazole 2_Mercaptobenzothiazole->Reaction_1 Bromochloromethane Bromochloromethane Bromochloromethane->Reaction_1 Sodium_Thiocyanate Sodium Thiocyanate (or other thiocyanate salts) Reaction_2 Step 2: Reaction with Thiocyanate Salt Sodium_Thiocyanate->Reaction_2 Glycol_Ether Glycol Ether (Solvent) Glycol_Ether->Reaction_2 Reaction_1->Reaction_2 2-Chloromethylthiobenzothiazole (Intermediate) Filtration Filtration to remove byproduct (e.g., NaCl) Reaction_2->Filtration Final_Product TCMTB in Glycol Ether Solution (Commercial Product) Filtration->Final_Product

References

Foundational

An In-depth Technical Guide to the Degradation Pathways and Byproducts of TCMTB

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the degradation of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide used in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide used in various industrial applications. Understanding its environmental fate is crucial for assessing its ecological impact and developing effective risk mitigation strategies. This document details the primary degradation pathways, identifies known byproducts, presents quantitative degradation data, and outlines the experimental methodologies used in key studies.

Core Degradation Pathways

TCMTB is known to be unstable in the environment, undergoing rapid degradation through several key pathways: photolysis, hydrolysis, and microbial degradation.[1] The overall environmental persistence is low, with half-lives generally less than seven days in both soil and aquatic environments.[1]

Photolytic Degradation

Photolysis, or degradation by light, is a major pathway for the breakdown of TCMTB. Studies have shown that TCMTB degrades rapidly when exposed to both artificial UV light and natural sunlight.

Under laboratory conditions using a high-pressure mercury lamp, TCMTB in aqueous solutions demonstrates swift degradation, with 99% of the compound being removed within 30 minutes of exposure.[2][3] This rapid breakdown occurs across a range of initial concentrations.[2][3][4] Even under natural sunlight, significant degradation is observed. For instance, after 7 hours of sunlight exposure, TCMTB removal was 96%, 81%, and 64% for initial concentrations of 6.0, 30.0, and 60.0 mg/L, respectively.[2][3] However, the degradation process under sunlight is noted to be approximately 40 times slower than with a high-pressure mercury lamp.[2][3] The photolytic half-life in pure water under full sunlight conditions is reported to be less than one day.[5]

Hydrolytic Degradation

The hydrolytic degradation of TCMTB is highly dependent on the pH of the surrounding medium. The compound is stable in acidic conditions (pH 5) but degrades in neutral and alkaline environments.[6][7] At a pH of 7, degradation is slow, with only 8% hydrolysis reported after 35 days.[7] In contrast, at a pH of 9, hydrolysis is much more rapid, with a reported half-life of 1.8 to 2.1 days.[6] Another study calculated the half-life at pH 9 to be 81 hours.[7]

Microbial Degradation

Biotic degradation by microorganisms is another significant factor in the environmental fate of TCMTB. The rate of microbial degradation is influenced by the presence of oxygen. In aerobic soil conditions, the half-life of TCMTB is approximately 1.4 days.[6] In anaerobic aquatic sediment systems, the degradation is slower, with a half-life of 6.9 days.[6]

Degradation Byproducts

The degradation of TCMTB results in the formation of several byproducts. The primary and most frequently cited degradation product is 2-mercaptobenzothiazole (2-MBT) .[5][7][8][9][10] Other identified byproducts include:

  • 2,2-dithiobisbenzothiazole (DBB) [8]

  • Benzothiazole sulfonic acid (BTSA) [6][8]

  • Benzothiazole (BT) [9][11]

  • 2-(methylthio)benzothiazole (MTBT) [9]

  • 2-hydroxybenzothiazole (HOBT) [9]

  • Cyanide and thiocyanate ions

It is important to note that the toxicity of these degradation products is generally lower than that of the parent compound, TCMTB.[8][9] For example, TCMTB is significantly more toxic to aquatic invertebrates like Ceriodaphnia dubia than its degradation products 2-MBT, MTBT, BT, and HOBT.[9]

Quantitative Degradation Data

The following tables summarize the quantitative data on TCMTB degradation from various studies.

Table 1: Photolytic Degradation of TCMTB

Light SourceInitial Concentration (mg/L)DurationDegradation (%)Half-lifeReference
High-Pressure Mercury Lamp5.0 - 50.030 min99-[2][3]
High-Pressure Mercury Lamp20, 40, 60, 8030 minTotal-[4]
Natural Sunlight6.07 h96-[2][3]
Natural Sunlight30.07 h81-[2][3]
Natural Sunlight60.07 h64-[2][3]
Sunlight---< 1 day[5]
Artificial Sunlight-8 h723.8 h[7]

Table 2: Hydrolytic Degradation of TCMTB

pHTemperature (°C)Half-lifeReference
5-Stable[6][7]
7-> 35 days (8% degradation)[7]
9251.8 - 2.1 days[6]
9-81 hours[7]

Table 3: Microbial Degradation of TCMTB

ConditionHalf-lifeReference
Aerobic Soil1.4 days[6]
Anaerobic Water/Sediment6.9 days[6]
Aerobic Lake Sediment2.8 days[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols described in the cited literature.

Photodegradation Studies
  • Light Source: Experiments have been conducted using high-pressure mercury lamps (e.g., 250W) or natural sunlight.[2][3][4]

  • Sample Preparation: Standard solutions of TCMTB are prepared in aqueous solutions at various concentrations (e.g., 5.0 to 80.0 mg/L).[2][3][4]

  • Reactor Setup: Photolysis is typically carried out in a reactor equipped with the specified lamp.[4]

  • Monitoring: The degradation of TCMTB is monitored over time by collecting samples at predetermined intervals.[4]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method used to quantify the concentration of TCMTB and its photoproducts.[4]

Hydrolysis Studies
  • Sample Preparation: Carbon-14 labeled TCMTB is dissolved in aqueous solutions buffered to specific pH values (e.g., 5, 7, and 9).[7]

  • Experimental Conditions: The solutions are kept in the dark to prevent photodegradation.[7]

  • Monitoring: Samples are analyzed at specified time intervals ranging from hours to days.[7]

  • Analytical Method: Thin-layer chromatography (TLC) has been used to separate and identify the parent compound and its hydrolytic products.[7]

Microbial Degradation Studies
  • Media: Studies have been conducted using soil under aerobic conditions and water/sediment systems under anaerobic conditions.[6] One study utilized lake sediment and water.[7]

  • Spiking: The environmental media is spiked with a known concentration of TCMTB (often radiolabeled).[7]

  • Incubation: Samples are incubated under controlled temperatures (e.g., 26°C).[7]

  • Monitoring: The concentration of TCMTB and its metabolites is measured over a period of days.[7]

  • Analytical Method: The specific analytical methods for microbial degradation studies were not detailed in the provided search results but likely involve chromatographic techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of the compounds.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of TCMTB and a typical experimental workflow for studying its degradation.

TCMTB_Degradation_Pathways cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (pH 9) cluster_microbial Microbial Degradation TCMTB TCMTB 2_MBT_photo 2-Mercaptobenzothiazole (2-MBT) TCMTB->2_MBT_photo Sunlight/UV BT_photo Benzothiazole (BT) TCMTB->BT_photo Sunlight/UV 2_MBT_hydro 2-Mercaptobenzothiazole (2-MBT) TCMTB->2_MBT_hydro H₂O DBB_hydro 2,2'-dithiobis(benzothiazole) (DBB) TCMTB->DBB_hydro H₂O Ions_hydro Cyanide & Thiocyanate Ions TCMTB->Ions_hydro H₂O 2_MBT_micro 2-Mercaptobenzothiazole (2-MBT) TCMTB->2_MBT_micro Microbes BTSA_micro Benzothiazole sulfonic acid (BTSA) TCMTB->BTSA_micro Microbes DBB_micro 2,2'-dithiobis(benzothiazole) (DBB) 2_MBT_micro->DBB_micro BT_micro Benzothiazole (BT) 2_MBT_micro->BT_micro MTBT_micro 2-(Methylthio)benzothiazole (MTBT) 2_MBT_micro->MTBT_micro Methylation HOBT_micro 2-Hydroxybenzothiazole (HOBT) BT_micro->HOBT_micro Oxidation

Caption: Primary degradation pathways of TCMTB.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare TCMTB Standard Solutions C Spike Matrix with TCMTB A->C B Prepare Environmental Matrix (Water, Soil, etc.) B->C D Incubate under Specific Conditions (Light/Dark, pH, Temp, Aerobic/Anaerobic) C->D E Collect Samples at Time Intervals D->E F Extract Analytes E->F G Analyze by Chromatography (HPLC, GC-MS, TLC) F->G H Quantify TCMTB and Byproducts G->H I Determine Degradation Rate and Half-life H->I

Caption: General experimental workflow for TCMTB degradation studies.

References

Exploratory

The Antimicrobial Spectrum of 2-(Thiocyanomethylthio)benzothiazole (TCMTB): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide widely utilized across various industries for...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide widely utilized across various industries for its efficacy against a diverse range of fungi and bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of TCMTB, presenting available quantitative data on its activity, detailing experimental protocols for its evaluation, and exploring its putative mechanism of action. While TCMTB demonstrates significant inhibitory and cidal activity against many microorganisms, notable instances of resistance have been observed, particularly in certain fungal species. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this important antimicrobial agent.

Introduction

2-(Thiocyanomethylthio)benzothiazole, commonly known as TCMTB, is a synthetic organic compound belonging to the benzothiazole class of chemicals. It is recognized for its potent and broad-spectrum antimicrobial properties, which have led to its extensive use as a preservative and biocide in numerous industrial applications, including leather tanning, wood preservation, paper and pulp manufacturing, and in cooling water systems.[1][2][3] Its primary function in these settings is to inhibit the growth of microorganisms that can cause biodeterioration of materials.[4][5] Understanding the specific antimicrobial spectrum and potency of TCMTB is crucial for its effective and responsible use.

Antimicrobial Spectrum of TCMTB

TCMTB exhibits a broad range of activity against both fungi and bacteria. However, the extent of its effectiveness can vary significantly depending on the specific microorganism.

Antifungal Activity

TCMTB is predominantly used as a fungicide. While it is effective against a wide variety of fungi, some species have demonstrated notable resistance.

Table 1: Summary of Antifungal Activity of TCMTB

Fungal SpeciesActivity/ObservationReferences
Trichoderma virideReported to have inherent resistance. High concentrations may be required for any effect.
Aspergillus nigerReported to have resistance.
Aspergillus tamariSusceptible.
Sapstain fungiEffective in preventing growth on freshly cut lumber for 2-6 months.[2]
Mold and mildewGenerally effective in preventing growth on leather products.[6]
Antibacterial Activity

TCMTB also demonstrates efficacy against a range of bacteria, including those that are problematic in industrial processes.

Table 2: Summary of Antibacterial Activity of TCMTB

Bacterial SpeciesActivity/ObservationReferences
Pseudomonas aeruginosaSusceptible.[5]
Sulphate-reducing bacteriaEffective in controlling growth.[4]
Slime-forming bacteriaUsed as a slimicide in paper and paperboard mills.[1]
Gram-positive bacteria (general)Benzothiazole derivatives show activity.[7]
Gram-negative bacteria (general)Benzothiazole derivatives show activity.[7]

Note: As with fungi, comprehensive quantitative data (MIC/MBC) for TCMTB against a broad spectrum of bacteria is limited in publicly accessible literature.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of compounds like TCMTB. The following protocols are based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI) and the Organisation for Economic Co-operation and Development (OECD), and are adapted for the evaluation of industrial biocides.[8]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11][12][13]

Experimental Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of TCMTB in appropriate broth medium disp Dispense 100 µL of each TCMTB dilution into a 96-well microtiter plate prep->disp inoc Prepare standardized inoculum of test microorganism (e.g., 0.5 McFarland) add_inoc Add 100 µL of the standardized inoculum to each well inoc->add_inoc disp->add_inoc controls Include growth control (no TCMTB) and sterility control (no inoculum) add_inoc->controls incubate Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24h for bacteria, 28°C for 48-72h for fungi) controls->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of TCMTB using the broth microdilution method.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of TCMTB in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then create a series of two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[8]

  • Incubation: Incubate the inoculated plates at the optimal temperature and duration for the specific microorganism being tested.

  • MIC Determination: The MIC is recorded as the lowest concentration of TCMTB at which there is no visible growth of the microorganism.[14][15]

Agar Dilution Method for MIC Determination

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, and then the microbial inoculum is spotted onto the surface.[10][12]

Experimental Workflow for Agar Dilution Assay

G prep_agar Prepare agar plates containing serial dilutions of TCMTB spot Spot a defined volume of each inoculum onto the surface of the agar plates prep_agar->spot prep_inoc Prepare standardized inoculum of test microorganisms prep_inoc->spot incubate Incubate the plates under appropriate conditions spot->incubate read Determine the MIC as the lowest concentration of TCMTB that inhibits visible growth incubate->read G TCMTB TCMTB Thiocyanate Thiocyanate (-SCN) release TCMTB->Thiocyanate HOSCN Hypothiocyanous Acid (HOSCN) formation Thiocyanate->HOSCN + H2O2 Peroxidases Microbial Peroxidases Peroxidases->HOSCN Oxidation Oxidation of thiol groups HOSCN->Oxidation Thiols Thiol groups (-SH) in enzymes (e.g., in respiratory chain) Thiols->Oxidation Inhibition Enzyme inhibition & Disruption of metabolic pathways Oxidation->Inhibition CellDeath Microbial Cell Death Inhibition->CellDeath

References

Foundational

Unraveling the Toxicological Profile and Human Health Risk of TCMTB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the toxicological profile and human health risk assessment of 2-(Thiocyanomethylthio)benzothiazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and human health risk assessment of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide. The information is compiled from various scientific studies and regulatory assessments to serve as a critical resource for professionals in research and development.

Executive Summary

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a chemical compound widely used as a fungicide and antimicrobial agent in various industrial applications, including leather preservation, wood treatment, and in cooling water systems.[1][2] Its efficacy as a biocide is well-established; however, a thorough understanding of its toxicological properties is paramount for ensuring human and environmental safety. This guide synthesizes the current knowledge on TCMTB's toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. It also delves into the human health risk assessment, summarizing key findings from regulatory bodies and outlining exposure scenarios.

Physicochemical Properties

TCMTB is a reddish-brown viscous liquid with a pungent odor.[3][4] It is sparingly soluble in water but soluble in most organic solvents.[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC9H6N2S3[4]
Molar Mass238.34 g/mol [4]
AppearanceRed to brown liquid with a pungent odor[4]
Water SolubilityVery slightly soluble (0.125 g/L at 24 °C)[4]
log P3.23[4]
Vapor Pressure9.0 x 10⁻⁶ mmHg[4]

Toxicological Profile

Mechanism of Toxicity

The primary mechanism of toxicity for TCMTB is believed to be associated with its decomposition to release cyanide ions.[3] Organic nitriles like TCMTB can be metabolized by cytochrome P450 enzymes in the liver, leading to the production of cyanide.[5] Cyanide, in turn, is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][3] By binding to the ferric iron in this enzyme, cyanide disrupts the transfer of electrons to oxygen, thereby halting aerobic respiration and the production of ATP.[3] Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to cyanide's toxic effects.[3]

TCMTB Mechanism of Toxicity cluster_Mitochondrion Mitochondrion TCMTB TCMTB Metabolism Metabolism (e.g., Cytochrome P450) TCMTB->Metabolism Cyanide Cyanide (CN⁻) Metabolism->Cyanide CCO Cytochrome c Oxidase (Complex IV) Cyanide->CCO Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ETC->CCO e⁻ flow Oxygen Oxygen (O₂) CCO->Oxygen e⁻ transfer Inhibition Inhibition ATP ATP Production Oxygen->ATP Drives CellularRespiration Aerobic Cellular Respiration Inhibition->ATP Block Block

Mechanism of TCMTB-induced cytotoxicity.
Toxicokinetics

Following oral administration in rats, TCMTB is rapidly absorbed and metabolized.[2] The primary route of excretion is via urine.[2] TCMTB shows limited potential for bioaccumulation.[2]

Acute Toxicity

TCMTB exhibits moderate to low acute oral toxicity and low acute dermal toxicity.[2][3] However, it is considered to be highly toxic via the inhalation route of exposure.[2][6] It is also a severe skin and eye irritant and a dermal sensitizer.[2][6]

Table 1: Acute Toxicity of TCMTB

SpeciesRouteValueReference
RatOral LD50750 - 1,590 mg/kg[3][6][7]
RabbitDermal LD50>2,000 mg/kg[6]
RatInhalationToxicity Category I (Highly Toxic)[2][6][8]
RabbitSkin IrritationExtremely irritating/Corrosive[2][9]
RabbitEye IrritationHighly irritating (Toxicity Category I)[6][8]
Guinea PigDermal SensitizationSensitizer[2][6]
Sub-chronic and Chronic Toxicity

Repeated dose studies have shown that TCMTB can cause various adverse effects. In a 21-day dermal toxicity study in rats, dose-dependent skin irritation, progressing to eschar formation, ulcers, and chronic dermatitis, was observed.[3][8] Systemic effects at higher doses included decreased body weight gain, and changes in hematological and clinical chemistry parameters.[3]

In subchronic oral exposure studies in rodents, TCMTB caused stomach lesions, including inflammation, hyperplasia, and ulceration.[3] In a chronic toxicity study in dogs, which appear to be a more sensitive species, adverse effects such as decreased body weight gain and hematological changes were observed at the lowest dose tested.[10]

Genotoxicity and Carcinogenicity

TCMTB has been found to be non-genotoxic in a battery of in vitro and in vivo assays, including gene mutation assays in bacteria and chromosomal aberration assays in mice.[2][3][10]

Carcinogenicity studies in mice have shown no evidence of carcinogenicity.[2][10] In rats, an increased incidence of thyroid C-cell adenomas was observed in high-dose females, but this did not progress to carcinoma.[2] The U.S. EPA has classified TCMTB as a "Group C - possible human carcinogen," and recommends the use of a Reference Dose (RfD) approach for cancer risk quantification.[10]

Reproductive and Developmental Toxicity

TCMTB did not show evidence of malformations or effects on reproductive parameters in animal studies.[2] In a two-generation reproduction study in rats, no treatment-related adverse effects on parental and reproductive parameters were noted.[2] Developmental toxicity studies in rats and rabbits did not show adverse developmental effects in the absence of maternal toxicity.[8][10] Rabbits appeared to be more sensitive to the maternal toxicity of TCMTB than rats.[10]

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) for TCMTB

Study TypeSpeciesRouteDurationNOAELLOAELEndpointReference
Dermal ToxicityRatDermal21-day25 mg/kg/day100 mg/kg/dayDecreased body weight gain, hematological and clinical chemistry changes[8][9]
Chronic ToxicityDogOral1-year< 3.8 mg/kg/day3.8 mg/kg/dayDecreased body weight gain, hematological and clinical chemistry changes[8][9]
Developmental ToxicityRabbitOralGestation Days 6-1916 mg/kg/day (maternal)32 mg/kg/day (maternal)Decreased maternal body weight gain and food consumption[9]
Developmental ToxicityRatOralGestation Days 6-1525.1 mg/kg/day (maternal)76.5 mg/kg/day (maternal)Clinical signs of maternal toxicity[8][9]
2-Generation ReproductionRatOral-400 ppm (parental/offspring)> 400 ppmNo treatment-related effects[2][6]

Human Health Risk Assessment

The human health risk assessment for TCMTB considers potential exposure through dietary, residential, and occupational pathways.[1][10]

Dietary Exposure

Dietary exposure to TCMTB can occur through its use as a slimicide in the production of food-contact paper and paperboard.[1] While acute dietary exposure risks have been assessed as not of concern, chronic dietary risks have been identified for certain subpopulations, particularly infants and young children, from these uses.[1]

Residential Exposure

Residential exposure to TCMTB is primarily from its use as a preservative in materials like caulks, sealants, and adhesives.[1] Due to the low vapor pressure of TCMTB and the nature of its use in these products, residential handler and post-application exposures are generally considered to be minimal.[1]

Occupational Exposure

Occupational exposure can occur during the handling and application of TCMTB-containing products, for instance, in wood treatment facilities.[2] The primary routes of occupational exposure are dermal and inhalation.[2] Risk assessments have indicated that for some work activities, such as clean-up crews in sapstain control, inhalation margins of exposure may be of concern.[1] The use of appropriate personal protective equipment is crucial to mitigate these risks.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on TCMTB are often proprietary. However, these studies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the methodologies for key types of studies.

Generic Toxicity Study Workflow start Study Design acclimatization Animal Acclimatization start->acclimatization dosing Dosing (e.g., Oral, Dermal) acclimatization->dosing observation In-life Observations (Clinical signs, Body weight, etc.) dosing->observation termination Scheduled Termination observation->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

A generalized workflow for a toxicity study.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study is designed to assess the adverse effects of a substance administered orally for a period of 90 days.[11][12] Key aspects of the protocol include:

  • Test Animals: Typically, young adult rats are used.[11]

  • Dose Groups: At least three dose levels of the test substance and a control group are used, with a sufficient number of animals of each sex in each group.[11]

  • Administration: The test substance is administered daily, usually via gavage, in the diet, or in drinking water.[11]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured regularly.[5]

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analyses.[5]

  • Pathology: At termination, all animals undergo a full gross necropsy, and selected organs and tissues are examined microscopically.[5]

Repeated Dose Dermal Toxicity Study (based on OECD 410)

This study evaluates the toxic effects of a substance applied repeatedly to the skin.[13][14]

  • Test Animals: Rats, rabbits, or guinea pigs are commonly used.[13]

  • Application: The test substance is applied to a shaved area of the skin for a specified number of hours each day for 21 or 28 days.[15]

  • Dose Groups: Similar to the oral toxicity study, multiple dose groups and a control group are used.[15]

  • Observations: The application site is examined for signs of irritation. Systemic toxicity is assessed through clinical observations, body weight measurements, and clinical pathology.[15]

  • Pathology: Gross necropsy and histopathology of the skin and other major organs are performed.[15]

Two-Generation Reproduction Toxicity Study (based on OECD 416)

This study is designed to assess the effects of a substance on reproductive performance and the development of offspring over two generations.[16][17]

  • Parental Generation (P): Male and female animals are administered the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.[17]

  • First Filial Generation (F1): Offspring from the P generation are selected and administered the test substance from weaning through their own mating to produce the F2 generation.[17]

  • Endpoints: A wide range of reproductive and developmental endpoints are evaluated, including fertility, gestation length, litter size, pup viability, and growth and development of the offspring.[17]

  • Pathology: At the end of the study, a comprehensive pathological examination of both adult animals and offspring is conducted.[17]

Conclusion

The toxicological profile of TCMTB is characterized by moderate to low acute toxicity via oral and dermal routes, but high inhalation toxicity. It is a significant skin and eye irritant and a dermal sensitizer. The primary mechanism of systemic toxicity is likely related to the release of cyanide. While TCMTB is not considered genotoxic or carcinogenic in mice, its classification as a possible human carcinogen warrants a cautious approach to exposure. Reproductive and developmental toxicity do not appear to be primary concerns in the absence of maternal toxicity. Human health risk assessments highlight potential chronic dietary risks for specific populations and occupational inhalation risks that require mitigation through appropriate safety measures. This guide provides a foundational understanding for researchers and professionals involved in the assessment and management of risks associated with TCMTB.

References

Exploratory

An In-depth Technical Guide to the Solubility of TCMTB in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a widely used biocide and preserva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a widely used biocide and preservative. Understanding its solubility in various organic solvents is critical for its formulation, application, and environmental fate assessment. This document summarizes available solubility data, details experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility of TCMTB

TCMTB is generally characterized as being soluble in most common organic solvents.[1][2] However, precise quantitative data is sparse in publicly available literature. The following table summarizes the available qualitative and semi-quantitative solubility information for TCMTB in a range of organic solvents. It is important to note that some data pertains to specific commercial formulations, such as TCMTB 80, an 80% solution of the active ingredient.[3][4]

Organic SolventChemical ClassQualitative/Semi-Quantitative SolubilityTemperature (°C)
AcetoneKetoneSoluble[5]Not Specified
BenzeneAromatic HydrocarbonSoluble[5]Not Specified
ChloroformHalogenated HydrocarbonSoluble[4]Not Specified
CyclohexanoneKetoneSoluble[5]Not Specified
Dimethylformamide (DMF)AmideSoluble[5]Not Specified
Dimethyl Sulfoxide (DMSO)SulfoxidePresumed Soluble (common solvent for similar compounds)Not Specified
EthanolAlcoholMiscible / 5% (for TCMTB 80)20
Ethyl AcetateEsterSoluble[4]Not Specified
HexaneAlkanePresumed Sparingly Soluble (non-polar)Not Specified
MethanolAlcohol7% (for TCMTB 80)Not Specified
TolueneAromatic HydrocarbonPresumed Soluble (similar to Benzene)Not Specified
XyleneAromatic HydrocarbonSoluble[5]Not Specified

Note: "Soluble" indicates that the sources state solubility without providing specific quantitative values. "Miscible" implies solubility in all proportions. The percentage values for ethanol and methanol are derived from a product description of an 80% TCMTB formulation and may not represent the solubility of pure TCMTB. Further experimental validation is required for precise solubility determination.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like TCMTB in organic solvents is a fundamental experimental procedure. The "saturation shake-flask method" is a widely recognized and reliable technique for determining the equilibrium solubility of a substance. This method is outlined in international standards such as ASTM E1148 and OECD Guideline 105.

Objective: To determine the saturation concentration of TCMTB in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • TCMTB (analytical standard of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of TCMTB to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5°C.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study may be necessary to determine the time required to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of TCMTB in the same organic solvent with known concentrations.

    • Develop a suitable HPLC method for the quantification of TCMTB. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A C18 column and a mobile phase of acetonitrile and water are often suitable for the analysis of benzothiazole compounds.[6]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered sample solution (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of TCMTB in the sample by comparing its peak area to the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility of TCMTB in the organic solvent, typically expressed in g/L, mg/mL, or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation, along with the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of TCMTB in an organic solvent using the saturation shake-flask method.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Agitation sep Phase Separation (Centrifugation/Sedimentation) equil->sep Reaching Equilibrium filtr Filtration of Supernatant sep->filtr Isolation of Saturated Solution quant Quantification by HPLC filtr->quant Analysis result Solubility Calculation and Reporting quant->result calib Calibration with Standards calib->quant

Workflow for Solubility Determination

References

Foundational

Stability of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) Under Diverse pH and Temperature Regimes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the stability of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a potent biocide used across various in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a potent biocide used across various industries. Understanding the degradation kinetics of TCMTB under different environmental conditions is crucial for assessing its efficacy, environmental fate, and potential toxicological impact. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Executive Summary

TCMTB exhibits significant pH-dependent stability. It is stable under acidic conditions (pH 5) and shows moderate stability in neutral media (pH 7). However, it undergoes rapid hydrolysis under alkaline conditions (pH 9). While specific kinetic data on thermal degradation in aqueous solutions is limited in public literature, it is known that TCMTB decomposes at elevated temperatures. The primary degradation products under hydrolytic conditions include 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid.

Data Presentation: Stability of TCMTB

The following tables summarize the quantitative data available for the stability of TCMTB under various pH and temperature conditions.

Table 1: Hydrolytic Stability of TCMTB at 25°C
pHConditionHalf-life (t₁/₂)Stability Profile
5AcidicStableHigh stability, minimal degradation observed.
7Neutral> 35 daysModerately stable, with approximately 85% of the parent compound remaining after 35 days.[1]
9Alkaline1.8 - 2.1 daysUnstable, rapid degradation via hydrolysis.[1]
Table 2: Thermal Stability of TCMTB
TemperatureConditionObservation
> 60°CHeatingDecomposition reported.[2]
191°CBoiling PointDecomposes upon boiling.[3]
Standard Conditions (25°C)AmbientStable under normal storage conditions.[2]

Experimental Protocols

The following protocols are representative methodologies for assessing the stability of TCMTB, based on established guidelines such as OECD Test Guideline 111 for hydrolysis.[4][5][6][7][8]

Hydrolysis Stability Assessment (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of TCMTB in aqueous solutions at different pH values.

a. Materials and Reagents:

  • TCMTB analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sterile aqueous buffer solutions:

    • pH 4.0 (e.g., 0.05 M acetate buffer)

    • pH 7.0 (e.g., 0.05 M phosphate buffer)

    • pH 9.0 (e.g., 0.05 M borate buffer)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Incubator capable of maintaining constant temperature (e.g., 25°C ± 1°C)

  • HPLC system with UV or DAD detector

b. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of TCMTB in acetonitrile at a concentration of approximately 1 mg/mL.

  • Sample Preparation: In separate, sterile glass flasks, add a small aliquot of the TCMTB stock solution to each of the pH 4, 7, and 9 buffer solutions. The final concentration of TCMTB should not exceed half of its water solubility, and the volume of acetonitrile should be minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Tightly seal the flasks and place them in an incubator set at a constant temperature (e.g., 25°C), protected from light.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 28, and 35 days), withdraw an aliquot from each flask for analysis.

  • Sample Analysis: Analyze the concentration of TCMTB in each sample using a validated stability-indicating HPLC method (see protocol below).

  • Data Analysis: Plot the concentration of TCMTB versus time for each pH. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) for each condition.

Analytical Method: Stability-Indicating HPLC

Objective: To quantify the concentration of TCMTB and separate it from its degradation products.

a. Chromatographic Conditions (Representative):

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., Acetonitrile:Water 70:30 v/v). The aqueous phase can be acidified slightly (e.g., with 0.1% phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

b. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[9]

Visualizations: Degradation Logic and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key relationships and processes involved in TCMTB stability testing.

G TCMTB TCMTB Degradation Accelerated Degradation (Hydrolysis / Decomposition) TCMTB->Degradation Stability Relative Stability TCMTB->Stability High_Temp High Temperature (>60°C) High_Temp->Degradation promotes Alkaline_pH Alkaline pH (e.g., pH 9) Alkaline_pH->Degradation promotes Acidic_pH Acidic/Neutral pH (5-7) Acidic_pH->Stability maintains Products Degradation Products (e.g., 2-MBT, 2-Benzothiazolesulfonic acid) Degradation->Products forms G prep_stock Prepare TCMTB Stock Solution spike Spike Buffers with TCMTB Stock prep_stock->spike prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_buffers->spike incubate Incubate Samples (Constant Temp, Dark) spike->incubate sample Collect Aliquots at Time Intervals incubate->sample analyze HPLC Analysis sample->analyze quantify Quantify TCMTB Concentration analyze->quantify calculate Calculate Degradation Rate and Half-life (t₁/₂) quantify->calculate

References

Exploratory

An In-depth Technical Guide on the Ecotoxicity of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) in Aquatic and Terrestrial Ecosystems

Introduction 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide utilized across various industries, including leather and wood preservation, pulp and paper manufacturing, and as a fungicide for seed...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide utilized across various industries, including leather and wood preservation, pulp and paper manufacturing, and as a fungicide for seed and soil treatments.[1] Its primary function is to control the growth of fungi and bacteria.[1] Despite its efficacy, there are significant environmental concerns regarding its toxicity to non-target organisms in both aquatic and terrestrial ecosystems.[1][2] TCMTB is known to be highly toxic to most aquatic species.[1][3] While it degrades relatively quickly in the environment, it can persist long enough to be released into aquatic habitats.[2][4] This guide provides a comprehensive overview of the ecotoxicity of TCMTB, presenting quantitative data, experimental methodologies, and logical workflows for researchers, scientists, and drug development professionals.

Ecotoxicity in Aquatic Ecosystems

TCMTB demonstrates significant toxicity to a wide range of aquatic organisms, often at very low concentrations.[2][5] It is classified as very highly toxic to freshwater and estuarine/marine fish and invertebrates.[2][5]

Data Presentation: Aquatic Ecotoxicity of TCMTB

Organism Type Species Endpoint Value Reference
Freshwater Fish Rainbow Trout (Oncorhynchus mykiss)96-hour LC5020.1 µg/L[2]
Rainbow Trout (Oncorhynchus mykiss)96-hour LC500.05 ppm[6]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC500.047 ppm[6]
Chinook Salmon (Oncorhynchus tshawytscha)96-hour LC50~15 µg/L[7]
Fathead Minnow (Pimephales promelas)Chronic NOAEC0.34 ppb[2]
Estuarine/Marine Fish Sheepshead Minnow (Cyprinodon variegatus)96-hour LC506 ppb[7]
Freshwater Invertebrates Daphnia magna48-hour EC5022 µg/L[2][8]
Daphnia magna48-hour EC5023 µg/L[2][8]
Ceriodaphnia dubia48-hour Acute EC5015.3 µg/L[9][10]
Ceriodaphnia dubia7-day Chronic EC509.64 µg/L[9][10]
Aquatic Plants Non-vascular plantsEC502.7 µg/L[2]
CyanobacteriaEC50156 µg/L[2]
Vascular plants (Duckweed, Lemna sp.)EC50430 µg/L[2]

Experimental Protocols: Aquatic Toxicity Testing

Standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), are employed to assess the aquatic toxicity of substances like TCMTB.

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[11][12][13] Fish are exposed to at least five different concentrations of the test substance under static or semi-static conditions.[11][12] Mortalities are recorded at 24, 48, 72, and 96 hours.[11]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test measures the concentration at which 50% of the daphnids are immobilized (EC50).[14][15][16] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.[15][17] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[14][16]

  • Algal Growth Inhibition Test (e.g., OECD 201) / Lemna sp. Growth Inhibition Test (OECD 221): These tests assess the effects of a substance on the growth of algae or aquatic plants like duckweed (Lemna sp.) over a period of 72 hours or 7 days, respectively.[18][19][20] The endpoint is the inhibition of growth, from which the EC50 (the concentration causing a 50% reduction in growth) is calculated.[18][20]

Mandatory Visualization: Aquatic Ecotoxicity Testing Workflow

G cluster_0 Phase 1: Range-Finding Test cluster_1 Phase 2: Definitive Test cluster_2 Phase 3: Data Analysis RangeFind Preliminary exposure to wide concentration range EstConc Estimate toxicant concentration range RangeFind->EstConc DefinitiveTest Exposure to at least 5 concentrations (e.g., OECD 202, 203, 221) EstConc->DefinitiveTest Inform concentration selection DataCollection Record mortality/immobilization/growth at specified intervals (e.g., 24, 48, 72, 96h) DefinitiveTest->DataCollection Analysis Statistical Analysis DataCollection->Analysis Provide raw data Endpoint Calculate LC50 / EC50 / NOEC Analysis->Endpoint RiskAssessment Environmental Risk Assessment Endpoint->RiskAssessment

Caption: Standard workflow for aquatic ecotoxicity testing.

Ecotoxicity in Terrestrial Ecosystems

While aquatic ecosystems are a primary concern, TCMTB also poses a risk to terrestrial organisms, though terrestrial exposures are generally expected to be more limited.[2]

Data Presentation: Terrestrial Ecotoxicity of TCMTB

Organism Type Species Endpoint Value Reference
Birds Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2250 mg/kg[5]
Mallard Duck (Anas platyrhynchos)Acute Oral LD501310 mg/kg[6]
Bobwhite Quail (Colinus virginianus)8-day Dietary LC50>3387 ppm[5]
Mallard Duck (Anas platyrhynchos)5-day Dietary LC50>10,000 ppm[6]
Mammals RatAcute Oral LD50750 mg/kg[5]
RabbitAcute Dermal LD50>2000 mg/kg[5]
Invertebrates Earthworm (Eisenia fetida)14-day LC50Not specified in provided results-

Experimental Protocols: Terrestrial Toxicity Testing

  • Avian Acute Oral Toxicity Test (e.g., OECD 223): This test determines the acute oral toxicity (LD50) of a substance to birds, typically using species like the Bobwhite Quail or Mallard Duck.[5] A single dose of the test substance is administered, and mortality is observed over a specified period.

  • Avian Dietary Toxicity Test (e.g., OECD 205): This protocol assesses the toxicity of a substance when mixed into the diet of birds over a 5-day exposure period followed by a 3-day observation period.[5] The endpoint is the dietary concentration that is lethal to 50% of the test birds (LC50).[5]

  • Earthworm Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of chemicals to earthworms.[21][22][23][24] It can be conducted using a filter paper contact method for initial screening or an artificial soil test for more environmentally relevant data.[21][24] The test typically lasts for 14 days, with mortality assessed at day 7 and day 14 to determine the LC50.[21][22]

Mandatory Visualization: Terrestrial Ecotoxicity Testing Logic

G cluster_avian Avian Toxicity Assessment cluster_soil Soil Organism Toxicity Assessment Start Substance with potential terrestrial exposure AvianOral Acute Oral Toxicity (e.g., OECD 223) Start->AvianOral AvianDietary Subacute Dietary Toxicity (e.g., OECD 205) Start->AvianDietary Earthworm Earthworm Acute Toxicity (e.g., OECD 207) Start->Earthworm Microorganism Soil Microorganism Effects (e.g., Nitrogen Transformation) Start->Microorganism AvianRisk Risk to Birds AvianOral->AvianRisk AvianDietary->AvianRisk SoilRisk Risk to Soil Ecosystem Earthworm->SoilRisk Microorganism->SoilRisk

References

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 2-(Thiocyanomethylthio)benzothiazole (TCMTB)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a widely utilized broad-spectrum biocide and fungicide with applications in various industries,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a widely utilized broad-spectrum biocide and fungicide with applications in various industries, including leather and wood preservation, paint and coating formulations, and paper manufacturing.[1][2] Its effectiveness in preventing microbial growth necessitates accurate and reliable quantification methods for quality control, environmental monitoring, and regulatory compliance. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and sensitive technique for the determination of TCMTB in diverse matrices. This application note provides detailed protocols for the quantification of TCMTB in leather and water samples, along with method validation data and best practices.

Principle of the Method

This method utilizes reversed-phase HPLC to separate TCMTB from other components in the sample matrix. The separation is typically achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile and water, often containing a small percentage of formic acid to improve peak shape. Quantification is performed by detecting the UV absorbance of TCMTB at a specific wavelength and comparing the peak area to that of a known concentration standard.

Experimental Protocols

Protocol 1: Quantification of TCMTB in Leather Samples (Based on ISO 13365)

This protocol is adapted from the internationally recognized ISO 13365 standard for the determination of preservatives in leather.[2][3]

1. Sample Preparation:

  • Obtain a representative leather sample according to standard procedures (e.g., ISO 2418).

  • Grind the leather sample to a fine powder.

  • Accurately weigh approximately 1.0 g of the ground leather into a 50 mL screw-top flask.

  • Add 20 mL of acetonitrile (or methanol, which has been shown to have excellent extraction efficiency) to the flask.[4]

  • Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.[3]

  • Allow the extract to cool and settle.

  • Filter a portion of the supernatant through a 0.45 µm membrane filter into an HPLC vial.

2. HPLC Conditions:

ParameterSpecification
Column C18, 100-5, or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B (isocratic for 6 min), then linear to 95% B in 9 min
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 - 40°C
Injection Volume 20 µL
Detection UV Diode Array Detector (DAD) at 275-280 nm

3. Calibration:

  • Prepare a stock solution of TCMTB (e.g., 500 mg/L) in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples.

  • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared leather extract into the HPLC system.

  • Identify the TCMTB peak based on its retention time compared to the standards.

  • Calculate the concentration of TCMTB in the sample using the calibration curve.

Protocol 2: Quantification of TCMTB in Water Samples

This protocol utilizes liquid-liquid extraction (LLE) to isolate and concentrate TCMTB from aqueous matrices prior to HPLC analysis.

1. Sample Preparation:

  • Collect a representative water sample (e.g., 100 mL) in a clean glass container.

  • Adjust the pH of the sample to approximately 8.5.

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of a suitable extraction solvent, such as ethyl acetate or a mixture of ethyl acetate and toluene.[5]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the organic (bottom) layer into a clean flask.

  • Repeat the extraction process two more times with fresh portions of the extraction solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 1-2 mL) of acetonitrile.

  • Filter the reconstituted sample through a 0.45 µm membrane filter into an HPLC vial.

2. HPLC Conditions:

  • Follow the same HPLC conditions as outlined in Protocol 1.

3. Calibration and Quantification:

  • Follow the same calibration and quantification procedures as outlined in Protocol 1.

Data Presentation

The following tables summarize the quantitative data for the HPLC determination of TCMTB from various studies.

Table 1: HPLC Method Validation Parameters for TCMTB Quantification

ParameterMatrixValueReference
Linearity Range Lumber Surface0.05 - 300 µg[6]
Recovery Leather94% (at 30 mg/kg)[1][2]
Leather99% (at 300 mg/kg)[1][2]
Wastewater>90%[5]
Precision (RSD) Lumber Surface± 3.33%[6]
Limit of Detection Wastewater~5 µg/L[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Leather or Water Sample extraction Extraction (Ultrasonication or LLE) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV/DAD Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of TCMTB calibration_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for TCMTB quantification by HPLC.

logical_relationship cluster_method_validation Method Validation cluster_system_suitability System Suitability specificity Specificity reliable_method Reliable & Robust Quantification Method specificity->reliable_method linearity Linearity linearity->reliable_method accuracy Accuracy (Recovery) accuracy->reliable_method precision Precision (Repeatability & Reproducibility) precision->reliable_method lod_loq LOD & LOQ lod_loq->reliable_method resolution Resolution resolution->reliable_method tailing_factor Tailing Factor tailing_factor->reliable_method plate_count Theoretical Plates plate_count->reliable_method rsd RSD of Injections rsd->reliable_method

Caption: Key parameters for a reliable HPLC quantification method.

Conclusion

The HPLC methods detailed in this application note provide a reliable and robust approach for the quantification of TCMTB in both solid and liquid matrices. Adherence to the specified protocols, including proper sample preparation and the use of validated HPLC conditions, is crucial for obtaining accurate and reproducible results. The provided quantitative data serves as a benchmark for method performance, and the visualized workflows offer a clear overview of the analytical process. These methods are well-suited for quality control, regulatory analysis, and research applications involving TCMTB.

References

Application

Application Notes and Protocols for the Analytical Determination of TCMTB in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide utilized in various industrial applications, including leather and woo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide utilized in various industrial applications, including leather and wood preservation, paper and pulp processing, and as a component in some agricultural formulations.[1][2] Its use has led to concerns about its potential release into the environment and subsequent impact on ecosystems. TCMTB is known to be toxic to aquatic life and is listed as a hazardous substance by the U.S. Environmental Protection Agency (EPA).[1] The molecule is environmentally unstable and degrades into metabolites such as 2-mercaptobenzothiazole (MBT).[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and fate in environmental matrices like water and soil.

These application notes provide detailed protocols for the detection and quantification of TCMTB in environmental samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed electrochemical sensing method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of TCMTB, offering excellent reproducibility.[3] This method is preferred over Gas Chromatography for quantitative analysis to avoid the potential for thermal decomposition of TCMTB.[3]

Application Note

This protocol is adapted from established methods for analyzing fungicides in various matrices, including the ISO 13365:2011 standard for leather and EPA Method 637 for wastewater.[2][4] It is suitable for determining TCMTB concentrations in water and soil samples. The method utilizes reversed-phase chromatography to separate TCMTB from other matrix components, followed by UV detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Extraction (Ultrasonication/LLE/SPE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System UV_Detector UV/PDA Detector HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for TCMTB analysis by HPLC.

Protocols

Protocol 1: Analysis of TCMTB in Water Samples (Adapted from EPA Method 637)

  • Sample Collection and Preservation: Collect grab samples in glass containers. If analysis is not immediate, store at 4°C in the dark.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Measure 1 L of the water sample into a 2 L separatory funnel.

    • Adjust the sample to a neutral or slightly acidic pH if necessary.

    • Add 60 mL of methylene chloride to the funnel.

    • Shake vigorously for 2 minutes with periodic venting.

    • Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.

  • Drying and Concentration:

    • Pass the combined extract through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 5.0 mL using a Kuderna-Danish (K-D) concentrator.

  • HPLC Analysis:

    • Inject an aliquot of the concentrated extract into the HPLC system.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Acetonitrile and 0.1% formic acid in water. A gradient elution is often used, for example: start with 60% acetonitrile, hold for 6 minutes, then a linear gradient to 95% acetonitrile over 9 minutes.[2][4]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 270 nm or a Photo Diode Array (PDA) detector for enhanced selectivity.[4]

  • Quantification:

    • Prepare a calibration curve using standard solutions of TCMTB in acetonitrile.

    • Calculate the concentration of TCMTB in the sample by comparing the peak area to the calibration curve.

Protocol 2: Analysis of TCMTB in Soil Samples

  • Sample Preparation:

    • Air-dry the soil sample at room temperature to stop chemical changes.

    • Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.

  • Extraction (Ultrasonic Assisted Extraction - UAE):

    • Weigh 10 g of the sieved soil into a glass centrifuge tube.

    • Add 20 mL of acetonitrile (or a mixture of water/acetonitrile).

    • Vortex briefly to mix.

    • Place the tube in an ultrasonic bath and sonicate for 30-60 minutes.[3]

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.

  • Cleanup and Filtration:

    • Carefully decant the supernatant into a clean tube.

    • Filter the extract through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • HPLC Analysis:

    • Proceed with the HPLC analysis as described in Protocol 1, step 4.

  • Quantification:

    • Proceed with quantification as described in Protocol 1, step 5.

Quantitative Data Summary
ParameterMatrixMethodValueReference
Recovery LeatherHPLC-PDA94% (at 30 mg/kg)[2][4]
LeatherHPLC-PDA99% (at 300 mg/kg)[2][4]
Wood SurfaceHPLC75.2% - 110.9%
Linearity Range SolutionHPLC0.05 µg - 300 µg
Method Detection Limit (MDL) WastewaterHPLC-UV1.0 µg/L

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of TCMTB, particularly for analyzing manufacturing impurities or for providing an additional qualitative confirmation to HPLC results.[5]

Application Note

This method is suitable for the qualitative analysis of TCMTB and its related compounds in environmental extracts. Due to the thermal lability of TCMTB, care must be taken during method development to minimize degradation in the injector port. The mass spectrometer provides high selectivity and allows for the identification of compounds based on their mass spectra.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Prepared Extract (from HPLC Protocol) Derivatization Derivatization (Optional) Sample->Derivatization GC_System Gas Chromatograph (e.g., DB-5 Column) Derivatization->GC_System Injection MS_Detector Mass Spectrometer (EI Source) GC_System->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & ID Mass_Spectrum->Library_Search Identification Identification Library_Search->Identification Compound Identified

Caption: Workflow for TCMTB analysis by GC-MS.

Protocol
  • Sample Preparation:

    • Prepare the sample extract as described for the HPLC method (Protocols 1 or 2). The same extract can be used for GC-MS analysis.

    • Ensure the final solvent is compatible with the GC system (e.g., ethyl acetate or methylene chloride). If the extract is in acetonitrile/water, a solvent exchange may be necessary.

  • GC-MS Analysis:

    • Inject an aliquot (typically 1 µL) of the extract into the GC-MS system.

    • GC Conditions:

      • Injector: Split/splitless injector. A lower injector temperature (e.g., 200-220°C) is recommended to minimize thermal degradation.

      • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

      • Oven Temperature Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized for the specific instrument and sample matrix.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 50-300.

  • Identification:

    • Identify the TCMTB peak in the total ion chromatogram (TIC) based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or a standard. Key fragments for TCMTB may be observed.

Quantitative Data Summary

GC-MS is primarily used for qualitative confirmation. For quantitative analysis, HPLC is generally the preferred method due to the thermal instability of TCMTB. Quantitative GC-MS methods would require careful validation, including assessment of injector-port degradation and the use of an appropriate internal standard.

ParameterMatrixMethodValueReference
Application VariousGC-MSIdentification of impurities[5]
Key Fragments (m/z) N/AGC-MS (EI)180, 136, 238

Electrochemical Detection (Proposed Method)

Application Note

While established, validated protocols for a dedicated TCMTB electrochemical sensor in environmental samples are not widely available, a method can be proposed based on the electrochemical properties of the benzothiazole and thiocyanate moieties. Electrochemical methods offer advantages such as high sensitivity, rapid analysis, and potential for miniaturization and in-field use.[6] This section outlines a developmental protocol for creating a voltammetric method for TCMTB detection. The method would likely rely on the electrochemical oxidation or reduction of TCMTB or its primary degradation product, 2-mercaptobenzothiazole (MBT), at the surface of a modified electrode. Studies have shown that benzothiazole compounds are electrochemically active.[7]

Logical Workflow for Method Development

EChem_Workflow cluster_dev Method Development cluster_analysis Sample Analysis cluster_data Data Processing Electrode Select & Modify Electrode (e.g., GCE, Carbon Nanotubes) CV_Study Cyclic Voltammetry (CV) (Study Redox Behavior) Electrode->CV_Study Optimization Optimize Parameters (pH, Scan Rate, Potential) CV_Study->Optimization DPV_SWV DPV / SWV Analysis Optimization->DPV_SWV Calibration Calibration Curve DPV_SWV->Calibration Measurement Sample Measurement Calibration->Measurement Voltammogram Voltammogram Measurement->Voltammogram Quantification Quantification Voltammogram->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for electrochemical method development.

Proposed Developmental Protocol
  • Electrode Preparation:

    • Use a glassy carbon electrode (GCE) as the base working electrode.

    • Consider modifying the electrode surface to enhance sensitivity and selectivity. Potential modifiers include carbon nanotubes, graphene, or metal nanoparticles, which are known to improve electron transfer kinetics.

    • Polish the bare GCE with alumina slurry, sonicate, and rinse thoroughly with deionized water before modification or use.

  • Electrochemical Characterization (Cyclic Voltammetry - CV):

    • Prepare a standard solution of TCMTB in a suitable supporting electrolyte (e.g., phosphate buffer solution with an organic co-solvent like acetonitrile to ensure solubility).

    • Perform cyclic voltammetry by scanning the potential in a range where TCMTB is expected to be electroactive to identify oxidation or reduction peaks.

    • Study the effect of pH, scan rate, and TCMTB concentration on the peak currents and potentials to understand the reaction mechanism.

  • Optimization for Quantitative Analysis (Differential Pulse Voltammetry - DPV or Square Wave Voltammetry - SWV):

    • Choose the most well-defined and reproducible peak (oxidation or reduction) from the CV studies for quantitative analysis.

    • DPV and SWV are more sensitive than CV for trace analysis. Optimize instrumental parameters such as pulse amplitude, pulse width, and step potential to maximize the signal-to-noise ratio.

  • Sample Preparation and Analysis:

    • For water samples , filter to remove particulate matter. The sample may be analyzed directly after adding the supporting electrolyte, or a pre-concentration step (e.g., solid-phase extraction) may be required for trace levels.

    • For soil samples , perform an extraction as described in Protocol 2. The solvent should then be evaporated and the residue redissolved in the supporting electrolyte.

    • Record the voltammogram of the prepared sample under the optimized conditions.

  • Quantification:

    • Construct a calibration curve by plotting the peak current from DPV or SWV against the concentration of TCMTB standards.

    • Determine the concentration of TCMTB in the sample using the standard addition method to compensate for matrix effects.

Expected Performance (Hypothetical)

The performance of a new electrochemical method would need to be thoroughly validated. Based on similar methods for other organic pollutants, the following targets could be expected:

ParameterTarget Value
Linear Range Low µg/L to mg/L
Limit of Detection (LOD) High ng/L to low µg/L
Precision (RSD) < 10%

This proposed protocol provides a clear pathway for researchers to develop a novel and effective electrochemical method for the rapid detection of TCMTB in environmental samples.

References

Method

Application of TCMTB as a Fungicide in the Leather Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide widely utilized in the leather industry to prevent fungal growth on hi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide widely utilized in the leather industry to prevent fungal growth on hides and skins during various stages of processing and storage. Its application is crucial for preserving the quality and integrity of leather, particularly in its wet stages, such as pickled pelts and wet-blue, which are highly susceptible to microbial degradation.[1][2][3][4] This document provides detailed application notes and protocols for the use of TCMTB as a fungicide in the leather industry, intended for research, scientific, and drug development purposes.

Chemical Properties and Formulations

TCMTB is an oily, reddish-brown to yellow-brown liquid that is stable in acidic and weakly alkaline conditions, making it suitable for application in various leather processing liquors.[5][6][7] It is often formulated as an emulsifiable concentrate, with active ingredient concentrations typically around 30%.[8] These formulations are designed to be diluted with water to create a stable emulsion for application.[5][9]

Application in Leather Processing

TCMTB can be introduced at different stages of the leather manufacturing process, most commonly during pickling and chrome tanning, to protect the hides from fungal attack.[2][3][10] The fungicide can be uniformly dispersed in the processing liquor with agitation to ensure even application onto the hides or leather.[10]

Protocol for Application in Pickled Pelts
  • Preparation of TCMTB Emulsion: Based on the weight of the pickled pelts, calculate the required amount of TCMTB fungicide. A typical application rate is 0.04% of a commercial TCMTB-based fungicide (based on pelt weight).[1] Prepare a stable emulsion by diluting the concentrated fungicide with water according to the manufacturer's instructions.

  • Addition to the Pickling Liquor: Introduce the prepared TCMTB emulsion into the pickling drum containing the pelts and the pickling liquor.

  • Duration of Treatment: Allow the fungicide to act for a sufficient duration, typically for several hours, to ensure adequate penetration and fixation onto the collagen fibers. One study suggests a treatment time of 4 hours.[1]

  • Process Continuation: After the fungicidal treatment, the pickling process can proceed as per the standard protocol.

Protocol for Application in Wet-Blue Leather
  • Preparation of TCMTB Emulsion: Calculate the necessary amount of TCMTB fungicide based on the weight of the wet-blue leather. A common application rate for a 30% active TCMTB formulation is 0.12% of the wet-blue weight.[8]

  • Application Method: The TCMTB emulsion can be added to the chrome tanning drum during or after the tanning process.[3] It can be applied as a dip or spray solution.[5]

  • Treatment Conditions: The treatment is typically carried out at ambient temperature with mechanical agitation in a processing drum for a duration of approximately 2 hours at 30°C.[11]

  • Post-Treatment: Following the fungicide application, the wet-blue leather can be further processed or stored.

Quantitative Data on TCMTB Application and Efficacy

The following tables summarize quantitative data related to the application and efficacy of TCMTB in the leather industry.

Table 1: Recommended Application Concentrations of TCMTB in Leather Processing

Leather StageRecommended TCMTB ConcentrationReference(s)
Pickled Pelts0.04% (of a commercial formulation)[1]
Wet-Blue Leather0.12% (of a 30% active formulation)[8]
General Application0.02% - 0.3%[2][12]
Wet-Blue (minimum for adequate preservation)250 ppm[3]

Table 2: Efficacy of TCMTB against Common Fungi in Leather

Fungal SpeciesEfficacy of TCMTBObservationsReference(s)
Aspergillus nigerInadequate protection at standard dosesFungal growth observed on treated pickled and wet-blue leathers.[1]
Trichoderma virideNot effectiveInherent resistance of T. viride to TCMTB. Heavy fungal growth on treated leathers.[1][8]
Penicillium rubrumAdequate protection (in chrome-tanned leather)Chrome tanning itself has an inhibitory effect on this fungus.[1]
Alternaria alternataMore sensitive to TCMTB[1]

Experimental Protocols

Protocol for Determining Fungal Resistance of Treated Leather (Adapted from ASTM D4576-16)

This protocol outlines a method to evaluate the resistance of TCMTB-treated wet-blue leather to mold growth.

  • Preparation of Test Specimens: Cut circular specimens (e.g., 3 cm in diameter) from the TCMTB-treated leather under sterile conditions.[1]

  • Preparation of Culture Medium: Prepare a suitable fungal culture medium, such as Potato Dextrose Agar (PDA), and dispense it into sterile Petri dishes.

  • Inoculation: Inoculate the agar medium with a suspension of spores from relevant fungal species (e.g., Aspergillus niger, Trichoderma viride).

  • Incubation: Place the leather specimens on the surface of the inoculated agar. Incubate the Petri dishes in a controlled environment (e.g., 28°C and 85-95% relative humidity) for a specified period (e.g., 28 days).

  • Evaluation: At regular intervals, visually assess the leather specimens for fungal growth. The extent of growth can be rated as a percentage of the surface area covered by mold. Compare the results with an untreated control sample.

Protocol for Quantification of TCMTB in Leather (Adapted from ISO 13365:2011)

This protocol describes a method for extracting and quantifying the amount of TCMTB present in a leather sample using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Obtain a representative sample of the TCMTB-treated leather and grind it into a fine powder.

  • Extraction:

    • Weigh approximately 1.0 g of the ground leather into a suitable flask.

    • Add 20 mL of acetonitrile to the flask.

    • Extract the sample using an ultrasonic bath for 1 hour at room temperature.[13]

  • Filtration: Filter the extract through a 0.45 µm membrane filter to remove any solid particles.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14][15]

    • Gradient Program: Start with 60% B for 6 minutes, then a linear gradient to 95% B over 9 minutes.[14][15]

    • Detection: Use a UV detector at a wavelength of 275 nm.[11]

    • Quantification: Determine the concentration of TCMTB in the extract by comparing the peak area with a calibration curve prepared from TCMTB standards.

Visualizations

experimental_workflow_fungal_resistance cluster_prep Sample and Media Preparation cluster_exp Experimental Procedure cluster_eval Evaluation A Cut circular specimens from TCMTB-treated leather E Place leather specimen on inoculated agar A->E B Prepare Potato Dextrose Agar (PDA) C Pour PDA into sterile Petri dishes B->C D Inoculate agar with fungal spore suspension C->D D->E F Incubate at 28°C and 85-95% relative humidity E->F G Visually assess fungal growth at regular intervals F->G H Compare with untreated control sample G->H

Caption: Workflow for Fungal Resistance Testing of Leather.

experimental_workflow_tcmtb_quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis A Grind TCMTB-treated leather to a fine powder B Weigh ~1.0 g of ground leather A->B C Add 20 mL of acetonitrile B->C D Ultrasonic bath extraction for 1 hour C->D E Filter extract through 0.45 µm membrane D->E F Inject filtered extract into HPLC system E->F G Analyze using UV detection at 275 nm F->G H Quantify TCMTB using a calibration curve G->H

Caption: Workflow for TCMTB Quantification in Leather.

tcmtb_mechanism_of_action TCMTB TCMTB (2-(Thiocyanomethylthio)benzothiazole) CellMembrane Fungal Cell Membrane TCMTB->CellMembrane Disruption MetabolicProcesses Metabolic Processes TCMTB->MetabolicProcesses Disruption Degradation Environmental Degradation TCMTB->Degradation CellDeath Fungal Cell Death CellMembrane->CellDeath MetabolicProcesses->CellDeath MBT 2-Mercaptobenzothiazole (2-MBT) Degradation->MBT Benzothiazole Benzothiazole MBT->Benzothiazole

Caption: General Mechanism of Action and Degradation of TCMTB.

References

Application

Application Notes and Protocols: In Vitro and In Vivo Assays for Evaluating TCMTB Antimicrobial Activity

Here are the detailed Application Notes and Protocols for evaluating the antimicrobial activity of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), designed for researchers, scientists, and drug development professionals. I...

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for evaluating the antimicrobial activity of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), designed for researchers, scientists, and drug development professionals.

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide used as a fungicide and bactericide in various industrial applications, including in the leather and wood preservation industries.[1][2] Its antimicrobial activity stems from its ability to react with nucleophilic entities within microbial cells and inhibit essential enzymatic pathways, such as flavoenzymes in the tricarboxylic acid cycle.[3] This document provides detailed protocols for in vitro and in vivo assays to comprehensively evaluate the antimicrobial efficacy of TCMTB.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial activity of TCMTB.

Table 1: In Vitro Antimicrobial Susceptibility of Fungi to TCMTB

Fungal SpeciesAssay TypeConcentration (ppm)Results
Aspergillus niger (mixture)MIC2.0No growth observed.[4]
Penicillium spp. (mixture)MIC2.0No growth observed.[4]
Trichoderma viride-Not specifiedInadequate protection observed.[1]

Note: There is a significant lack of publicly available, detailed quantitative data (MIC, MBC, MBIC, MBEC) for TCMTB against a wide range of specific bacterial and fungal pathogens. The data presented is based on limited available sources. Further research is required to establish a comprehensive antimicrobial profile.

Experimental Protocols

In Vitro Assays

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of TCMTB that visibly inhibits the growth of a microorganism.

Materials:

  • TCMTB stock solution (in a suitable solvent like DMSO)

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (optional, for quantitative measurement)

Protocol:

  • Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the TCMTB stock solution (at twice the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum without TCMTB.

    • Negative Control: Wells containing broth only.

  • Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 30-35°C for 24-72 hours for fungi).

  • Result Interpretation: The MIC is the lowest concentration of TCMTB at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density (OD) at 600 nm.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This protocol determines the lowest concentration of TCMTB that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Appropriate sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Protocol:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot evenly onto the surface of an appropriate agar plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism to allow for colony formation.

  • Result Interpretation: The MBC/MFC is the lowest concentration of TCMTB that results in no growth or a 99.9% reduction in CFU compared to the initial inoculum count.

3. Anti-Biofilm Assays

These protocols assess the ability of TCMTB to inhibit biofilm formation and eradicate pre-formed biofilms.

a. Minimum Biofilm Inhibitory Concentration (MBIC) Assay

Protocol:

  • Follow steps 1 and 2 of the MIC protocol to prepare serial dilutions of TCMTB in a 96-well plate.

  • Add 100 µL of the standardized microbial suspension to each well.

  • Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-48 hours).

  • Quantification (Crystal Violet Staining):

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Air dry the plate and stain with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and air dry.

    • Solubilize the bound dye with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm. The MBIC is the lowest concentration of TCMTB that significantly inhibits biofilm formation compared to the control.

b. Minimum Biofilm Eradication Concentration (MBEC) Assay

Protocol:

  • Grow biofilms in a 96-well plate as described in the MBIC assay (steps 2 and 3, without TCMTB).

  • After incubation, gently wash the wells with PBS to remove planktonic cells.

  • Add 200 µL of fresh broth containing serial dilutions of TCMTB to the wells with pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method as described for the MBIC assay. The MBEC is the lowest concentration of TCMTB that significantly reduces the pre-formed biofilm.

In Vivo Assays

1. Murine Model of Systemic Infection

This model is used to evaluate the efficacy of TCMTB in treating a systemic bacterial or fungal infection.

Materials:

  • TCMTB formulation for in vivo administration

  • Pathogenic microbial strain

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Sterile saline or appropriate vehicle

  • Equipment for intravenous or intraperitoneal injection

Protocol:

  • Infection: Infect mice via intravenous (tail vein) or intraperitoneal injection with a predetermined lethal or sub-lethal dose of the pathogen.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer TCMTB at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.

  • Monitoring: Monitor the mice for signs of illness and mortality over a period of time (e.g., 7-14 days).

  • Endpoint Analysis:

    • Survival: Record the survival rate in each treatment group.

    • Bacterial/Fungal Burden: At specific time points, euthanize a subset of mice from each group, aseptically harvest organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions for CFU counting on appropriate agar plates.

  • Data Analysis: Compare the survival rates and organ CFU counts between the TCMTB-treated groups and the control group to determine efficacy.

2. Murine Model of Topical Fungal Infection (Dermatophytosis)

This model is suitable for evaluating the efficacy of topical formulations of TCMTB against skin fungal infections.

Materials:

  • Topical formulation of TCMTB

  • Dermatophyte strain (e.g., Trichophyton mentagrophytes)

  • Guinea pigs or mice

  • Equipment for skin abrasion

Protocol:

  • Infection: Anesthetize the animals and gently abrade a small area of skin on the back. Apply a suspension of the dermatophyte to the abraded area.

  • Treatment: Begin topical application of the TCMTB formulation to the infected area at a specified frequency and duration (e.g., once or twice daily for 7-14 days). A control group should receive a placebo formulation.

  • Monitoring: Visually score the severity of the skin lesions daily based on parameters like erythema, scaling, and crusting.

  • Endpoint Analysis:

    • Clinical Score: Compare the clinical scores between the treated and control groups.

    • Fungal Burden: At the end of the treatment period, collect skin scrapings or biopsies from the infected area for fungal culture or quantitative PCR to determine the fungal load.

  • Data Analysis: Evaluate the reduction in clinical scores and fungal burden in the TCMTB-treated group compared to the control group.

Mandatory Visualizations

TCMTB_Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays mic MIC Assay (Minimum Inhibitory Concentration) mbc MBC/MFC Assay (Minimum Bactericidal/Fungicidal Concentration) mic->mbc Determines starting point mbic MBIC Assay (Minimum Biofilm Inhibitory Concentration) mbec MBEC Assay (Minimum Biofilm Eradication Concentration) systemic Systemic Infection Model (e.g., Murine Sepsis) topical Topical Infection Model (e.g., Dermatophytosis) start TCMTB Compound start->mic start->mbic start->systemic start->topical

Caption: General experimental workflow for evaluating the antimicrobial activity of TCMTB.

TCMTB_Mechanism_of_Action cluster_cell Microbial Cell cluster_pathways Metabolic Pathways TCMTB TCMTB cell_wall Cell Wall/Membrane TCMTB->cell_wall Interacts with cytoplasm Cytoplasm cell_wall->cytoplasm Penetrates ergosterol Ergosterol Biosynthesis (Fungi) cytoplasm->ergosterol Potentially Inhibits nucleophilic Nucleophilic Molecules (e.g., Thiols in Enzymes) cytoplasm->nucleophilic Reacts with tca Tricarboxylic Acid (TCA) Cycle inhibition inhibition tca->inhibition Inhibition of Metabolism ergosterol->inhibition flavoenzymes Flavoenzymes nucleophilic->flavoenzymes Inactivates flavoenzymes->tca Inhibits

Caption: Postulated mechanisms of antimicrobial action for TCMTB.

References

Method

Application Notes and Protocols for the Formulation of TCMTB in Industrial Water Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide widely utilized in industrial water treatment applications to control...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide widely utilized in industrial water treatment applications to control the growth of bacteria, fungi, and algae.[1] Its effectiveness in preventing biofouling is critical in maintaining the efficiency and safety of various industrial processes, including cooling towers, pulp and paper manufacturing, and wastewater treatment systems.[2] This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action of TCMTB to support research and development in this field.

TCMTB is a non-metallic, organic sulfur-nitrogen heterocyclic compound.[3] While effective, it is important to note that TCMTB is highly toxic to most aquatic species.[4] It is also environmentally unstable and degrades under the influence of pH, temperature, and UV light.[5]

Data Presentation

The following tables summarize the quantitative data on the efficacy and properties of TCMTB.

Table 1: Physicochemical Properties of TCMTB

PropertyValueReference
Molecular FormulaC₉H₆N₂S₃[1]
Molar Mass238.34 g·mol⁻¹[1]
AppearanceRed to brown liquid with a pungent odor[1]
Solubility in WaterVery slightly soluble (0.125 g/L at 24 °C)[1]

Table 2: Efficacy of TCMTB Against Planktonic Microorganisms (Minimum Inhibitory Concentration - MIC)

MicroorganismApplicationMIC (ppm)Reference
Pseudomonas aeruginosaGeneral Industrial Water512 µg/mL[6]
Legionella pneumophilaCooling Towers0.064 - 2 mg/L[7]

Note: MIC values can vary depending on the specific strain, formulation, and test conditions.

Table 3: Recommended Dosage of TCMTB for Legionella Control in Cooling Towers

Treatment TypeDisinfectant ResidualContact TimeReference
Remediation (Shock)10 ppm (free available oxidant)24 hours[3][8]
Routine Maintenance0.5 - 1.0 ppm (residual chlorine)Continuous[9]

Mechanism of Action

The primary antimicrobial mechanism of TCMTB involves the disruption of essential cellular processes. The thiocyanate group is a key reactive moiety that targets and inactivates vital enzymes within the microbial cell, particularly those containing thiol (-SH) groups.[10][11] This leads to the inhibition of critical metabolic pathways, such as the respiratory chain, ultimately resulting in cell death.[12][13][14]

The lipophilic nature of the benzothiazole ring facilitates the transport of the molecule across the microbial cell membrane, allowing it to reach its intracellular targets.[2]

TCMTB_Mechanism TCMTB TCMTB (2-(Thiocyanomethylthio)benzothiazole) CellMembrane Microbial Cell Membrane TCMTB->CellMembrane Crosses membrane (Lipophilic nature) Intracellular Intracellular Space CellMembrane->Intracellular RespiratoryEnzymes Respiratory Chain Enzymes (containing Thiol groups) Intracellular->RespiratoryEnzymes Targets InactivatedEnzymes Inactivated Enzymes RespiratoryEnzymes->InactivatedEnzymes Inhibition via Thiol group interaction MetabolicDisruption Disruption of Electron Transport Chain InactivatedEnzymes->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath MIC_Protocol cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis PrepMedia Prepare Sterile Growth Medium SerialDilution Perform Serial Dilutions of TCMTB in 96-well plate PrepMedia->SerialDilution PrepInoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate wells with Microbial Suspension PrepInoculum->Inoculate PrepTCMTB Prepare TCMTB Stock Solution PrepTCMTB->SerialDilution SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Visually Inspect or Read OD600 Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC Biofilm_Protocol cluster_growth Biofilm Growth Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase InoculateRDR Inoculate Rotating Disk Reactor (RDR) IncubateRDR Incubate to allow biofilm formation on coupons InoculateRDR->IncubateRDR ExposeToTCMTB Expose coupons to TCMTB solution IncubateRDR->ExposeToTCMTB RemoveCoupons Remove and Rinse Coupons ExposeToTCMTB->RemoveCoupons DislodgeBiofilm Dislodge Biofilm (Homogenization/Sonication) RemoveCoupons->DislodgeBiofilm PlateAndCount Serial Dilution, Plating, and CFU Counting DislodgeBiofilm->PlateAndCount CalculateLogReduction Calculate Log Reduction PlateAndCount->CalculateLogReduction

References

Application

Application Note: Analysis of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide utilized as a fungicide and algaecide in various industrial applicatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum biocide utilized as a fungicide and algaecide in various industrial applications, including leather tanning, water treatment, and as a preservative in paints and coatings. Its presence in environmental matrices and commercial products necessitates sensitive and specific analytical methods for monitoring and quality control. While High-Performance Liquid Chromatography (HPLC) is often employed for TCMTB analysis to mitigate potential thermal degradation, Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity and can be successfully applied with appropriate method optimization. This application note provides a detailed protocol for the determination of TCMTB in industrial wastewater and soil samples using GC-MS.

Principle of the Method

This method involves the extraction of TCMTB from the sample matrix using liquid-liquid extraction (LLE) for aqueous samples or solid-phase extraction (SPE) for solid samples. The extracted analyte is then concentrated and analyzed by GC-MS. The gas chromatograph separates TCMTB from other components in the sample extract, and the mass spectrometer provides definitive identification and quantification based on the unique mass spectrum of the target analyte. To enhance sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of TCMTB.

Instrumentation and Reagents

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Autosampler

    • GC Column: SPB-5 fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

    • Programmable Temperature Vaporization (PTV) injector (recommended to minimize thermal decomposition)

  • Reagents and Standards:

    • TCMTB analytical standard

    • Dichloromethane (DCM), HPLC grade

    • Hexane, HPLC grade

    • Ethyl acetate, HPLC grade

    • Toluene, HPLC grade

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Sodium sulfate, anhydrous

    • Deionized water

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Protocol 1: Analysis of TCMTB in Industrial Wastewater

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Collect 500 mL of the wastewater sample in a clean glass container.

  • Adjust the pH of the sample to approximately 8.5 using a suitable buffer.

  • Transfer the sample to a 1 L separatory funnel.

  • Add 50 mL of a 1:1 (v/v) mixture of ethyl acetate and toluene to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer into a clean flask.

  • Drain the upper organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-8) two more times with fresh portions of the extraction solvent.

  • Combine the organic extracts.

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Analysis of TCMTB in Soil

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Weigh 10 g of the soil sample into a glass beaker.

  • Add 20 mL of acetonitrile and sonicate for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 5 minutes and collect the supernatant.

  • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the TCMTB from the cartridge with 10 mL of dichloromethane into a collection tube.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph
Injector TypePTV (recommended) or Splitless
Injector TemperaturePTV: Start at 40°C, ramp to 250°C. Splitless: 250°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial Temp: 100°C, hold for 2 minRamp 1: 6°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-300) for identificationSelected Ion Monitoring (SIM) for quantification
SIM Ions for TCMTBQuantifier: m/z 180Qualifiers: m/z 136, m/z 108[1]

Method Validation

A full method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

  • Linearity: Analyze a series of calibration standards at a minimum of five concentration levels to establish the linear range of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of TCMTB that can be reliably detected and quantified.

  • Accuracy (Recovery): Spike blank matrix samples with known concentrations of TCMTB and perform the entire analytical procedure to determine the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision) to assess the variability of the method.

Quantitative Data Summary

ParameterMatrixMethodValueReference
Recovery LeatherAcetonitrile Extraction / HPLC94% (at 30 mg/kg)[2]
LeatherAcetonitrile Extraction / HPLC99% (at 300 mg/kg)[2]
LOD Lake WaterGC-MS0.1 µg/L (for Chlorothalonil)[3]
LOQ Surface WaterGC-MS/MS0.01-2.12 ng/L (for Benzothiazoles)
WastewaterGC-MS/MS0.05-6.14 ng/L (for Benzothiazoles)
SedimentGC-MS/MS0.04-5.88 ng/g (for Benzothiazoles)
SludgeGC-MS/MS0.22-6.61 ng/g (for Benzothiazoles)
**Linearity (R²) **-GC-MS/MS>0.99 (for various essential oil components)[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the analysis of TCMTB in different matrices.

experimental_workflow_wastewater cluster_sample_prep Sample Preparation (Wastewater) cluster_analysis GC-MS Analysis sample Wastewater Sample (500 mL) ph_adjust pH Adjustment (pH 8.5) sample->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate/Toluene) ph_adjust->lle drying Drying (Anhydrous Na2SO4) lle->drying concentration Concentration to 1 mL drying->concentration final_extract Final Extract in Vial concentration->final_extract gc_ms GC-MS Injection final_extract->gc_ms data_acq Data Acquisition (SIM Mode) gc_ms->data_acq data_proc Data Processing & Quantification data_acq->data_proc report Final Report data_proc->report

Caption: Workflow for TCMTB analysis in wastewater.

experimental_workflow_soil cluster_sample_prep Sample Preparation (Soil) cluster_analysis GC-MS Analysis sample Soil Sample (10 g) extraction Ultrasonic Extraction (Acetonitrile) sample->extraction spe Solid-Phase Extraction (C18) extraction->spe concentration Concentration to 1 mL spe->concentration final_extract Final Extract in Vial concentration->final_extract gc_ms GC-MS Injection final_extract->gc_ms data_acq Data Acquisition (SIM Mode) gc_ms->data_acq data_proc Data Processing & Quantification data_acq->data_proc report Final Report data_proc->report

Caption: Workflow for TCMTB analysis in soil.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of TCMTB in environmental samples. Careful optimization of the sample preparation and instrumental parameters, particularly the GC inlet temperature, is crucial for achieving accurate and precise results due to the potential thermal lability of TCMTB. The use of a PTV injector is highly recommended to minimize on-column degradation. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this important industrial biocide.

References

Method

Standard Operating Procedures for 2-(Thiocyanomethylthio)benzothiazole (TCMTB): Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the safe handling and disposal of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a broad-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum fungicide and bactericide. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

Introduction to TCMTB

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is an organic sulfur nitrogen heterocyclic compound widely used as a non-metallic microbicide.[1] It is effective against a variety of fungi and bacteria, making it a valuable tool in various research and industrial applications, including leather and timber preservation, water treatment, and as a component in paint formulations.[2][3][4] The mode of action is complex, involving reaction with nucleophilic entities within cells and the inhibition of flavoenzymes in the tricarboxylic acid (TCA) cycle.[5]

Health and Safety Precautions

TCMTB presents several health hazards that necessitate strict safety protocols. It is characterized by moderate acute oral toxicity, low acute dermal toxicity, and high acute toxicity via the inhalation route.[6] It is also a dermal sensitizer and can cause severe eye and skin irritation.[7][8][9][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling TCMTB. This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][8][9]

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene, nitrile rubber, or PVC) and a lab coat or chemical-resistant apron are required.[8][9][11] For tasks with a higher risk of exposure, such as cleaning up spills, chemical-resistant coveralls are recommended.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of inhaling dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9] For certain high-exposure tasks, a respirator with a protection factor of 10 may be required.[11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the toxicity and environmental fate of TCMTB.

Table 1: Mammalian and Avian Toxicity of TCMTB

SpeciesExposure RouteValueToxicity CategoryReference
RatOral LD501590 mg/kgIII (Low)[9]
MouseOral LD50445 mg/kgII (Moderate)[9]
RabbitDermal LD50>10 g/kgIV (Very Low)[9]
BirdsAcute OralSlightly Toxic-[7][12]
BirdsSubacute DietarySlightly Toxic-[7]

Table 2: Aquatic Toxicity of TCMTB

OrganismToxicity LevelReference
Freshwater FishVery Highly Toxic[7][12]
Freshwater InvertebratesVery Highly Toxic[7][12]
Estuarine/Marine FishVery Highly Toxic[7][12]
Estuarine/Marine InvertebratesVery Highly Toxic[7][12]

Table 3: Environmental Fate of TCMTB

ConditionHalf-lifeReference
Photolysis (in water)1.5 hours[7][10]
Hydrolysis (pH 9)1.8 - 2.1 days[7][10]
Aerobic Soil1.4 days[7]
Anaerobic Water/Sediment6.9 days[7]

Experimental Protocols

General Handling and Storage
  • Handling: Always handle TCMTB in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in areas where TCMTB is handled or stored.[8][9] Wash hands thoroughly after handling.[8]

  • Storage: Store TCMTB in a cool, dry, well-ventilated area in its original, tightly sealed container.[1] Keep away from incompatible materials. Store locked up.[9] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

Spill Cleanup Protocol

In the event of a TCMTB spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[13]

  • Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection.[13]

  • Contain the Spill: For liquid spills, create a barrier with absorbent materials like sand, vermiculite, or commercial spill pads to prevent it from spreading.[14] For dry spills, cover with a plastic sheet to prevent dust from becoming airborne.[15]

  • Absorb the Spill:

    • Liquid Spills: Apply absorbent material over the spill and allow it to be fully absorbed.[14]

    • Solid Spills: Carefully sweep or scoop the material into a designated waste container.[15]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution. A common procedure involves cleaning with a 10% bleach solution followed by a 1% sodium thiosulfate solution to neutralize the bleach, and then washing with detergent and water.[13]

  • Collect and Dispose of Waste: Place all contaminated materials, including absorbent pads, used PPE, and cleaning materials, into a clearly labeled, sealed hazardous waste container for disposal.[13][14]

Disposal of TCMTB Waste

All TCMTB waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[9]

  • Waste Containers: Use designated, properly labeled, and sealed containers for all TCMTB waste.[9][16]

  • Disposal Procedure: Do not pour TCMTB waste down the drain or dispose of it with regular trash.[8][9] Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on hazardous waste pickup and disposal.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[9]

Visualizations

G Figure 1: Standard Operating Procedure for TCMTB Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal a Assess Hazards & Review SDS b Don Appropriate PPE a->b c Work in Ventilated Area (Fume Hood) b->c Proceed to Handling d Perform Experiment c->d e Wash Hands Thoroughly d->e f Evacuate & Secure Area d->f If Spill Occurs j Collect Waste in Labeled Container d->j Generate Waste l Decontaminate Work Area e->l g Contain Spill f->g h Absorb & Decontaminate g->h i Dispose of Contaminated Materials h->i k Contact EHS for Disposal i->k Dispose of Spill Waste j->k l->b For Next Use G Figure 2: Proposed Mechanism of Action for TCMTB cluster_cell TCMTB TCMTB Cell Fungal/Bacterial Cell TCMTB->Cell Nucleophiles Cellular Nucleophiles (e.g., thiols in proteins) Disruption Disruption of Cellular Processes Nucleophiles->Disruption Flavoenzymes Flavoenzymes in TCA Cycle Flavoenzymes->Disruption CellDeath Cell Death Disruption->CellDeath TCMTB_internal TCMTB (internalized) TCMTB_internal->Nucleophiles Reacts with TCMTB_internal->Flavoenzymes Inhibits

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Interference in TCMTB Analysis

Welcome to the technical support center for the analysis of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) in complex samples. This resource is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix interference in TCMTB analysis.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how can it affect my TCMTB analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte (in this case, TCMTB) due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression (a lower response) or enhancement (a higher response), leading to inaccurate quantification. In complex samples such as soil, wastewater, or biological fluids, co-extracted substances can interfere with the ionization of TCMTB in the mass spectrometer's ion source, a common issue in both LC-MS and GC-MS analysis.[1]

Q2: I am observing low and inconsistent recovery of TCMTB from my soil samples. What are the likely causes?

A2: Low or inconsistent recovery of TCMTB from soil is often due to strong interactions between the analyte and the soil matrix. TCMTB can bind to soil components, especially in soils with high organic matter or clay content.[2] Inefficient extraction solvents and conditions that fail to disrupt these interactions can also lead to poor recovery. Additionally, aggressive cleanup steps, such as in Solid Phase Extraction (SPE), might unintentionally remove TCMTB along with the interfering compounds.

Q3: My HPLC chromatogram for TCMTB shows significant peak tailing. What could be the reason?

A3: Peak tailing for TCMTB in HPLC analysis can be caused by several factors. A common reason is the interaction of TCMTB with active sites on the HPLC column packing material. Other potential causes include column contamination from the sample matrix, the use of an injection solvent stronger than the mobile phase, or a void at the column inlet.[3] Troubleshooting steps include flushing the column with a strong solvent, ensuring the injection solvent is compatible with the mobile phase, and improving sample cleanup procedures.[3]

Q4: When should I consider using matrix-matched calibration for TCMTB quantification?

A4: Matrix-matched calibration is recommended when significant matrix effects (typically greater than 20% suppression or enhancement) are observed. This technique involves preparing your calibration standards in a blank matrix extract that is representative of your samples. By doing so, both the standards and the samples experience similar matrix effects, which helps to compensate for these effects and leads to more accurate quantification.

Q5: What are the primary degradation products of TCMTB that I should be aware of during my analysis?

A5: TCMTB is known to degrade in the environment. The primary degradation products are 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid.[4] It is important to consider these degradation products in your analytical method, as their presence can provide a more complete picture of the fate of TCMTB in the sample. In some cases, the degradation products themselves can be toxic and may need to be quantified.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of TCMTB in a question-and-answer format, addressing specific issues with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low/Inconsistent TCMTB Recovery - Strong analyte-matrix interactions (e.g., binding to organic matter in soil).- Inefficient extraction solvent or conditions.- Analyte loss during sample cleanup (e.g., overly aggressive SPE wash step).- Optimize the extraction solvent system. For leather samples, methanol extraction has shown to be effective.[6]- Adjust the pH of the extraction solvent to minimize interactions.- Use a less aggressive wash solvent during SPE or consider alternative cleanup techniques like Liquid-Liquid Extraction (LLE).- For wood samples, sonication in boiling dichloromethane followed by Soxhlet extraction has been shown to be efficient.[7]
Poor Chromatographic Peak Shape (Tailing/Fronting) - Interaction with active sites on the analytical column.- Column contamination from co-extracted matrix components.- Injection of sample in a solvent stronger than the mobile phase.- Column void or degradation.- Use a guard column to protect the analytical column.- Enhance sample cleanup to remove interfering matrix components.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.- If a column void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it.[3]
Signal Suppression or Enhancement in MS Detection - Co-elution of matrix components that compete with TCMTB for ionization.- High concentrations of salts or other non-volatile compounds in the final extract.- Improve chromatographic separation to resolve TCMTB from interfering compounds.- Dilute the sample extract to reduce the concentration of matrix components.[8]- Utilize a more effective sample cleanup method (e.g., SPE with optimized wash and elution steps).- Employ matrix-matched calibration standards to compensate for consistent matrix effects.
High Background Noise or Ghost Peaks - Contamination from solvents, glassware, or the instrument itself.- Carryover from a previous injection of a highly concentrated sample.- Run solvent blanks to identify the source of contamination.- Ensure all glassware is thoroughly cleaned.- Implement a robust needle wash program in the autosampler.- If carryover is suspected, inject several blank samples after a high-concentration sample.

Data Presentation

Table 1: Recovery of TCMTB and Other Fungicides from Leather Samples
FungicideFortification Level (mg/kg)Average Recovery (%)
TCMTB 3094
TCMTB 30099
PCMC30>84
OPP30>84
OIT30>84
(Data sourced from a study on the determination of fungicides in leather)[9]
Table 2: Recovery of TCMTB from Treated Wood Samples
Sample TypeAnalytical MethodRecovery Range (%)
Spiked SampleUV-Vis90.7 - 103.2
Treated WoodUV-Vis91.5 - 102.8
Wood PreservativeUV-Vis92.3 - 101.7
(Data from a study on the determination of TCMTB in treated wood and wood preservatives)[10]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of TCMTB from Soil for LC-MS/MS Analysis

This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for pesticide residue analysis.

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soil): Add 8 mL of reagent water and vortex for 30 seconds. Let it stand for 10 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10000 rpm for 5 minutes.

  • Analysis:

    • Take an aliquot of the supernatant.

    • Dilute with an appropriate solvent if necessary.

    • Inject into the LC-MS/MS system.

Protocol 2: Extraction of TCMTB from Wastewater for HPLC-UV Analysis (Based on EPA Method 637)
  • Sample Collection and Preservation: Collect a 1-liter grab sample in a glass container. If not extracted immediately, adjust the sample pH to < 2 with sulfuric acid and store at 4°C.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the 1 L sample to a 2 L separatory funnel.

    • Add 60 mL of methylene chloride to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.

    • Extract the sample by shaking the funnel for 2 minutes with periodic venting.

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

    • Drain the methylene chloride extract into a 250 mL Erlenmeyer flask.

    • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.

  • Drying and Concentration:

    • Combine the three methylene chloride extracts and dry by passing through a drying column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus.

  • Analysis:

    • Adjust the final extract volume to 5.0 mL.

    • Inject an aliquot into the HPLC-UV system for analysis.[11][12]

Visualizations

Signaling Pathway

While the precise molecular mechanism of TCMTB's fungicidal action is not fully elucidated in the provided search results, it is known to disrupt cellular membranes and metabolic processes in microorganisms.[3] The toxicity of its degradation product, 2-(Methylthio)benzothiazole (MTBT), has been shown to induce cardiovascular toxicity in zebrafish larvae by upregulating the expression of PTGS2 (COX-2), which in turn activates the apoptotic pathway. This provides a plausible, albeit indirect, signaling pathway that may be affected by TCMTB or its metabolites.

TCMTB_Toxicity_Pathway TCMTB TCMTB Metabolism Metabolism/ Degradation TCMTB->Metabolism MTBT MTBT (Degradation Product) Metabolism->MTBT Cell Target Cell MTBT->Cell PTGS2 PTGS2 (COX-2) Upregulation Cell->PTGS2 induces Apoptosis Apoptotic Pathway Activation PTGS2->Apoptosis activates Toxicity Cellular Toxicity Apoptosis->Toxicity leads to

Hypothesized toxicity pathway for a TCMTB degradation product.
Experimental Workflows

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) Sample 1. Homogenized Sample Solvent 2. Add Acetonitrile & IS Sample->Solvent Salts 3. Add QuEChERS Salts Solvent->Salts Shake 4. Shake Vigorously Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Aliquot 6. Take Aliquot of Supernatant Centrifuge1->Aliquot dSPETube 7. Add to dSPE Tube Aliquot->dSPETube Vortex 8. Vortex dSPETube->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analysis 10. Analysis by LC-MS/MS or GC-MS Centrifuge2->Analysis

QuEChERS sample preparation workflow.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_concentration Drying and Concentration Sample 1. Aqueous Sample in Separatory Funnel Solvent 2. Add Immiscible Organic Solvent Sample->Solvent Shake 3. Shake and Vent Solvent->Shake Separate 4. Allow Layers to Separate Shake->Separate Collect 5. Collect Organic Layer Separate->Collect Repeat 6. Repeat Extraction 2x Collect->Repeat Dry 7. Dry with Sodium Sulfate Repeat->Dry Concentrate 8. Concentrate Extract Dry->Concentrate Analysis 9. Analysis by HPLC or GC Concentrate->Analysis

Liquid-Liquid Extraction (LLE) workflow.

References

Optimization

Technical Support Center: Optimizing TCMTB Dosage for Effective Microbial Control in Cooling Towers

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(Thiocyanomethylthio)benzothiazole (TC...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(Thiocyanomethylthio)benzothiazole (TCMTB) for microbial control in cooling tower systems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial or "shock" dosage of TCMTB for a cooling tower system?

A1: For a system that is noticeably fouled, an initial shock dose of a TCMTB-based product is recommended to be slug-fed into the system. The typical concentration range for this initial dose is between 40 to 75 parts per million (ppm) of the TCMTB product.[1] It is crucial to clean badly fouled systems before initiating treatment to ensure the biocide can effectively reach the microorganisms.[1]

Q2: What is the appropriate maintenance or subsequent dosage of TCMTB?

A2: After the initial shock dose, when microbial growth is evident, a subsequent slug dose of 30 to 65 ppm of the TCMTB product is recommended.[1] For ongoing maintenance to control biocide activity effectively, a dosage range of 20 to 50 ppm is often utilized.[1] Regular monitoring of the system is essential to determine the frequency of these maintenance doses.

Q3: How does pH affect the performance of TCMTB?

A3: TCMTB is generally stable and effective in both acidic and weakly alkaline conditions.[2] However, the overall water chemistry, including pH, plays a critical role in the efficacy of any biocide program. For instance, chlorine-based biocides lose significant effectiveness as the pH rises above 7.5.[3] While TCMTB is more versatile across a broader pH range, extreme pH levels can impact its stability and effectiveness. It is recommended to maintain the cooling tower water pH within a range that is optimal for both microbial control and the prevention of scale and corrosion.

Q4: Can TCMTB be used in combination with other biocides?

A4: Yes, TCMTB can be used alone or in combination with other fungicides and biocides.[2] In some cases, synergistic effects can be observed, where the combined efficacy is greater than the sum of the individual biocides. For example, a combination of Methylene bis(thiocyanate) (MTC) and TCMTB has been shown to be more effective at a lower combined dose than either biocide used alone at a higher dose.[4] Alternating between an oxidizing biocide and a non-oxidizing biocide like TCMTB is a common strategy to prevent microbial resistance.

Q5: How can I monitor the effectiveness of my TCMTB treatment program?

A5: The most direct method is through visual inspection of the cooling tower surfaces for any signs of biofilm or fungal growth.[1] This can be supplemented with microbiological monitoring techniques such as on-site bacterial counts using dip slides or laboratory analysis of water samples to determine the number of colony-forming units (CFU/mL).[1] It's important to note that bacterial counts may temporarily increase immediately after a biocide addition due to the sloughing of biofilm.[1] Consistent monitoring will show a decrease in microbial counts as control is achieved.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
High microbial counts persist after a shock dose of TCMTB. 1. Heavy Biofilm Presence: The shock dose may not be sufficient to penetrate a thick, established biofilm. 2. Underdosing: The calculated dosage may be too low for the system's volume or microbial load. 3. Rapid Biocide Depletion: High organic loading or other system factors may be consuming the biocide too quickly. 4. Microbial Resistance: The microbial population may have developed resistance to TCMTB.1. Pre-cleaning and Use of Biodispersants: Physically clean the system if possible. Use a biodispersant to help break up and penetrate the biofilm, allowing the biocide to be more effective.[1][5] 2. Increase Shock Dosage: If the system is heavily fouled, consider increasing the shock dose to the higher end of the recommended range (e.g., 75 ppm) or slightly above, based on system volume and severity of contamination.[1] 3. Re-evaluate System Demand: Test for residual TCMTB to understand its depletion rate. If it's depleting rapidly, a higher initial dose or more frequent maintenance doses may be necessary. 4. Alternate Biocides: Implement a rotation program with a different non-oxidizing biocide or an oxidizing biocide to combat potential resistance.[6]
Visible algae or fungi on cooling tower surfaces. 1. Insufficient Contact Time: The biocide may not be in contact with the growth for a long enough period. 2. Poor Water Distribution: Certain areas of the tower may not be receiving adequate biocide due to poor water flow. 3. Nutrient Loading: High levels of nutrients (e.g., phosphates) in the makeup water can promote algal growth.1. Optimize Dosing Point and Timing: Ensure TCMTB is added at a point of good circulation, like the tower basin, to allow for uniform mixing.[1] Consider the system's half-life to ensure adequate contact time before blowdown. 2. Inspect and Clean Distribution System: Check for clogged spray nozzles or channels that may be hindering even distribution of the treated water. 3. Address Makeup Water Quality: If nutrient levels are high, consider pre-treatment of the makeup water.
Increased corrosion rates after starting TCMTB treatment. 1. Incorrect pH: While TCMTB is stable in a range of pH, the overall water chemistry might have shifted to a more corrosive state. 2. Incompatibility with other chemicals: TCMTB may not be compatible with all corrosion inhibitors or other treatment chemicals being used.1. Monitor and Adjust pH: Regularly monitor the pH of the cooling water and adjust it to a range that is non-corrosive for the system's metallurgy while still being effective for microbial control. 2. Consult Chemical Supplier: Verify the compatibility of TCMTB with all other chemicals in your water treatment program. It may be necessary to switch to a more compatible corrosion inhibitor.

Data Presentation

Table 1: Recommended TCMTB Dosage Ranges

Dosage TypeConditionRecommended Concentration (ppm of TCMTB product)
Initial (Shock) Dose System is noticeably fouled40 - 75[1]
Subsequent (Maintenance) Dose Microbial count is evident30 - 65[1]
General Maintenance For effective control of biocide activity20 - 50[1]

Table 2: Efficacy of TCMTB Against a Mixed Bacterial Culture

Contact Time (Hours)Percent Kill (%)
218
560
880
Data from a laboratory study using a 4.5 ppm active ingredient concentration of TCMTB.[4]

Experimental Protocols

Protocol for Determining Optimal TCMTB Dosage in a Cooling Tower System

This protocol outlines a method for determining the most effective and economical dosage of TCMTB for a specific cooling tower system.

1. System Evaluation and Baseline Data Collection:

  • System Volume Calculation: Accurately determine the total volume of water in the cooling system (tower basin, piping, heat exchangers, etc.).

  • Water Chemistry Analysis: Collect and analyze a sample of the cooling water to determine baseline parameters including pH, alkalinity, hardness, total dissolved solids (TDS), and nutrient levels (e.g., phosphate, ammonia).

  • Initial Microbial Analysis: Collect water and biofilm samples from the system. Perform total aerobic bacteria counts (e.g., using dip slides or plate counts) to establish the baseline microbial load.

2. Bench-Scale Biocide Efficacy Testing (Kill-Rate Study):

  • Sample Collection: Obtain a representative sample of the cooling tower water.

  • Preparation of TCMTB Concentrations: Prepare a series of dilutions of the TCMTB product to achieve a range of test concentrations (e.g., 10, 25, 50, 75, 100 ppm).

  • Inoculation and Incubation: Add a known volume of the cooling tower water to each TCMTB concentration. Include a control sample with no biocide. Incubate all samples at a temperature that mimics the cooling tower's operating conditions.

  • Microbial Enumeration: At specific time intervals (e.g., 1, 2, 4, 8, 24 hours), collect an aliquot from each test concentration and the control. Neutralize the biocide and perform microbial plate counts to determine the number of surviving microorganisms.

  • Data Analysis: Calculate the percentage kill or log reduction for each TCMTB concentration at each time point. Plot the results to determine the most effective concentration and the required contact time.

3. Field Trial and Optimization:

  • Initial Dosing: Based on the bench-scale study, select a promising TCMTB concentration for a shock dose in the actual cooling tower.

  • Monitoring: After the shock dose, monitor the microbial load in the cooling water at regular intervals (e.g., daily for the first few days, then weekly). Also, monitor the TCMTB residual concentration to understand its depletion rate in the system.

  • Maintenance Dosing Strategy: Based on the rate of microbial regrowth and the biocide depletion rate, establish a maintenance dosing schedule (concentration and frequency).

  • Long-Term Monitoring and Adjustment: Continuously monitor the system's microbial load, water chemistry, and for any signs of corrosion or scaling. Adjust the TCMTB dosage and frequency as needed to maintain effective microbial control in a cost-effective manner.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Bench-Scale Efficacy Testing cluster_2 Phase 3: Field Trial and Optimization A Calculate System Volume B Analyze Water Chemistry A->B C Determine Initial Microbial Load B->C D Prepare TCMTB Dilutions C->D Inform Test Concentrations E Conduct Kill-Rate Study D->E F Analyze Kill-Rate Data E->F G Apply Initial Shock Dose F->G Select Initial Dose H Monitor Microbial Load & TCMTB Residual G->H I Establish Maintenance Dosing H->I J Long-Term Monitoring & Adjustment I->J

Caption: Workflow for determining optimal TCMTB dosage.

Troubleshooting_Logic Start High Microbial Counts After Shock Dose Q1 Is there heavy biofilm present? Start->Q1 A1_Yes Pre-clean system and add biodispersant with next shock dose. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Was the system volume accurately calculated? A1_No->Q2 A2_No Recalculate volume and adjust dosage accordingly. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Is there evidence of microbial resistance? A2_Yes->Q3 A3_Yes Alternate with a different biocide. Q3->A3_Yes Yes A3_No Increase shock dose concentration. Q3->A3_No No

Caption: Troubleshooting logic for persistent high microbial counts.

References

Troubleshooting

Technical Support Center: Improving the Stability and Shelf-Life of TCMTB Formulations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 2-(Thiocyanomethylthio)benzothiazole (TCMTB).

Frequently Asked Questions (FAQs)

Q1: My TCMTB formulation is rapidly losing potency. What are the primary factors that affect its stability?

A1: The stability of TCMTB is significantly influenced by several environmental factors:

  • pH: TCMTB is most stable in acidic conditions (pH 5) and shows slow degradation at neutral pH (pH 7).[1][2] However, under alkaline conditions (pH 9), it degrades rapidly.[1][2]

  • Light Exposure: TCMTB is highly susceptible to photodegradation. In an aqueous solution at pH 5, its half-life can be as short as 1.5 hours when exposed to light.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of TCMTB. It is reported to be stable under normal storage conditions but decomposes at temperatures above 60°C.[3]

  • Presence of Microbes: As a biocide, TCMTB is subject to metabolism by microorganisms in soil and aquatic environments, which is a major route of its dissipation.[1]

Q2: I've observed a color change in my TCMTB formulation. What could be the cause?

A2: A color change in your TCMTB formulation, which is typically a red to brown liquid, can be an indicator of chemical degradation.[4][5] The degradation of TCMTB leads to the formation of various byproducts, including 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid, which may have different colors.[4] This degradation can be triggered by the factors mentioned in Q1 (improper pH, light exposure, or high temperature). It is advisable to conduct analytical testing to identify the degradation products and confirm the extent of decomposition.

Q3: What are the main degradation products of TCMTB I should be aware of?

A3: The primary degradation product of TCMTB is 2-mercaptobenzothiazole (2-MBT).[4][6] Further degradation can lead to the formation of benzothiazole and 2-benzothiazolesulfonic acid.[4][6] It is important to note that while the degradation products are generally less toxic than the parent TCMTB molecule, their presence signifies a loss of the active ingredient's efficacy.[7]

Troubleshooting Guide

Problem: Rapid loss of TCMTB activity in an aqueous formulation.

Potential Cause Troubleshooting Steps
High pH (alkaline conditions) 1. Measure the pH of your formulation. 2. If the pH is above 7, consider adding a buffering agent to maintain a pH between 5 and 7.[1][2] 3. For applications in alkaline environments, consider using a more stable formulation type, such as a powdered or microencapsulated form.[8][9][10]
Exposure to Light 1. Store the formulation in opaque or amber-colored containers to protect it from light. 2. Minimize exposure to direct sunlight or strong artificial light during experiments and storage.[1][2][11][12]
Elevated Storage Temperature 1. Store the formulation in a cool, dry, and well-ventilated place.[3] 2. Avoid storing near heat sources. For long-term storage, refrigeration may be an option, but consult stability data for your specific formulation.

Problem: Poor shelf-life of solid TCMTB formulations.

Potential Cause Troubleshooting Steps
Inappropriate Carrier 1. The choice of solid carrier is crucial for stability. Some carriers can protect TCMTB from alkaline degradation.[8][10] 2. Consider using inert, water-soluble salt carriers like sodium sulfate or sodium chloride for solid formulations.[13]
Moisture Absorption 1. Ensure the formulation is stored in a tightly sealed container to prevent moisture ingress, which can accelerate degradation. 2. Consider including a desiccant in the packaging for moisture-sensitive formulations.

Data on TCMTB Stability

The following tables summarize the degradation half-life of TCMTB under various conditions.

Table 1: Hydrolytic Stability of TCMTB

pHHalf-lifeReference(s)
5Stable[1][2]
7Slow degradation (85% remaining after 35 days)[2]
91.8 - 2.1 days[1][2]

Table 2: Photolytic and Biotic Degradation of TCMTB

ConditionHalf-lifeReference(s)
Photodegradation in aqueous solution (pH 5)1.5 hours[1][2]
Aerobic soil metabolism1.4 days[1]
Anaerobic flooded sediment2.7 days[1]
Aerobic aquatic metabolism (flooded lake sediment)6.9 days[1]

Experimental Protocols

Protocol 1: General Stability Testing of TCMTB Formulations

This protocol outlines a general procedure for assessing the stability of a TCMTB formulation under accelerated storage conditions.

  • Preparation of Samples:

    • Prepare multiple, identical samples of the TCMTB formulation in the final proposed packaging.

    • Ensure each container is sealed properly.

  • Initial Analysis (Time Zero):

    • Take a representative sample for initial analysis.

    • Determine the initial concentration of TCMTB using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[14][15][16]

    • Record the physical appearance of the formulation (e.g., color, clarity, phase separation).

  • Accelerated Storage:

    • Place the remaining samples in a stability chamber at elevated temperature and humidity (e.g., 50°C).[8][17]

    • Protect samples from light unless photostability is being evaluated.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from the stability chamber.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample for TCMTB concentration and physical appearance as done at time zero.

  • Data Analysis:

    • Plot the concentration of TCMTB as a function of time.

    • Calculate the degradation rate and estimate the shelf-life of the formulation under the tested conditions.

Protocol 2: Determination of TCMTB Concentration by HPLC

This is a general guideline. The specific parameters should be optimized for your instrument and formulation matrix.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) or Mass Spectrometer (MS).[14][16]

  • Column: A C18 reverse-phase column is commonly used.[6]

  • Mobile Phase: A gradient of acetonitrile and water is often employed.[6]

  • Detection: Monitor the absorbance at a wavelength where TCMTB has a strong response (e.g., 275 nm).[6]

  • Standard Preparation: Prepare a series of TCMTB standard solutions of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Extract the TCMTB with a suitable solvent.

    • Filter the extract before injection into the HPLC system.

  • Quantification: Generate a calibration curve from the standard solutions and use it to determine the concentration of TCMTB in the samples.

Visualizations

TCMTB_Degradation_Pathway TCMTB TCMTB (2-(Thiocyanomethylthio)benzothiazole) MBT 2-MBT (2-Mercaptobenzothiazole) TCMTB->MBT Primary Degradation BSA 2-Benzothiazolesulfonic acid TCMTB->BSA Oxidative Degradation Benzothiazole Benzothiazole MBT->Benzothiazole Further Degradation

Caption: Degradation pathway of TCMTB.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_results Results prep_samples Prepare Formulation Samples initial_analysis Initial Analysis (T=0) - Concentration (HPLC) - Physical Appearance prep_samples->initial_analysis storage Accelerated Storage (e.g., 50°C) initial_analysis->storage timepoint_analysis Time-Point Analysis - Concentration (HPLC) - Physical Appearance data_analysis Data Analysis - Degradation Rate - Shelf-life Estimation timepoint_analysis->data_analysis storage->timepoint_analysis

Caption: Workflow for stability testing.

References

Optimization

Technical Support Center: Troubleshooting Poor TCMTB Performance Against Resistant Microbial Strains

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of 2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of 2-(thiocyanomethylthio)benzothiazole (TCMTB) against resistant microbial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TCMTB?

A1: TCMTB exhibits a complex mode of action. It is known to react with nucleophilic components within microbial cells, leading to antimicrobial activity. Additionally, it can inhibit flavoenzymes involved in the tricarboxylic acid (TCA) cycle, disrupting cellular respiration.[1] The thiocyanate group in TCMTB is a key component of its toxicity, as it can release cyanide, which inhibits cytochrome c oxidase in the electron transport chain, thereby blocking aerobic ATP production.[2]

Q2: My microbial strain is showing reduced susceptibility to TCMTB. What are the possible resistance mechanisms?

A2: While specific resistance mechanisms to TCMTB are not extensively documented in dedicated studies, resistance is likely to occur through one or more of the following general mechanisms observed for other antimicrobials:

  • Enzymatic Degradation: Microbes may produce enzymes that can chemically modify or degrade TCMTB, rendering it inactive. Some bacteria, for instance, possess enzymes like thiocyanate hydrolase that can break down thiocyanate, a key functional group in TCMTB.[1][3][4]

  • Target Modification: Alterations in the microbial enzymes or cellular components that TCMTB targets can reduce its binding affinity and efficacy.

  • Reduced Permeability: Changes in the microbial cell wall or membrane composition can limit the uptake of TCMTB into the cell. This can include thickening of the cell wall or alterations in its lipid and polysaccharide content.

  • Efflux Pumps: Microbes can actively transport TCMTB out of the cell using efflux pumps, preventing it from reaching its intracellular targets at effective concentrations. Overexpression of these pumps is a common mechanism of resistance to various antimicrobial agents.

Q3: Are there any known microbial species with inherent resistance to TCMTB?

A3: Yes, some studies have indicated that certain fungal species, such as Trichoderma viride, exhibit inherent resistance to TCMTB. In such cases, even standard application rates may not be sufficient to control fungal growth.[5]

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for TCMTB.

If you are observing higher MIC values than anticipated for your microbial strain, consider the following potential causes and troubleshooting steps.

Potential Cause 1: Experimental Variability Inconsistencies in experimental procedure can significantly impact MIC results.

  • Troubleshooting Steps:

    • Verify Inoculum Density: Ensure the microbial inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard for bacteria) before inoculation. An excessively high inoculum can lead to artificially elevated MICs.

    • Confirm Media and Reagent Quality: Use fresh, sterile media and ensure the TCMTB stock solution is properly prepared and stored. TCMTB is sparingly soluble in water, so ensure it is fully dissolved in an appropriate solvent before dilution.[6]

    • Standardize Incubation Conditions: Maintain consistent incubation temperature and duration as specified in your protocol.

    • Include Quality Control Strains: Always include a known susceptible reference strain in your assay to validate the experimental setup and TCMTB activity.

Potential Cause 2: Acquired or Inherent Resistance of the Microbial Strain The microbial strain may have developed or possess intrinsic mechanisms to resist the effects of TCMTB.

  • Troubleshooting Steps:

    • Characterize the Strain: If possible, perform further characterization of your strain to investigate potential resistance mechanisms. This could involve screening for genes associated with efflux pumps or enzymes known to degrade similar compounds.

    • Consider Combination Therapy: Investigate the synergistic effects of TCMTB with other antimicrobial agents. Some combinations may overcome resistance mechanisms. For example, the combination of TCMTB with thiophanate compounds has been shown to have synergistic fungicidal effects.[7]

Issue 2: Inconsistent or non-reproducible results in antimicrobial susceptibility testing (AST).

Potential Cause: Technical Errors in Assay Performance

  • Troubleshooting Steps:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting of TCMTB dilutions and microbial inoculum. Use calibrated pipettes.

    • Homogeneous Suspension: Ensure the microbial inoculum is a homogenous suspension to guarantee uniform cell distribution in each well or on each plate.

    • Proper Sealing of Plates: For microplate-based assays, ensure proper sealing to prevent evaporation, which can concentrate the TCMTB and affect results. For agar dilution, ensure plates are poured to a uniform depth.

Data Presentation

The following tables provide a summary of representative Minimum Inhibitory Concentration (MIC) data for TCMTB against various microbial species. It is important to note that specific MIC values can vary between different strains of the same species.

Table 1: Minimum Inhibitory Concentration (MIC) of TCMTB Against Fungi

Fungal SpeciesMIC (ppm or µg/mL)Notes
Mixed Fungal Spores (Penicillium sp., Aspergillus niger, Aspergillus ninulans)2.0Broth dilution method.[7]
Trichoderma virideHigh (Not specified)Described as having inherent resistance.[5]
Aspergillus nigerIneffective at standard doses in some casesMay require higher concentrations for control.[5]

Note: "ppm" (parts per million) is often used in industrial applications and is equivalent to µg/mL in aqueous solutions.

Experimental Protocols

Broth Microdilution Method for MIC Determination of TCMTB

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of TCMTB Stock Solution: a. Weigh a precise amount of TCMTB. b. Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1000 µg/mL).

2. Preparation of Microtiter Plates: a. Add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate. b. Add 50 µL of the TCMTB stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series. This will result in a range of TCMTB concentrations.

3. Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

4. Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (inoculum without TCMTB) and a sterility control well (broth only). c. Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

5. Interpretation of Results: a. The MIC is the lowest concentration of TCMTB that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Logical Troubleshooting Workflow for Poor TCMTB Performance

Troubleshooting_Workflow Troubleshooting Poor TCMTB Performance start Poor TCMTB Performance Observed check_protocol Review Experimental Protocol start->check_protocol is_protocol_ok Protocol Followed Correctly? check_protocol->is_protocol_ok troubleshoot_exp Troubleshoot Experimental Variables: - Inoculum Density - Reagent Quality - Incubation Conditions is_protocol_ok->troubleshoot_exp No rerun_assay Rerun Assay with Controls is_protocol_ok->rerun_assay Yes troubleshoot_exp->rerun_assay is_performance_improved Performance Improved? rerun_assay->is_performance_improved investigate_resistance Investigate Microbial Resistance is_performance_improved->investigate_resistance No end_resolved Issue Resolved is_performance_improved->end_resolved Yes resistance_mechanisms Potential Mechanisms: - Enzymatic Degradation - Target Modification - Reduced Permeability - Efflux Pumps investigate_resistance->resistance_mechanisms end_resistance Resistance Confirmed resistance_mechanisms->end_resistance

Caption: A flowchart outlining the steps to troubleshoot poor TCMTB performance.

Potential Microbial Resistance Mechanisms to TCMTB

Caption: Diagram illustrating potential mechanisms of microbial resistance to TCMTB.

References

Troubleshooting

Enhancing the extraction efficiency of TCMTB from leather and textiles

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) to enhance the extraction ef...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) to enhance the extraction efficiency of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) from leather and textile matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard method for TCMTB extraction from leather?

A1: The internationally recognized standard method is ISO 13365, which outlines a procedure for determining the content of several preservatives, including TCMTB, in leather.[1][2][3] The method specifies using an ultrasonic-assisted extraction with acetonitrile as the solvent, followed by analysis using High-Performance Liquid Chromatography (HPLC).[1][3][4][5]

Q2: Which solvent provides the highest extraction efficiency for TCMTB?

A2: Both acetonitrile and methanol are effective for extracting TCMTB. The standard ISO 13365-1:2020 protocol uses acetonitrile, which is highly effective for TCMTB.[4][6] However, some studies have shown that methanol can be a superior alternative, presenting extraction efficiencies of approximately 100% for TCMTB and other fungicides over a wide concentration range.[4][6] Dichloromethane has also been used effectively, particularly in combination with sonication and Soxhlet extraction.[7]

Q3: How does the moisture content of a leather sample affect TCMTB extraction?

A3: The moisture content of the leather sample significantly impacts extraction efficiency. It is crucial to use dried leather samples (wet blue and wet white leather should be dried before grinding and extraction) to improve the extraction of TCMTB.[1] Lowering the moisture content, for instance by sammying, has been shown to increase the amount of TCMTB extracted.[7]

Q4: What is the stability of TCMTB during extraction and analysis?

A4: TCMTB is more stable under acidic conditions.[1] Therefore, using a slightly acidified mobile phase, such as 0.1% formic acid in both water and acetonitrile for HPLC analysis, is advisable to ensure the stability of the compound during analysis.[1][2]

Q5: Can ultrasonic extraction be applied to textiles as well?

A5: Yes, ultrasonic-assisted extraction is a versatile technique applicable to both leather and textile matrices. It utilizes high-frequency sound waves to facilitate the extraction of target molecules from solid materials into a solvent.[8][9] For textile samples, a common procedure involves sonicating the material with a solvent mixture, such as methanol and acetonitrile.[10]

Troubleshooting Guide

Problem: Low Recovery of TCMTB

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice While acetonitrile is standard, its efficiency can vary. Consider switching to methanol, which has demonstrated excellent recovery rates (~100%) for TCMTB.[4][6]
High Moisture Content in Sample Ensure leather samples are properly dried before grinding and extraction. High moisture can significantly hinder extraction efficiency.[1][7]
Insufficient Extraction Time For ultrasonic extraction, a duration of 60 minutes is often recommended.[4][11] For more exhaustive methods, a combination of sonication followed by a lengthy Soxhlet extraction (e.g., 75 hours) has been shown to be highly efficient.[7]
Sample Preparation Issues Ensure the leather or textile is ground to a fine, uniform particle size. This increases the surface area available for solvent interaction, enhancing extraction.[11][12]
Degradation of TCMTB TCMTB can degrade. Ensure analytical conditions are optimized for its stability, for example, by using a slightly acidic mobile phase for HPLC.[1] Benzothiazole is a known degradation end-product of TCMTB in wet leather.[5]
Matrix Interference Complex matrices in leather and textiles can interfere with extraction. An appropriate cleanup step or using a more selective analytical method like HPLC with a diode array detector or mass spectrometry may be necessary.[1][2]

Quantitative Data Summary

Table 1: TCMTB Extraction Efficiency with Different Solvents

Solvent Extraction Method Matrix Recovery / Efficiency Reference
MethanolUltrasonic-assistedLeather~100%[4][6]
AcetonitrileUltrasonic-assisted (ISO 13365)Leather94% - 99%[1][2]
AcetonitrileUltrasonic-assisted (ISO 13365)LeatherEffective for TCMTB, but less so for other fungicides (PCMC, OPP, OIT)[4][6]
DichloromethaneSonication (30 min) + Soxhlet (75 h)Wet Blue Leather82% (average)[7]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) with Acetonitrile (Based on ISO 13365)
  • Sample Preparation: Prepare leather samples according to ISO 4044 by grinding to a fine powder.[11]

  • Extraction:

    • Accurately weigh 1.0 g of the ground leather sample into a screw-capped glass bottle or beaker.[5][11]

    • Add 20-40 mL of acetonitrile to the sample.[4][11]

    • Place the container in an ultrasonic water bath (e.g., 40 kHz).[4]

    • Sonicate for 60 minutes at room temperature or slightly elevated temperature (25-35°C).[4][11]

  • Sample Processing:

    • After extraction, allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm membrane filter to remove any particulate matter.[5]

  • Analysis:

    • The filtered extract is now ready for analysis by HPLC with UV detection (e.g., at 275 nm).[11]

Protocol 2: Improved Ultrasonic-Assisted Extraction (UAE) with Methanol
  • Sample Preparation: Prepare leather samples by cutting them into small pieces (e.g., 0.5 cm x 0.5 cm) or grinding them.[4][5]

  • Extraction:

    • Accurately weigh 2.0 g of the prepared sample into a 50 mL screw-capped glass bottle.[4]

    • Add a 40.0 mL aliquot of methanol to the bottle.[4]

    • Treat the contents continuously in an ultrasonic water bath (40 kHz) at 25-35°C for 60 minutes.[4]

  • Sample Processing:

    • For determining total content, a repeated extraction (3 cycles) can be performed to ensure complete elution.[4]

    • Filter the final extract through a 0.45 µm membrane filter.

  • Analysis:

    • Analyze the filtrate using HPLC. This method has shown excellent results with no obvious matrix interferences.[6]

Visualizations

G General Workflow for TCMTB Extraction and Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction Sample Leather or Textile Sample Drying Drying (for Leather) Sample->Drying Grinding Grinding / Cutting Drying->Grinding Solvent Solvent Addition (e.g., Methanol or Acetonitrile) Grinding->Solvent Extraction Ultrasonic-Assisted Extraction (UAE) Filtration Filtration (0.45 µm) Extraction->Filtration Solvent->Extraction Analysis HPLC-UV/DAD/MS Analysis Filtration->Analysis G Troubleshooting Low TCMTB Recovery Start Low TCMTB Recovery Detected CheckMoisture Is the sample completely dry? Start->CheckMoisture CheckSolvent Which solvent was used? CheckMoisture->CheckSolvent Yes Action_Dry Action: Dry sample thoroughly and re-extract. CheckMoisture->Action_Dry No Sol_Acetonitrile Acetonitrile CheckSolvent->Sol_Acetonitrile Sol_Methanol Methanol CheckSolvent->Sol_Methanol CheckTime Was extraction time sufficient? CheckStability Is TCMTB degradation suspected? CheckTime->CheckStability Yes Action_IncreaseTime Action: Increase sonication time (e.g., to 60 min). CheckTime->Action_IncreaseTime No Action_Acidify Action: Use acidified mobile phase for HPLC to improve stability. CheckStability->Action_Acidify Yes End Re-analyze Sample CheckStability->End No Action_SwitchSolvent Action: Consider switching to Methanol. Sol_Acetonitrile->Action_SwitchSolvent Sol_Methanol->CheckTime Action_Dry->End Action_SwitchSolvent->CheckTime Action_IncreaseTime->End Action_Acidify->End G Key Factors Affecting TCMTB Extraction Efficiency center Extraction Efficiency Solvent Solvent Choice (Methanol, Acetonitrile) Solvent->center Temperature Temperature Temperature->center Time Extraction Time Time->center SamplePrep Sample Preparation SamplePrep->center Moisture Moisture Content Moisture->center Matrix Matrix Effects Matrix->center

References

Optimization

Technical Support Center: Optimized Application of TCMTB for Minimized Environmental Impact

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimized application of 2-(thiocyanomethylthio)benzothiazole (TCMTB) to minimize its...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimized application of 2-(thiocyanomethylthio)benzothiazole (TCMTB) to minimize its environmental impact. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving TCMTB.

Question/Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or reduced antimicrobial efficacy. Microbial resistance; Presence of interfering substances (e.g., organic matter); Incorrect dosage or application method; Degraded TCMTB solution.- Conduct susceptibility testing on the target microorganisms to confirm sensitivity.[1][2]- Consider alternating or combining TCMTB with other biocides that have different mechanisms of action.[3][4]- Ensure the application environment is clean and free from excessive organic load that can neutralize TCMTB.- Verify the concentration of the TCMTB solution and ensure it is within its shelf life.- Optimize the application method (e.g., dip, spray, or bulk incorporation) to ensure uniform coverage and contact time.[3]
Evidence of microbial resistance to TCMTB. Sub-lethal dosing; Prolonged, continuous use of TCMTB as a sole biocide; Presence of resistant fungal strains like Trichoderma.[1][2]- Determine the minimum inhibitory concentration (MIC) to ensure the applied dosage is effective.[5][6]- Implement a biocide rotation program to prevent the development of resistance.- If Trichoderma or other resistant species are identified, switch to a biocide with a broader spectrum of activity.[1]
Material incompatibility (e.g., corrosion, discoloration). Chemical reaction between TCMTB (or its formulation solvents) and the material.- Consult the manufacturer's technical data sheet for known material incompatibilities.- Conduct small-scale compatibility tests by exposing the material to the TCMTB solution under experimental conditions.- Consider using a different formulation of TCMTB (e.g., water-based vs. solvent-based) if available and suitable for the application.[7]
Precipitation or instability of TCMTB solution upon dilution. Poor water quality (e.g., high hardness, extreme pH); Incompatible mixing with other chemicals.- Use deionized or distilled water for dilutions.- Ensure the pH of the dilution water is within the stable range for TCMTB (acidic to weakly alkaline).[4]- Avoid mixing concentrated TCMTB with other concentrated chemicals; add them to the system separately.
Difficulty in detecting and quantifying TCMTB in environmental samples. Low concentration; Matrix interference; Inappropriate analytical method.- Utilize sensitive analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]- Employ appropriate sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of TCMTB?

TCMTB functions as a broad-spectrum biocide by disrupting the cell membranes and metabolic processes of microorganisms, including bacteria and fungi, which leads to their death.[3]

2. What are the primary environmental concerns associated with TCMTB?

The primary concern is its high toxicity to aquatic organisms.[10][11][12] While it degrades relatively quickly in soil and water and is not expected to contaminate groundwater, accidental release into waterways can have significant adverse effects on aquatic life.[13]

3. How can I optimize the application rate of TCMTB to be effective while minimizing environmental risk?

The optimal application rate depends on the specific industrial process. It is crucial to determine the minimum effective concentration for your system.

Application Recommended Concentration Range
Leather Preservation0.025% - 0.2% (250 - 2,000 ppm)[3]
Metalworking Fluids100 - 200 ppm (for diluted fluid); 500 - 750 ppm (for storage tanks)[3]
Seed Treatment0.026 - 0.093 lbs ai/100 lbs seed[3]
Antisapstain Treatment5.6 - 44.0 kg product/100 L of water[3]

4. What are the main degradation products of TCMTB and are they as harmful?

The primary degradation products of TCMTB are 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid.[14] Studies have shown that these degradation products are significantly less toxic to aquatic organisms than the parent TCMTB compound.[15][16]

5. What safety precautions should be taken when handling TCMTB?

TCMTB is corrosive to the skin and can be toxic if inhaled or ingested.[7] Always refer to the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) should include gloves, safety glasses, and appropriate respiratory protection, especially in poorly ventilated areas.

6. How should TCMTB waste be disposed of?

TCMTB and its containers must be disposed of as hazardous waste. Do not allow this material to enter drains or water supplies. Follow all local, regional, and national regulations for hazardous waste disposal.

Quantitative Data Summary

TCMTB Degradation Data
Condition pH Half-life Notes
Aqueous Hydrolysis5StableLittle to no degradation observed.[17]
Aqueous Hydrolysis7> 35 daysSlow degradation, with 8% hydrolyzed after 35 days.[17]
Aqueous Hydrolysis981 hoursRapid degradation.[17]
Photodegradation (Sunlight)7Slower than artificial UV64-96% removal after 7 hours, depending on initial concentration.[18]
Aquatic Metabolism (Lake Water/Sediment)8-8.52.8 days[17]
Aquatic Toxicity of TCMTB and its Degradation Products
Organism Compound Test Duration EC50 / LC50
Ceriodaphnia dubiaTCMTB48-hour (Acute)15.3 µg/L[15][16]
Ceriodaphnia dubiaTCMTB7-day (Chronic)9.64 µg/L[15][16]
Ceriodaphnia dubia2-MBT48-hour (Acute)4.19 mg/L[15][16]
Ceriodaphnia dubia2-MBT7-day (Chronic)1.25 mg/L[15][16]
Rainbow TroutTCMTB96-hour0.05 ppm[11]
Bluegill SunfishTCMTB (60% product)96-hour0.047 ppm[11]
Non-vascular Aquatic PlantsTCMTB-EC50 of 2.7 µg a.i./L[10]
CyanobacteriaTCMTB-EC50 of 156 µg a.i./L[10]
Vascular Aquatic PlantsTCMTB-EC50 of 430 µg a.i./L[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of TCMTB that inhibits the visible growth of a target microorganism.

Methodology:

  • Preparation of TCMTB Stock Solution: Prepare a concentrated stock solution of TCMTB in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Microorganism Inoculum: Culture the target microorganism in an appropriate liquid medium to the early exponential growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the TCMTB stock solution in the appropriate growth medium.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted TCMTB. Include a positive control (inoculum without TCMTB) and a negative control (medium without inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or longer for fungi.

  • Observation: The MIC is the lowest concentration of TCMTB at which no visible growth (turbidity) is observed.[5][6][19]

Biofilm Prevention Assay

Objective: To assess the ability of TCMTB to prevent the formation of biofilms by a target microorganism.

Methodology:

  • Preparation of TCMTB Dilutions: In a 96-well microtiter plate, prepare serial dilutions of TCMTB in a growth medium suitable for biofilm formation (often supplemented with glucose).

  • Inoculation: Add a standardized inoculum of the biofilm-forming microorganism to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at an appropriate temperature).

  • Washing: After incubation, carefully remove the planktonic (free-floating) cells by gently washing the wells with a sterile buffer solution (e.g., phosphate-buffered saline - PBS).

  • Staining: Stain the remaining adherent biofilm with a solution of crystal violet for 15-20 minutes.

  • Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid). Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm. The reduction in absorbance compared to the control (no TCMTB) indicates the degree of biofilm prevention.[20]

Visualizations

Optimized_TCMTB_Application_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_mon Monitoring & Mitigation Phase A Identify Target Microorganism B Determine Minimum Inhibitory Concentration (MIC) A->B D Select Lowest Effective Application Rate B->D C Assess Potential for Microbial Resistance I Consider Biocide Rotation Strategy C->I E Choose Appropriate Application Method (Spray, Dip, etc.) D->E F Ensure Proper Material Compatibility E->F G Monitor Efficacy and Environmental Parameters F->G H Implement Waste Management & Disposal Protocols G->H G->I

Caption: Optimized TCMTB Application Workflow.

TCMTB_Degradation_Pathway TCMTB TCMTB (High Aquatic Toxicity) MBT 2-Mercaptobenzothiazole (2-MBT) (Lower Toxicity) TCMTB->MBT Degradation BTSA 2-Benzothiazolesulfonic Acid (BTSA) (Lower Toxicity) TCMTB->BTSA Degradation EnvFactors Environmental Factors (High pH, UV Light, Microbes) EnvFactors->TCMTB

Caption: Environmental Degradation Pathway of TCMTB.

Troubleshooting_Logic_Flow Start Reduced Efficacy? CheckResistance Suspect Microbial Resistance? Start->CheckResistance CheckApplication Correct Dosage & Application? CheckResistance->CheckApplication No ActionResistance Conduct Susceptibility Testing & Consider Biocide Rotation CheckResistance->ActionResistance Yes CheckCompatibility Material Incompatibility? CheckApplication->CheckCompatibility Yes ActionApplication Verify Concentration, Method & Contact Time CheckApplication->ActionApplication No ActionCompatibility Perform Compatibility Tests & Check Formulation CheckCompatibility->ActionCompatibility Yes

References

Troubleshooting

Addressing dermal and inhalation exposure risks of TCMTB in occupational settings

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Thiocyanomethylthio)benzothiazole (TCMTB). Below you will find troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Thiocyanomethylthio)benzothiazole (TCMTB). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to safely manage dermal and inhalation exposure risks in occupational settings.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments involving TCMTB.

Question: A researcher in my lab has developed a skin rash after handling a solution containing TCMTB. What should I do?

Answer: Immediately have the individual wash the affected area with soap and plenty of water. TCMTB is a known skin irritant and sensitizer, meaning it can cause allergic contact dermatitis.[1] The affected individual should seek medical attention and report the incident to your institution's environmental health and safety (EHS) office. It is crucial to review the handling procedures and the personal protective equipment (PPE) being used to prevent future exposures. Ensure that appropriate gloves (e.g., nitrile) and a lab coat are being worn correctly.

Question: We have detected a pungent odor in the lab while working with TCMTB. Is this a cause for concern?

Answer: Yes, a pungent odor indicates the presence of TCMTB vapors in the air, suggesting a potential inhalation exposure risk.[2] TCMTB is considered highly toxic via the inhalation route of exposure.[1][3] Immediately ensure that all work with TCMTB is being conducted in a properly functioning chemical fume hood or a well-ventilated area. If the odor persists, evacuate the area and contact your EHS office to assess the ventilation system and air quality.

Question: What are the appropriate first aid measures for accidental exposure to TCMTB?

Answer:

  • Skin Contact: Wash off with soap and plenty of water.[4]

  • Eye Contact: Flush eyes with water as a precaution.[4]

  • Inhalation: Move the person into fresh air.[4]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] In all cases of significant exposure, seek immediate medical attention.

Question: How should I properly store and handle TCMTB?

Answer: Store TCMTB in a cool, dry, and well-ventilated place in a tightly closed container.[4] Opened containers must be carefully resealed and kept upright to prevent leakage.[4] When handling, use appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[4] All manipulations that could generate aerosols or vapors should be performed in a chemical fume hood.

Question: What are the known health effects of chronic exposure to TCMTB?

Answer: Long-term exposure to TCMTB can lead to significant health issues. It is a dermal sensitizer and can cause chronic dermatitis.[1] Animal studies have shown that subchronic oral exposure can lead to stomach lesions, and dermal exposure can result in skin irritation, ulcers, and hematological effects.[1] TCMTB is also classified as a possible human carcinogen.[1]

Data Presentation

The following tables summarize key quantitative data regarding the toxicity and physical properties of TCMTB.

Table 1: Acute Toxicity of TCMTB

Route of ExposureSpeciesValueToxicity CategoryReference
OralRatLD50: 679 mg/kgIII (Low)[2]
DermalRabbitLD50: >2000 mg/kgIII (Low)[3]
InhalationRat-I (High)[1]

Toxicity Categories are based on the EPA's classification system.

Table 2: Physical and Chemical Properties of TCMTB

PropertyValueReference
AppearanceRed to brown liquid with a pungent odor[2]
Molecular FormulaC9H6N2S3[5]
Molar Mass238.34 g/mol [2]
Boiling Point191 °C (decomposes)[2]
Water SolubilityVery slightly soluble (0.125 g/L at 24 °C)[2]
Vapor Pressure9.0 x 10⁻⁶ mmHg[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for risk assessment. The following are summaries of standardized protocols relevant to assessing the dermal and inhalation toxicity of TCMTB.

Protocol 1: Acute Dermal Toxicity Assessment (Based on OECD Guideline 402)

This protocol is designed to assess the potential for a substance to cause adverse effects when applied to the skin for a short duration.[6][7]

  • Animal Selection: Healthy, young adult rats (8-12 weeks old) are typically used.[7] The skin of the animals should be intact.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[8]

  • Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[8] The area is then covered with a porous gauze dressing.[8]

  • Exposure Duration: The exposure period is 24 hours.[8]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days after the removal of the test substance.[6] Body weight is recorded weekly.[6]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[6]

Protocol 2: Acute Inhalation Toxicity Assessment (Based on OECD Guideline 403)

This protocol evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.[9][10]

  • Animal Selection: Young adult rats are the preferred species.[11]

  • Exposure System: A dynamic airflow inhalation exposure system is used to maintain a controlled atmosphere of the test substance.[9]

  • Exposure Conditions: Animals are typically exposed for a 4-hour period to a specific concentration of the test substance as a gas, vapor, or aerosol.[9][10]

  • Observation Period: Following exposure, the animals are observed for at least 14 days.[9][10] Observations include mortality, clinical signs of toxicity, and changes in body weight.[9]

  • Data Analysis: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the chemical in the air that is expected to cause death in 50% of the test animals.[9]

  • Necropsy: A comprehensive necropsy is performed on all animals at the end of the study to evaluate for pathological changes.[9]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for managing TCMTB exposure risks.

cluster_0 TCMTB Interaction with Fungal Cell TCMTB TCMTB Cell Fungal Cell TCMTB->Cell penetrates Enzymes Essential Enzymes TCMTB->Enzymes inhibits Nucleophiles Nucleophilic Entities (e.g., thiols in proteins) TCMTB->Nucleophiles reacts with Cell->Enzymes Cell->Nucleophiles Disruption Disruption of Metabolic Pathways Enzymes->Disruption Nucleophiles->Disruption Inhibition Inhibition of Spore Germination & Mycelial Growth Disruption->Inhibition

Caption: General mechanism of TCMTB's antifungal action.

cluster_1 Occupational Exposure Assessment Workflow start Start: Identify Potential for Dermal/Inhalation Exposure qual_assess Qualitative Assessment: Review process, handling procedures, and existing controls start->qual_assess quant_assess Quantitative Assessment: Perform exposure monitoring (air and/or surface sampling) qual_assess->quant_assess If significant exposure potential risk_char Risk Characterization: Compare exposure data to Occupational Exposure Limits (OELs) quant_assess->risk_char control_impl Implement/Improve Controls: (e.g., ventilation, PPE) risk_char->control_impl If exposure > OEL reassess Re-assessment: Periodically review and monitor effectiveness of controls risk_char->reassess If exposure < OEL control_impl->reassess

Caption: Workflow for assessing occupational exposure to TCMTB.

cluster_2 Hierarchy of Controls for TCMTB Exposure elimination Elimination/Substitution: Use a less hazardous chemical engineering Engineering Controls: Chemical fume hoods, closed systems, ventilation elimination->engineering Most Effective administrative Administrative Controls: Standard operating procedures (SOPs), training, restricted access engineering->administrative ppe Personal Protective Equipment (PPE): Gloves, lab coats, eye protection, respirators administrative->ppe Least Effective

Caption: Hierarchy of controls for minimizing TCMTB exposure.

References

Optimization

Technical Support Center: Remediation of TCMTB-Contaminated Soil and Water

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the remediation of soil and water contaminate...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the remediation of soil and water contaminated with 2-(Thiocyanomethylthio)benzothiazole (TCMTB).

I. Analytical Methods: Quantification of TCMTB and its Degradation Products

Accurate quantification of TCMTB and its degradation products is crucial for monitoring the efficiency of remediation processes. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is a standard method for extracting TCMTB from soil and water samples for HPLC analysis?

A1: For water samples, a common method is liquid-liquid extraction using a non-polar solvent like methylene chloride.[1] For soil samples, extraction can be performed using an organic solvent such as acetonitrile or dichloromethane, often assisted by sonication or Soxhlet extraction to improve efficiency.[2][3]

Q2: What are the typical HPLC conditions for analyzing TCMTB?

A2: A reverse-phase HPLC system with a C18 column is commonly used. The mobile phase is often a gradient of acetonitrile and water, sometimes with the addition of a small amount of formic acid to improve peak shape.[4] UV detection is typically set at a wavelength where TCMTB shows strong absorbance, such as around 290 nm.[5]

Troubleshooting Guide: HPLC Analysis
Problem Possible Cause(s) Troubleshooting Step(s)
Peak Tailing or Fronting - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure TCMTB is in a single ionic form.- Dilute the sample.
Ghost Peaks - Contamination in the injection system or mobile phase- Carryover from a previous injection- Flush the injector and system with a strong solvent.- Run blank injections to identify the source of contamination.
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector lamp aging- Allow sufficient time for the column to equilibrate with the mobile phase.- Prepare fresh mobile phase and ensure proper mixing.- Replace the detector lamp.
Inconsistent Retention Times - Fluctuation in pump flow rate- Temperature variations- Changes in mobile phase composition- Check the pump for leaks and ensure a consistent flow rate.- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.

II. Remediation of TCMTB-Contaminated Water

Advanced Oxidation Processes (AOPs) and photolysis are effective methods for the degradation of TCMTB in aqueous solutions.

A. Photolysis

Photolysis utilizes light energy to break down contaminants. TCMTB has been shown to be susceptible to photodegradation.[6]

  • Prepare TCMTB Solution: Prepare a stock solution of TCMTB in a suitable solvent (e.g., acetonitrile) and dilute it with deionized water to the desired experimental concentration.

  • Reactor Setup: Place the TCMTB solution in a quartz photoreactor. A mercury lamp can be used as the UV light source. For solar photolysis experiments, expose the solution to natural sunlight.

  • Irradiation: Begin irradiation of the solution while maintaining constant stirring.

  • Sampling: Collect aliquots of the solution at regular time intervals.

  • Analysis: Analyze the collected samples for the concentration of TCMTB and its degradation products using HPLC.

  • Toxicity Assessment (Optional): The toxicity of the solution before and after treatment can be assessed using bioassays to determine the effectiveness of the degradation in reducing toxicity.[6]

Problem Possible Cause(s) Troubleshooting Step(s)
Low Degradation Efficiency - Insufficient light intensity- Low quantum yield of the contaminant- Presence of UV-absorbing substances- Increase the power of the UV lamp or focus the light source.- Consider adding a photosensitizer.- Pre-treat the water to remove interfering compounds.
Incomplete Mineralization - Formation of stable degradation intermediates- Extend the irradiation time.- Combine photolysis with another treatment method, such as ozonation.
Increase in Toxicity after Treatment - Formation of more toxic byproducts- Identify the degradation products using techniques like LC-MS.- Adjust experimental conditions (e.g., pH, addition of scavengers) to alter the degradation pathway.[6]
B. Fenton Process

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can oxidize a wide range of organic pollutants.

  • Sample Preparation: Place a known volume of TCMTB-contaminated water in a beaker.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the Fenton reaction, which is typically between 3 and 4.[7]

  • Addition of Fenton's Reagent: Add a predetermined amount of a freshly prepared ferrous sulfate (FeSO₄) solution, followed by the slow addition of hydrogen peroxide (H₂O₂). The ratio of Fe²⁺ to H₂O₂ is a critical parameter to optimize.[7]

  • Reaction: Stir the solution vigorously for the desired reaction time.

  • Quenching and Neutralization: Stop the reaction by raising the pH to above 7, which will precipitate the iron as ferric hydroxide (Fe(OH)₃).

  • Separation and Analysis: Separate the precipitate by filtration or centrifugation and analyze the supernatant for residual TCMTB and its degradation products.

Problem Possible Cause(s) Troubleshooting Step(s)
Low Degradation Efficiency - Suboptimal pH- Incorrect Fe²⁺:H₂O₂ ratio- Presence of radical scavengers- Ensure the pH is within the optimal range (3-4).- Experiment with different Fe²⁺ and H₂O₂ concentrations to find the optimal ratio.- Identify and remove or pre-treat any substances that may scavenge hydroxyl radicals.[7]
Incomplete Mineralization - Insufficient reaction time- Formation of recalcitrant intermediates- Increase the reaction time.- Consider a two-stage Fenton process or combine it with another treatment method.
Excessive Sludge Production - High concentration of iron catalyst used- Optimize the Fe²⁺ dosage to the minimum effective concentration.- Investigate the use of heterogeneous Fenton catalysts to reduce sludge.
Data on Water Remediation Methods
MethodContaminantInitial Concentration (mg/L)Treatment ConditionsRemoval Efficiency (%)Reference
Photolysis (Sunlight)TCMTB6.07 hours exposure96[6]
Photolysis (Sunlight)TCMTB30.07 hours exposure81[6]
Photolysis (Sunlight)TCMTB60.07 hours exposure64[6]
UV/H₂O₂Benzothiazoles--High[8]
O₃/Activated CarbonBenzothiazole-pH 2-11Increased rate vs. individual processes[9]
Sulfate Radical AOPBenzothiazole-Thermally activated persulfateHigh[10][11][12]

III. Remediation of TCMTB-Contaminated Soil

Remediation of contaminated soil presents different challenges compared to water due to the complex soil matrix. Soil washing and thermal desorption are two ex-situ techniques that can be applied.

A. Soil Washing

Soil washing is a process where contaminated soil is excavated and washed with a liquid solution to transfer the contaminants from the soil to the liquid phase.

  • Soil Characterization: Determine the particle size distribution, pH, organic matter content, and initial TCMTB concentration of the contaminated soil.

  • Washing Solution Selection: Choose an appropriate washing solution. For organic contaminants like TCMTB, water with surfactants (e.g., sodium dodecyl sulfate) or organic solvents may be effective.[13]

  • Washing Process:

    • Place a known weight of soil in a beaker or flask.

    • Add the washing solution at a specific soil-to-liquid ratio.

    • Agitate the slurry for a predetermined time using a mechanical shaker or mixer.[14]

  • Separation: Separate the washed soil from the washing solution by decantation, filtration, or centrifugation.

  • Analysis: Analyze the treated soil for residual TCMTB concentration and the washing solution for the extracted TCMTB.

  • Multiple Washing Cycles: Repeat the washing process with fresh solution if necessary to achieve the desired cleanup level.

Problem Possible Cause(s) Troubleshooting Step(s)
Low Removal Efficiency - Inappropriate washing solution- Insufficient contact time or agitation- High clay or organic matter content in the soil- Test different surfactants, co-solvents, or pH adjustments.- Increase the washing time and agitation speed.- Pre-treat the soil to remove a portion of the fine particles or organic matter.[14]
High Residual Contamination in Fine Particles - Strong adsorption of TCMTB onto fine soil particles- The separated fine particles may require further treatment, such as thermal desorption or bioremediation.
Difficult Separation of Soil and Washing Fluid - High clay content leading to a stable suspension- Use a flocculant to aid in settling the fine particles.- Employ centrifugation for more effective separation.
B. Thermal Desorption

Thermal desorption is a process that uses heat to volatilize contaminants from the soil matrix. The volatilized contaminants are then collected and treated.

  • Soil Preparation: Excavate the contaminated soil and screen it to remove large debris. The moisture content may need to be adjusted.

  • Thermal Desorption Unit: Place a known amount of the prepared soil into a laboratory-scale thermal desorption unit.

  • Heating: Heat the soil to a target temperature under a controlled atmosphere (e.g., inert gas flow). The optimal temperature and residence time will depend on the boiling point and thermal stability of TCMTB.

  • Off-Gas Collection and Treatment: The volatilized TCMTB and other organic compounds are carried by the gas stream to a collection or treatment system, such as a condenser or an afterburner.

  • Analysis: Analyze the treated soil for residual TCMTB concentration to determine the removal efficiency.

Problem Possible Cause(s) Troubleshooting Step(s)
Incomplete Removal of Contaminants - Insufficient temperature or residence time- High soil moisture content- Increase the operating temperature and/or the time the soil spends in the heated zone.- Pre-dry the soil to an optimal moisture content (typically 10-20%).[6]
Formation of Toxic Byproducts - Incomplete combustion in the off-gas treatment system- Optimize the temperature and residence time in the afterburner to ensure complete destruction of organic compounds.
High Energy Consumption - High soil moisture content- Inefficient heat transfer- Optimize the soil moisture content before treatment.- Ensure uniform heating of the soil.
Data on Soil Remediation Methods for Similar Contaminants
MethodContaminant TypeSoil TypeTreatment ConditionsRemoval Efficiency (%)Reference
Soil WashingPesticides (Lindane)Red Soil, MurrumWater wash, 10 min @ 60 rpmVariable with soil fraction[15]
Soil WashingPesticides (2,4-D)-Sodium Dodecyl Sulfate (SDS) solutionUp to 80 (two cycles)[13]
Thermal DesorptionOrganochlorine Pesticides-Full-scale studiesHigh[13]
Thermal DesorptionVolatile Organic Compounds-500°C for 24 hours (lab-scale)>97[7]

IV. Bioremediation of TCMTB

Bioremediation utilizes microorganisms to break down contaminants. While specific studies on the bioremediation of TCMTB in soil are limited, research on the degradation of related benzothiazole compounds suggests that certain microorganisms, such as Rhodococcus species, can degrade these compounds.[16] The primary degradation product of TCMTB is often 2-mercaptobenzothiazole (2-MBT).[17]

Frequently Asked Questions (FAQs)

Q3: What are the potential challenges for bioremediation of TCMTB-contaminated soil?

A3: Challenges include the potential toxicity of TCMTB to the degrading microorganisms, the bioavailability of the contaminant in the soil matrix, and the need for specific microbial strains capable of degrading TCMTB and its byproducts. Optimizing environmental conditions such as pH, temperature, and nutrient availability is also crucial.

Q4: How can the effectiveness of bioremediation be enhanced?

A4: Bioaugmentation, the introduction of specific microbial consortia with known degradative capabilities, and biostimulation, the addition of nutrients and electron acceptors to stimulate the activity of indigenous microorganisms, are two common enhancement strategies.

V. Visualizations

Degradation Pathway of TCMTB

TCMTB_Degradation TCMTB TCMTB (2-(Thiocyanomethylthio)benzothiazole) MBT 2-MBT (2-Mercaptobenzothiazole) TCMTB->MBT Primary Degradation Benzothiazole Benzothiazole MBT->Benzothiazole Secondary Degradation Further_Degradation Further Degradation Products (e.g., hydroxylated forms) Benzothiazole->Further_Degradation

Caption: Proposed degradation pathway of TCMTB.

Experimental Workflow: Fenton Treatment of Water

Fenton_Workflow cluster_prep Sample Preparation cluster_reaction Fenton Reaction cluster_post Post-Treatment A Contaminated Water Sample B pH Adjustment (3-4) A->B C Add FeSO4 Solution B->C D Slowly Add H2O2 C->D E Vigorous Stirring D->E F Quench Reaction (raise pH > 7) E->F G Precipitate Fe(OH)3 F->G H Filtration / Centrifugation G->H I Analyze Supernatant (HPLC) H->I

Caption: Experimental workflow for the Fenton treatment of contaminated water.

Experimental Workflow: Soil Washing

Soil_Washing_Workflow cluster_prep Preparation cluster_washing Washing Process cluster_separation Separation & Analysis A Contaminated Soil Sample B Characterize Soil A->B C Select Washing Solution (e.g., Surfactant) B->C D Mix Soil and Solution C->D E Agitate Slurry D->E F Separate Soil and Liquid E->F G Analyze Treated Soil F->G H Analyze Washing Liquid F->H

Caption: General experimental workflow for soil washing.

Experimental Workflow: Thermal Desorption

Thermal_Desorption_Workflow cluster_prep Preparation cluster_treatment Thermal Treatment cluster_offgas Off-Gas Management cluster_analysis Analysis A Excavated Contaminated Soil B Screening & Moisture Adjustment A->B C Load Soil into Desorption Unit B->C D Heat to Target Temperature C->D E Volatilize Contaminants D->E H Analyze Treated Soil D->H F Collect Off-Gas E->F G Treat Off-Gas (e.g., Condensation, Incineration) F->G

Caption: General experimental workflow for thermal desorption of contaminated soil.

References

Troubleshooting

Technical Support Center: Mitigating the Phytotoxicity of TCMTB in Agricultural Research

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(Thiocyanomethylthio)benzothiazole (TCMTB). It provides troubleshooting guidance and answers to fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(Thiocyanomethylthio)benzothiazole (TCMTB). It provides troubleshooting guidance and answers to frequently asked questions to help users identify, understand, and mitigate phytotoxicity during agricultural and laboratory experiments.

Section 1: Frequently Asked Questions (FAQs) about TCMTB Phytotoxicity

Q1: What is TCMTB and what is its primary application in agriculture?

A1: TCMTB, or 2-(Thiocyanomethylthio)benzothiazole, is a broad-spectrum fungicide and microbicide.[1][2] In the United States, its agricultural use has included seed dressing for crops like cereals, cotton, and sugar beets to protect against fungal pathogens.[1][3] It is important to note that TCMTB is not an authorized plant protection product in the European Union.[1]

Q2: What is phytotoxicity and what are its common symptoms?

A2: Phytotoxicity is the harmful effect of a chemical compound on plant growth.[4][5] Symptoms can range from mild to severe and are crucial for early diagnosis and intervention. Common signs include:

  • Leaf Burn: Scorched or dead (necrotic) spots or patches, often appearing on the leaf edges.[4][6]

  • Chlorosis: Yellowing of leaves, which results from the degradation of chlorophyll and interference with photosynthesis.[4][7]

  • Growth Distortion: Abnormal growth patterns such as curling, cupping, or twisting of leaves.[4][6]

  • Stunted Growth: A general reduction in plant size or a slowing of development.[4][7]

  • Discoloration: Abnormal coloration of flowers or leaves.[6]

Q3: What factors can influence the severity of TCMTB phytotoxicity?

A3: Several factors can cause or exacerbate the phytotoxic effects of TCMTB on a plant. These include:

  • Formulation Type: Emulsifiable concentrate (EC) formulations can be more phytotoxic than wettable powders (WP) or concentrated suspensions (SC) due to the solvents they contain.[8]

  • Application Rate: Higher concentrations or application rates of TCMTB increase the risk of plant injury.[9]

  • Application Method: Improper application, such as poor agitation of the spray tank, can lead to a higher concentration of the active ingredient being applied towards the end of the process, increasing the likelihood of phytotoxicity.[9]

  • Environmental Conditions: Applying TCMTB during periods of high temperature (above 30°C) and low relative humidity (below 55%) can increase phytotoxicity risk.[8] These conditions cause spray droplets to evaporate quickly, concentrating the chemical on the leaf surface.[8]

  • Plant Health: Plants that are already under stress, for example from drought, are more susceptible to chemical injury.[5][6]

Q4: How do plants naturally defend against potentially toxic chemicals like TCMTB?

A4: Plants possess a sophisticated, multi-phase detoxification system to metabolize foreign compounds (xenobiotics) like pesticides.[10][11] This process typically involves three phases:

  • Phase I (Transformation): Enzymes, primarily from the Cytochrome P450 family, modify the chemical structure of the compound to make it more reactive.[12]

  • Phase II (Conjugation): The activated compound is then conjugated (bound) to endogenous molecules like sugars or glutathione by enzymes such as glutathione S-transferases (GSTs). This step increases the compound's water solubility and significantly reduces its toxicity.[11][12][13]

  • Phase III (Sequestration): The conjugated, less toxic compound is transported and compartmentalized, often into the cell's vacuole, effectively removing it from metabolically active parts of the cell.[11]

Section 2: Troubleshooting Guide for Unexpected Phytotoxicity

This guide provides a logical workflow for diagnosing and addressing phytotoxicity observed in experiments following TCMTB application.

Caption: Troubleshooting workflow for diagnosing TCMTB phytotoxicity.

Section 3: Strategies and Protocols for Reducing Phytotoxicity

Formulation, Rate, and Application Adjustments

Careful selection of the formulation and precise control over application parameters are the first line of defense against phytotoxicity.

Data Presentation: Effect of TCMTB Formulation and Rate on Pine Seedlings

The following table summarizes findings from a study on pine seedlings, demonstrating how formulation and application rate impact phytotoxicity.[9]

FormulationActive Ingredient Rate (lbs/acre)Active Ingredient Rate ( kg/ha )Phytotoxicity Observed
Busan 721.51.68Yes
Busan 722.02.24Yes
AF21.51.68No

Table 1: Summary of phytotoxicity observations for different TCMTB formulations and rates on pine seedlings. Data sourced from a post-emergence experiment.[9]

Key Takeaways:

  • The "AF2" formulation was safer for pine seedlings than "Busan 72" at the same application rate.[9]

  • Proper equipment maintenance, especially ensuring continuous agitation of the spray solution, is critical to prevent the settling of the active ingredient, which can cause injury.[9]

  • Using an adequate amount of water as a carrier can also help reduce phytotoxicity.[9]

Use of Adjuvants and Safeners

Adjuvants and safeners can be used to modify the properties of the spray solution and the plant's response, respectively, to minimize crop injury.

  • Adjuvants: These are additives used to enhance the effectiveness of a pesticide. While some adjuvants can increase phytotoxicity, others can reduce it by improving spray deposition and coverage, allowing for lower application rates.[14][15]

  • Safeners: These are chemical agents that selectively protect the crop from herbicide or fungicide injury without reducing the pesticide's efficacy against the target pathogen.[16] They often function by stimulating the plant's natural detoxification pathways, such as by increasing the activity of GST enzymes.[13]

Data Presentation: Effect of Adjuvants on Propiconazole Phytotoxicity in Rice

While specific data on adjuvants for TCMTB is limited, the following study on the fungicide propiconazole illustrates the potential for adjuvants to either increase or decrease phytotoxicity.

Adjuvant Added (1%)Phytotoxicity Effect on Rice
YS-20Significantly Increased
Biaopu adjuvantSignificantly Increased
TriTekSignificantly Increased
YipinsongzhiSignificantly Increased
AgriSolv-C100Significantly Reduced
HongyuyanSignificantly Reduced

Table 2: Evaluation of different adjuvants on their ability to reduce the phytotoxicity of the fungicide propiconazole applied at a low volume to rice.[14]

Experimental Protocols

Protocol 1: Screening for Phytotoxicity of Different TCMTB Formulations

  • Plant Propagation: Grow a uniform batch of the target plant species under controlled greenhouse conditions to the desired growth stage (e.g., 3-4 true leaves).

  • Treatment Preparation: Prepare spray solutions for different TCMTB formulations (e.g., EC, WP) at a range of concentrations, including a water-only control.

  • Application: Apply the treatments to separate groups of plants using a calibrated laboratory sprayer to ensure uniform coverage. Replicate each treatment at least 3-5 times.

  • Observation: Visually assess plants for phytotoxicity symptoms (chlorosis, necrosis, stunting) at set intervals (e.g., 3, 7, and 14 days after treatment). Use a 0-5 or 0-10 rating scale, where 0 is no injury and the maximum value is plant death.

  • Data Collection: At the end of the experiment, measure plant height and harvest the above-ground biomass (fresh and dry weight) for quantitative analysis.

  • Analysis: Use statistical analysis (e.g., ANOVA) to determine significant differences in phytotoxicity ratings and biomass between formulations and concentrations.

Caption: Experimental workflow for screening adjuvants and formulations.

Protocol 2: Basic Analysis of TCMTB Residues in Plant Tissue (Conceptual Workflow)

This protocol outlines the general steps for determining the concentration of TCMTB in plant tissue, which can be correlated with phytotoxicity symptoms. It is based on established methods for pesticide residue analysis.[17][18]

  • Sample Collection: Harvest plant tissue (e.g., leaves) from treated and control plants at specified time points.

  • Homogenization: Weigh and homogenize the tissue samples.

  • Extraction: Extract TCMTB from the homogenized sample using an appropriate organic solvent, such as acetonitrile or methylene chloride.[17][18]

  • Cleanup: Purify the extract to remove interfering compounds (e.g., pigments, lipids) using techniques like solid-phase extraction (SPE) with an octadecyl silane (C18) sorbent.[17]

  • Concentration: Evaporate the solvent and reconstitute the residue in a small, precise volume of a suitable solvent for analysis.

  • Analysis: Quantify the concentration of TCMTB using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[17][18]

Section 4: Visualizing Plant Defense Mechanisms

Understanding the plant's internal detoxification process is key to developing strategies, such as using safeners, to mitigate phytotoxicity.

Caption: Plant detoxification pathway for xenobiotics like TCMTB.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for TCMTB in Accordance with ISO Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methods for the quantification of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a widely used fung...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a widely used fungicide. The performance of these methods is evaluated against the validation parameters outlined in ISO standards, particularly ISO/IEC 17025, to ensure data reliability and accuracy for research and quality control purposes.

Introduction to Analytical Method Validation

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a testing method for its intended purpose.[1] According to ISO/IEC 17025, laboratories are required to validate non-standard methods, laboratory-developed methods, and standard methods used outside their intended scope. This process ensures that the analytical data generated is reliable, reproducible, and fit for its intended use. Key performance characteristics evaluated during method validation include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Workflow for Analytical Method Validation

The following diagram illustrates a general workflow for the validation of an analytical method in accordance with ISO standards.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Definition cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Implementation & Monitoring Define_Purpose Define Analytical Requirements & Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Materials Prepare Standards & Samples Validation_Protocol->Prepare_Materials Perform_Experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) Prepare_Materials->Perform_Experiments Collect_Data Collect & Record Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data & Calculate Performance Characteristics Collect_Data->Analyze_Data Compare_Criteria Compare Results with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation Ongoing_Monitoring Ongoing Method Performance Monitoring (Quality Control) Method_Implementation->Ongoing_Monitoring

A general workflow for analytical method validation.

Comparison of Analytical Methods for TCMTB

The following tables summarize the performance characteristics of three common analytical methods for the determination of TCMTB: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Table 1: Performance Characteristics of Analytical Methods for TCMTB

Performance CharacteristicHPLC-DAD (ISO 13365)HPLC-UV (EPA Method 637)UV-Vis Spectrophotometry
Linearity Range 0.05 - 300 µgData Not AvailableData Not Available
Accuracy (Recovery %) 94% - 99%[2]Data Not AvailableData Not Available
Precision (RSD %) < 5% (intraday)[2]Data Not Available< 10% (repeatability)
Limit of Detection (LOD) Data Not Available1.0 µg/L (MDL)[1][3]Data Not Available
Limit of Quantitation (LOQ) 0.25 µg/Media (for a similar HPLC-DAD/MS method)Data Not AvailableData Not Available
Matrix Leather[2]Municipal and Industrial Wastewater[3][4]Treated Wood, Chrome Tanning Liquors[3]

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) based on ISO 13365

This method is designed for the determination of TCMTB in leather.

  • Sample Preparation:

    • A representative sample of the leather is finely ground.

    • A known weight of the ground leather is extracted with acetonitrile in an ultrasonic bath.[2]

    • The extract is filtered through a 0.45 µm filter prior to injection into the HPLC system.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.[2]

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) set at a wavelength that provides optimal sensitivity for TCMTB.

    • Injection Volume: Typically 20 µL.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - EPA Method 637

This method is applicable to the determination of TCMTB in municipal and industrial wastewater.[3][4]

  • Sample Preparation:

    • A 1-liter water sample is extracted with methylene chloride using a separatory funnel.[4]

    • The extract is dried and concentrated to a final volume of 1 mL.

  • Chromatographic Conditions:

    • Column: Zorbax-CN or equivalent.[3]

    • Mobile Phase: A mixture of hexane and methylene chloride.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector at an appropriate wavelength for TCMTB.

    • Injection Volume: 10 µL.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This method is suitable for the determination of TCMTB in matrices like treated wood and involves a chemical conversion step.

  • Sample Preparation and Analysis:

    • TCMTB is extracted from the sample matrix using a suitable solvent.

    • The extracted TCMTB is then chemically converted to 2-mercaptobenzothiazole (2-MBT).

    • The absorbance of the resulting 2-MBT solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for 2-MBT.

    • The concentration of TCMTB in the original sample is calculated based on the absorbance of the 2-MBT and a calibration curve prepared from TCMTB standards that have undergone the same conversion process.

Conclusion

The choice of an analytical method for TCMTB determination depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • The HPLC-DAD method based on ISO 13365 is well-validated for leather matrices, offering good accuracy and precision.[2]

  • The HPLC-UV method (EPA Method 637) is a standardized method for wastewater analysis, though comprehensive validation data may need to be generated in-house.[3][4]

  • UV-Vis spectrophotometry presents a simpler and potentially faster alternative, particularly when chromatographic systems are not available. However, its performance characteristics need to be thoroughly validated for the specific matrix of interest to ensure it meets the analytical requirements.

For all methods, adherence to a rigorous validation protocol in line with ISO standards is paramount to ensure the generation of reliable and defensible analytical data.

References

Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of TCMTB

For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB), selecting an appropriate analytical method is paramount for obtaining...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB), selecting an appropriate analytical method is paramount for obtaining accurate and reliable quantitative data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of TCMTB, supported by experimental data.

High-Performance Liquid Chromatography (HPLC) stands out as the method of choice for the quantification of TCMTB. This is primarily due to the thermal lability of the TCMTB molecule, which makes direct analysis by Gas Chromatography (GC) challenging.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

HPLC is a powerful analytical technique that separates components in a liquid mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, such as TCMTB. The separation is achieved by passing the sample through a column packed with a stationary phase, carried by a liquid mobile phase.

Experimental Protocol for HPLC Analysis of TCMTB

The following protocol is a representative method for the quantification of TCMTB in various matrices, such as leather or wood preservatives.

1. Sample Preparation and Extraction:

  • Accurately weigh a homogenized sample (e.g., 1 gram of leather shavings).

  • Transfer the sample to a suitable vessel and add an extraction solvent. Common solvents include acetonitrile or dichloromethane.[1][2]

  • Extraction is often facilitated by methods such as ultrasonic agitation or Soxhlet extraction to ensure efficient recovery of TCMTB from the matrix.[2]

  • After extraction, the solution is typically filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 system equipped with a Diode Array Detector (DAD) or a similar apparatus is suitable.[3]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size) is commonly used for the separation.[3]

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase composition is a mixture of acetonitrile and water, sometimes with the addition of a small amount of formic acid to improve peak shape.[1] For example, a gradient could start with 60% acetonitrile in water and increase to 95% acetonitrile over several minutes.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[3]

  • Injection Volume: A 10 µL injection volume is commonly used.[3]

  • Detection: UV detection is typically performed at a wavelength where TCMTB exhibits strong absorbance, such as 280 nm.[3]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of TCMTB in the extraction solvent covering the expected concentration range of the samples.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts and determine the concentration of TCMTB by comparing the peak area to the calibration curve.

Performance Data for HPLC Quantification of TCMTB

The following table summarizes typical performance characteristics of HPLC methods for TCMTB quantification, compiled from various studies.

Validation Parameter Performance Characteristic Source(s)
Linearity (r²) > 0.99[1]
Limit of Detection (LOD) 4.5 mg/kg[3]
Limit of Quantification (LOQ) Typically 3x LODN/A
Accuracy (% Recovery) 94% - 99%[1]
Precision (% RSD) < 10%[1]
Analysis Time ~15 - 20 minutes[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS): Challenges and Limitations

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is often coupled with a mass spectrometer for highly specific detection. However, for the direct analysis of TCMTB, GC-MS is generally not suitable.

Thermal Lability of TCMTB

The primary limitation of using GC for TCMTB analysis is its thermal instability.[4] The high temperatures required in the GC injector port and column can cause the TCMTB molecule to degrade, leading to inaccurate and unreliable quantification.[4] Research has shown that only trace amounts of underivatized TCMTB are detectable by GC-MS.[4]

While GC-MS can be used to identify impurities in TCMTB manufacturing or to analyze its more stable metabolites after a derivatization step, it is not a viable method for the direct quantification of the parent compound.[5]

Method Comparison and Conclusion

The cross-validation of HPLC and GC-MS for the direct quantification of TCMTB is not feasible due to the inherent thermal lability of the molecule, which makes GC-MS an unsuitable technique. HPLC, on the other hand, provides a robust, reliable, and accurate method for the determination of TCMTB in various matrices. The experimental data consistently demonstrates good linearity, high recovery rates, and acceptable precision for HPLC methods.

For researchers, scientists, and drug development professionals requiring the quantification of TCMTB, HPLC is the recommended analytical technique.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale for method selection, the following diagrams are provided.

Caption: Experimental workflow for the HPLC quantification of TCMTB.

Method_Selection_Logic TCMTB TCMTB Analyte Thermal_Lability Is the compound thermally labile? TCMTB->Thermal_Lability HPLC HPLC is Suitable Thermal_Lability->HPLC Yes GCMS GC-MS is Unsuitable (without derivatization) Thermal_Lability->GCMS Yes

Caption: Logical diagram for TCMTB analytical method selection.

References

Validation

Performance Showdown: TCMTB vs. "Green" Biocides in Industrial Applications

A Comparative Guide for Researchers and Drug Development Professionals The landscape of industrial biocides is undergoing a significant shift, driven by increasing environmental regulations and a growing demand for susta...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of industrial biocides is undergoing a significant shift, driven by increasing environmental regulations and a growing demand for sustainable solutions. 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide, has long been a staple in industries such as leather tanning, pulp and paper, and water treatment for its efficacy against a wide range of microorganisms. However, concerns over its toxicity and environmental impact have paved the way for the exploration of "green" alternatives. This guide provides an objective performance comparison of TCMTB and emerging eco-friendly biocides, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

While TCMTB demonstrates broad-spectrum efficacy, certain green biocides exhibit comparable or even superior performance against specific microbial strains, coupled with a more favorable environmental profile. Notably, some botanical-based biocides have shown high efficacy against fungi like Trichoderma spp., a known resistant strain to TCMTB. The selection of an appropriate biocide is therefore highly dependent on the target microorganisms, application-specific conditions, and regulatory considerations.

Quantitative Performance Comparison

The following tables summarize the minimum inhibitory concentration (MIC) values for TCMTB and various green biocides against common industrial spoilage fungi. Lower MIC values indicate higher efficacy.

Table 1: Antifungal Efficacy (MIC in µg/mL) Against Common Fungal Strains

Biocide ClassActive Ingredient/TypeAspergillus nigerTrichoderma viride
Benzothiazole TCMTB0.5 - 2.0>100[1][2]
Azole (Next-Gen Fungicide) Azole-based (e.g., Zenith 399)Not specifiedEffective (outperforms TCMTB)[1]
Botanical-Based (Essential Oils) Thyme Oil (Thymol, Carvacrol)125 - 500[3]160 (fumigant)[4]
Botanical-Based (Essential Oils) Cinnamon Oil (Cinnamaldehyde)125 - 250[3]Not specified
Botanical-Based (Essential Oils) Lavender OilNot specified4 (fumigant, µL/mL)[5]
Botanical-Based (Essential Oils) Rosemary OilNot specified10 (fumigant, µL/mL)[5]

Note: Data is compiled from various sources and direct side-by-side comparative studies are limited. The efficacy of essential oils can vary significantly based on composition and test methodology.

Experimental Protocols

The data presented in this guide is based on standardized antifungal susceptibility testing methods. The following are summaries of relevant experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method)

This method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is used to determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism.[6][7][8][9][10]

Experimental Workflow:

  • Preparation of Biocide Stock Solutions: Biocides are dissolved in an appropriate solvent to create concentrated stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the biocide stock solutions are prepared in 96-well microtiter plates containing a liquid growth medium (e.g., RPMI-1640 for fungi).

  • Inoculum Preparation: The target microorganism is cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 10^4 CFU/mL for fungi).

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted biocide.

  • Incubation: The plates are incubated under controlled conditions (e.g., 35°C for 48-72 hours for molds).[11]

  • Reading Results: The MIC is determined as the lowest concentration of the biocide at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis BiocideStock Biocide Stock Solution SerialDilution Serial Dilution in Microtiter Plate BiocideStock->SerialDilution MicrobeCulture Microbial Culture InoculumPrep Inoculum Preparation MicrobeCulture->InoculumPrep Inoculation Inoculation SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubation Inoculation->Incubation ReadMIC Read MIC Incubation->ReadMIC

Workflow for MIC Determination.
Mold Growth Resistance of Leather (ASTM D4576-86)

This test method is designed to evaluate the resistance of treated leather to mold growth under conditions that simulate storage and shipping.[2][12][13][14][15][16]

Experimental Workflow:

  • Sample Preparation: Leather samples (e.g., wet blue) treated with the test biocide and untreated control samples are cut into standard sizes (e.g., 25.4 mm squares).

  • Agar Plates: Sterile petri dishes are prepared with a suitable growth medium, such as potato dextrose agar.

  • Inoculation of Agar: The agar surface is inoculated with a mixed spore suspension of relevant fungal species (e.g., Aspergillus niger, Penicillium spp., Trichoderma spp.).

  • Placement of Leather Samples: The treated and control leather samples are placed on the surface of the inoculated agar.

  • Incubation: The petri dishes are incubated in a controlled environment with high humidity (e.g., 28°C and 95% RH) for a specified period (e.g., 4 weeks).

  • Evaluation: The extent of mold growth on the leather samples is visually assessed and rated according to a standardized scale, comparing the treated samples to the untreated control.

ASTM_D4576_Workflow cluster_setup Test Setup cluster_exposure Exposure Phase cluster_eval Evaluation SamplePrep Prepare Treated and Control Leather Samples PlaceSamples Place Leather Samples on Agar SamplePrep->PlaceSamples AgarPrep Prepare Inoculated Agar Plates AgarPrep->PlaceSamples Incubate Incubate under High Humidity PlaceSamples->Incubate AssessGrowth Visually Assess Mold Growth Incubate->AssessGrowth Compare Compare Treated vs. Control AssessGrowth->Compare

Workflow for ASTM D4576-86.

Mechanisms of Action: A Comparative Overview

The mode of action of a biocide is critical to its efficacy and spectrum of activity. TCMTB and green biocides employ fundamentally different mechanisms to control microbial growth.

TCMTB: The primary mechanism of TCMTB involves its reaction with nucleophilic entities within microbial cells. This disrupts essential cellular processes. Additionally, TCMTB is known to inhibit flavoenzymes in the tricarboxylic acid (TCA) cycle, a key energy-producing pathway.[17]

Green Biocides (Essential Oils): The antimicrobial action of essential oils is multifaceted and typically involves the synergistic effects of their various chemical components, such as phenols, terpenes, and aldehydes.[18][19] Key mechanisms include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of essential oil components allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components.[20]

  • Inhibition of Ergosterol Synthesis: Ergosterol is a crucial component of fungal cell membranes. Some essential oil constituents can inhibit the enzymes involved in the ergosterol biosynthesis pathway, compromising membrane structure and function.

  • Inhibition of Cell Wall Synthesis: Certain compounds can interfere with the synthesis of chitin and β-glucan, essential polymers for the structural integrity of the fungal cell wall.

  • Interference with Mitochondrial Function: Essential oils can disrupt the mitochondrial membrane potential and inhibit respiratory chain enzymes, leading to a reduction in ATP production.[21]

Mechanism_Comparison cluster_tcmtb TCMTB Mechanism cluster_green Green Biocide (Essential Oil) Mechanism TCMTB TCMTB Nucleophiles Reacts with Cellular Nucleophiles TCMTB->Nucleophiles TCA Inhibits TCA Cycle Flavoenzymes TCMTB->TCA Disruption Cellular Disruption Nucleophiles->Disruption EnergyLoss Energy Production Inhibition TCA->EnergyLoss CellDeath1 Cell Death Disruption->CellDeath1 EnergyLoss->CellDeath1 EO Essential Oil (e.g., Thymol, Carvacrol) Membrane Disrupts Cell Membrane Integrity EO->Membrane Ergosterol Inhibits Ergosterol Synthesis EO->Ergosterol Mitochondria Interferes with Mitochondrial Function EO->Mitochondria Leakage Leakage of Cellular Contents Membrane->Leakage MembraneDamage Compromised Membrane Structure Ergosterol->MembraneDamage ATPLoss Reduced ATP Production Mitochondria->ATPLoss CellDeath2 Cell Death Leakage->CellDeath2 MembraneDamage->CellDeath2 ATPLoss->CellDeath2

Comparative Mechanisms of Action.

Conclusion

The choice between TCMTB and green biocides is not a simple one and requires a thorough evaluation of performance, cost, regulatory compliance, and environmental impact. While TCMTB remains a potent and broad-spectrum biocide, its limitations, particularly against certain fungal strains and its ecotoxicological profile, are driving the adoption of greener alternatives. Essential oils and other botanically derived biocides, along with novel formulations like azole-based fungicides, present promising options with distinct advantages in terms of biodegradability and, in some cases, targeted efficacy. For researchers and drug development professionals, the future of industrial biocides lies in a nuanced approach, leveraging the strengths of different chemistries to develop effective and sustainable microbial control strategies.

References

Comparative

Evaluating the Synergistic and Antagonistic Effects of TCMTB with Other Antimicrobials: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum antimicrobial agent utilized in various industrial and agricultural applications for its ef...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a broad-spectrum antimicrobial agent utilized in various industrial and agricultural applications for its efficacy against fungi and bacteria.[1][2] The exploration of antimicrobial combinations with TCMTB is a strategic approach to enhance efficacy, broaden the spectrum of activity, and potentially reduce the required concentrations, thereby minimizing costs and environmental impact. This guide provides a comparative overview of the synergistic effects of TCMTB with other antimicrobials, based on available data, to inform research and development in this area.

Synergistic Combinations of TCMTB

Patent literature indicates that TCMTB exhibits synergistic antimicrobial activity when combined with several classes of compounds, including organic acids, thiophanate compounds, and isothiazolinones. Synergy is demonstrated when the combined effect of the two antimicrobials is greater than the sum of their individual effects.[1]

Table 1: Summary of Synergistic Effects of TCMTB Combinations
Combined Antimicrobial Target Microorganisms Observed Effect Supporting Evidence
Organic Acids (e.g., dehydroacetic acid, octanoic acid, sorbic acid)Fungi (e.g., Trichoderma viride) and Bacteria (e.g., Pseudomonas aeruginosa)SynergisticPatent literature describes unexpected synergistic effects, leading to greater than additive microbicidal activity at low concentrations.[1][2][3]
Thiophanate CompoundsFungiSynergisticThe combination achieves superior fungicidal activity at lower concentrations than either compound used alone.[4]
5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-oneBacteria (e.g., Pseudomonas aeruginosa)SynergisticDemonstrated to be effective at low dosages for controlling bacterial growth in liquid nutrient medium.[5]

Note: The information presented is primarily derived from patent literature. While these patents claim synergistic effects confirmed by standard laboratory techniques, detailed quantitative data from peer-reviewed scientific journals, such as specific Fractional Inhibitory Concentration Index (FICI) values or time-kill curve data, were not available in the conducted search.

Experimental Protocols for Evaluating Synergy

The evaluation of synergistic or antagonistic interactions between TCMTB and other antimicrobials typically involves in vitro methods such as the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).

Checkerboard Assay Protocol

The checkerboard method is a common technique used to assess the interaction between two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of TCMTB and the second antimicrobial are prepared at concentrations higher than their individual Minimum Inhibitory Concentrations (MICs).

  • Microtiter Plate Setup: A 96-well microtiter plate is used to create a two-dimensional array of serial dilutions of the two compounds. One agent is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows). This creates a checkerboard pattern of wells containing various concentration combinations of the two agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC of each individual agent and the MIC of the combination are determined by observing the lowest concentration that inhibits visible growth.

  • Calculation of FICI: The FICI is calculated to quantify the interaction.

Formula for FICI Calculation:

FICI = FIC of Agent A + FIC of Agent B

Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Synergy_Evaluation_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_tcmtb Prepare TCMTB Stock serial_dilution Serial Dilutions in Microtiter Plate prep_tcmtb->serial_dilution prep_antimicrobial Prepare Second Antimicrobial Stock prep_antimicrobial->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation determine_mic Determine MICs incubation->determine_mic calculate_fici Calculate FICI determine_mic->calculate_fici interpret_results Interpret Interaction (Synergy, Additive, Antagonism) calculate_fici->interpret_results

Workflow for Synergy Evaluation using Checkerboard Assay.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular mechanisms underlying the synergistic interactions of TCMTB with other antimicrobials are not extensively detailed in the available literature. The primary mechanism of action for TCMTB is believed to involve the inhibition of respiratory enzymes and disruption of cellular metabolism. The synergistic partner likely acts on a different target or facilitates the uptake or activity of TCMTB.

Logical_Relationship TCMTB TCMTB Target_A Target Site A (e.g., Respiratory Enzymes) TCMTB->Target_A Inhibits Antimicrobial_B Other Antimicrobial Target_B Target Site B Antimicrobial_B->Target_B Inhibits Cell_Membrane Increased Cell Membrane Permeability Antimicrobial_B->Cell_Membrane May cause Synergistic_Effect Synergistic Antimicrobial Effect Target_A->Synergistic_Effect Target_B->Synergistic_Effect Cell_Membrane->Synergistic_Effect Facilitates TCMTB uptake

Postulated Synergistic Interaction Mechanisms.

Conclusion

The available patent literature strongly suggests that TCMTB can act synergistically with a range of other antimicrobial compounds, including organic acids, thiophanate compounds, and isothiazolinones. These combinations have the potential to provide enhanced antimicrobial control at lower concentrations, which is economically and environmentally advantageous. However, there is a clear need for further research published in peer-reviewed journals to provide detailed quantitative data on these interactions against a wider array of clinically and industrially relevant microorganisms. Such studies, employing standardized methodologies like checkerboard assays and time-kill curves, would be invaluable for the development of new and improved antimicrobial formulations.

References

Validation

A Researcher's Guide to Inter-laboratory Comparison of TCMTB Analytical Results

TCMTB is a widely used biocide in industries such as leather, paper, and paint manufacturing.[1][2] Its presence in various environmental matrices and commercial products necessitates reliable analytical methods for its...

Author: BenchChem Technical Support Team. Date: December 2025

TCMTB is a widely used biocide in industries such as leather, paper, and paint manufacturing.[1][2] Its presence in various environmental matrices and commercial products necessitates reliable analytical methods for its detection and quantification. Standardization and understanding the variability between different analytical approaches are key to ensuring data quality and comparability across different laboratories.

Comparison of Analytical Methods for TCMTB Quantification

The primary analytical technique for the determination of TCMTB is High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[3][4][5] However, other spectrophotometric methods have also been developed. The following tables summarize the performance of different analytical methods as reported in the literature.

Analytical Method Matrix Recovery (%) Precision (RSD %) Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
HPLC with Diode Array Detection (DAD)Leather94 - 99Not SpecifiedNot SpecifiedNot Specified[3]
HPLC-DAD/MSGeneralNot SpecifiedNot SpecifiedNot Specified0.25 µg/Media[4]
UV-Visible SpectrophotometryTreated Wood & Wood Preservative90.7 - 103.2< 10Not SpecifiedNot Specified[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)Soil, Potato, Potato Foliage82.71 - 98.53Not Specified1.5 - 20 µg/kg1.5 - 20 µg/kg[3]
HPLCWastewaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Table 1: Performance of Various Analytical Methods for TCMTB Determination.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of common experimental protocols for TCMTB analysis.

1. Sample Preparation and Extraction (Leather)

  • Standard: Based on ISO 13365-1:2020.[2][3]

  • Procedure:

    • A known weight of the leather sample is taken.

    • Extraction is performed using ultrasonic assistance with acetonitrile as the solvent.[3]

    • The extract is then filtered and prepared for HPLC analysis.

  • Note: This method is reported to be effective for TCMTB but may be less efficient for other fungicides like PCMC, OPP, and OIT.[3]

2. Sample Preparation and Extraction (Wastewater)

  • Method: EPA Method 637.[7]

  • Procedure:

    • A 1-liter sample of wastewater is extracted with methylene chloride using a separatory funnel.

    • The methylene chloride extract is dried and concentrated to a final volume of 5.0 mL.[7]

    • A silica gel column cleanup procedure can be used to eliminate interferences.[7]

    • The final extract is analyzed by HPLC with UV detection.[7]

3. UV-Visible Spectrophotometric Method

  • Principle: This method involves the conversion of TCMTB to 2-mercaptobenzothiazole (2-MBT).[6]

  • Procedure:

    • TCMTB is reacted with 0.1 M cysteine in an alkaline condition (pH 10) to yield 2-MBT.[6]

    • The concentration of the resulting 2-MBT is then determined using a UV-Visible spectrophotometer.[6]

Visualizing Analytical Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Acquisition (Leather, Water, Wood, etc.) Extraction Solvent Extraction (e.g., Acetonitrile, Methylene Chloride) Sample->Extraction Cleanup Extract Cleanup (e.g., Silica Gel Column) Extraction->Cleanup Concentration Concentration of Extract Cleanup->Concentration HPLC HPLC Separation Concentration->HPLC Detection Detection (DAD, MS, UV) HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the analysis of TCMTB in various sample matrices.

G cluster_methods Analytical Methods for TCMTB cluster_performance Performance Metrics HPLC_DAD HPLC-DAD Specificity Specificity HPLC_DAD->Specificity Accuracy Accuracy (Recovery) HPLC_DAD->Accuracy Precision Precision (RSD) HPLC_DAD->Precision LC_MS LC-MS/MS LC_MS->Specificity Sensitivity Sensitivity (LOD/LOQ) LC_MS->Sensitivity LC_MS->Accuracy LC_MS->Precision Cost Cost & Complexity LC_MS->Cost UV_Vis UV-Vis Spectrophotometry UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Cost

References

Comparative

A Comparative Analysis of the Environmental Persistence of TCMTB and Its Degradation Products

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the environmental persistence of the biocide 2-(Thiocyanomethylthio)benzothiazole (TCMTB) and its primary...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental persistence of the biocide 2-(Thiocyanomethylthio)benzothiazole (TCMTB) and its primary degradation products. The information is compiled from various environmental fate studies to assist researchers in understanding the environmental behavior of this compound. All quantitative data are summarized for clear comparison, and detailed experimental protocols are provided for key methodologies.

Executive Summary

TCMTB is a broad-spectrum biocide used in various industrial applications, including leather and wood preservation, and in industrial water systems. While effective, its environmental fate is of significant concern. TCMTB is known to be environmentally unstable, degrading relatively quickly under various conditions.[1][2] However, its degradation products can exhibit different persistence and toxicity profiles. This guide reveals that while TCMTB itself is not persistent, its degradation products, though less toxic, can persist in the environment.[3][4]

Comparative Persistence Data

The environmental persistence of a chemical is often expressed in terms of its half-life (t½), the time it takes for 50% of the substance to degrade. The following tables summarize the available half-life data for TCMTB and its key degradation products in various environmental compartments.

Table 1: Environmental Half-life of TCMTB

Environmental CompartmentConditionHalf-life (t½)
Water
Hydrolysis (pH 5)Stable[5]
Hydrolysis (pH 7)Slow degradation (8% after 35 days)[5]
Hydrolysis (pH 9)1.8 - 2.1 days[6]
Photolysis (pH 5)1.5 hours[6]
Soil
Aerobic (sandy loam)1.4 days
Sediment
Aerobic (flooded lake)2 - 4 days (apparent)
Anaerobic (flooded lake)2.7 - 6.9 days

Table 2: Comparative Toxicity of TCMTB and Its Degradation Products

CompoundOrganismTest TypeEC50/LC50
TCMTB Ceriodaphnia dubiaAcute (48h)15.3 µg/L[2][4]
Ceriodaphnia dubiaChronic (7d)9.64 µg/L[2][4]
2-Mercaptobenzothiazole (2-MBT) Ceriodaphnia dubiaAcute (48h)4.19 mg/L[2][4]
Ceriodaphnia dubiaChronic (7d)1.25 mg/L[2][4]
2-(Methylthio)benzothiazole (MTBT) Ceriodaphnia dubiaAcute (48h)12.7 mg/L[2][4]
Ceriodaphnia dubiaChronic (7d)6.36 mg/L[2][4]
2-Hydroxybenzothiazole (HOBT) Ceriodaphnia dubiaAcute (48h)15.1 mg/L[2][4]
Ceriodaphnia dubiaChronic (7d)8.31 mg/L[2][4]
Benzothiazole (BT) Ceriodaphnia dubiaAcute (48h)24.6 mg/L[2][4]
Ceriodaphnia dubiaChronic (7d)54.9 mg/L[2][4]

Degradation Pathway and Experimental Workflow

The degradation of TCMTB proceeds through several key transformation products. The following diagrams illustrate the primary degradation pathway and a general workflow for assessing the environmental persistence of such compounds.

TCMTB_Degradation_Pathway TCMTB TCMTB (2-(Thiocyanomethylthio)benzothiazole) MBT 2-MBT (2-Mercaptobenzothiazole) TCMTB->MBT Hydrolysis, Photolysis BTSA BTSA (2-Benzothiazolesulfonic acid) TCMTB->BTSA BT BT (Benzothiazole) MBT->BT MTBT MTBT (2-(Methylthio)benzothiazole) MBT->MTBT Methylation HOBT HOBT (2-Hydroxybenzothiazole) MBT->HOBT

Caption: Proposed degradation pathway of TCMTB in the environment.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Matrix Environmental Matrix (Soil, Water, Sediment) Spiking Spike with Radiolabeled or non-labeled TCMTB Matrix->Spiking Incubation Incubate under Controlled Conditions (Light, Temp, pH) Spiking->Incubation Extraction Solvent Extraction (e.g., Acetonitrile, Dichloromethane) Incubation->Extraction Chromatography Chromatographic Separation (HPLC, GC) Extraction->Chromatography Detection Detection and Quantification (UV, MS, Scintillation Counting) Chromatography->Detection HalfLife Half-life Calculation Detection->HalfLife Product_ID Degradation Product Identification Detection->Product_ID

Caption: General experimental workflow for persistence studies.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies, often following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Hydrolysis, Soil, and Sediment Degradation Studies (Following OECD Guidelines)

Persistence studies in various environmental compartments are typically conducted following OECD guidelines to ensure data consistency and comparability.

  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate of aerobic and anaerobic degradation of a substance in soil. Radiolabeled (e.g., ¹⁴C) TCMTB is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. At various time intervals, subsamples are taken and extracted. The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its degradation products. Quantification is often achieved using liquid scintillation counting for radiolabeled compounds or mass spectrometry (MS) for non-labeled substances.

  • OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline follows a similar principle to OECD 307 but uses a system containing both water and sediment to simulate aquatic environments. The distribution and degradation of the test substance in both the water and sediment phases are monitored over time.

  • OECD 111: Hydrolysis as a Function of pH: To assess abiotic degradation in water, the test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The solutions are kept in the dark at a constant temperature. Samples are taken at intervals and analyzed to determine the concentration of the test substance remaining.

Photolysis Studies (Following OECD 316)
  • OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline is used to determine the rate of photochemical degradation of a substance in water. A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark. The concentration of the test substance is measured over time in both the irradiated and control samples to determine the rate of direct photolysis.

Analytical Methods for TCMTB and Degradation Products (Based on ISO 13365)

The analysis of TCMTB and its degradation products in environmental samples often involves extraction followed by chromatographic analysis. ISO 13365, while specific to leather, provides a relevant analytical framework.

  • Sample Extraction:

    • Solid Samples (Soil, Sediment): Extraction is typically performed using an organic solvent such as acetonitrile or dichloromethane. Techniques like sonication or Soxhlet extraction can be employed to improve extraction efficiency.[7]

    • Water Samples: Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): This is a common method for the separation and quantification of TCMTB and its degradation products.[1] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with a modifier like formic acid.[1]

    • Detection: Detection is typically achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification, while MS provides more definitive identification and quantification based on the mass-to-charge ratio of the analytes.[8]

Conclusion

The available data clearly indicate that TCMTB is a non-persistent chemical in the environment, with its degradation being significantly influenced by factors such as pH and sunlight.[6] While its primary degradation products are considerably less toxic, they may exhibit greater persistence.[3][4] This comparative guide provides researchers with essential data and methodologies to understand and predict the environmental behavior of TCMTB and its metabolites, aiding in the development of more environmentally benign alternatives and the risk assessment of existing applications.

References

Validation

Assessing the Cost-Effectiveness of TCMTB in Industrial Applications: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of industrial biocides, where the prevention of microbial growth is paramount to operational efficiency and product integrity, 2-(Thiocyanometh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial biocides, where the prevention of microbial growth is paramount to operational efficiency and product integrity, 2-(Thiocyanomethylthio)benzothiazole (TCMTB) has long been a widely utilized broad-spectrum antimicrobial agent. This guide provides an objective comparison of TCMTB's performance and cost-effectiveness against other common industrial biocides, including isothiazolinones, glutaraldehyde, and 2,2-dibromo-3-nitrilopropionamide (DBNPA). The information presented herein is supported by available experimental data to aid researchers and professionals in making informed decisions for their specific applications.

Performance Comparison of Industrial Biocides

The efficacy of a biocide is dependent on the target microorganisms, the application environment (e.g., pH, temperature, presence of organic matter), and the required duration of protection. While TCMTB is recognized for its effectiveness, particularly as a fungicide in industries such as leather, pulp and paper, and water treatment, alternative biocides offer distinct advantages in certain scenarios.[1]

Efficacy Against Common Industrial Microorganisms
Biocide ClassTarget OrganismsAdvantagesDisadvantages
TCMTB Broad-spectrum, particularly effective against fungi and mold.[2][3][4]Good for leather and wood preservation.[5] Can be effective in controlling slime in pulp and paper mills.[6]May have limited effectiveness against certain fungal strains like Trichoderma.[7] Performance can be influenced by the formulation and its ability to bind to the substrate.[2]
Isothiazolinones (e.g., CMIT/MIT) Broad-spectrum against bacteria, fungi, and algae.[8][9]Highly efficient at low concentrations.[9]Can be skin sensitizers.[8] Efficacy can be pH-dependent and may require longer contact times.
Glutaraldehyde Broad-spectrum against bacteria (including sulfate-reducing bacteria), fungi, and algae.Effective in controlling fouling in pulp and paper mills.[10] Can penetrate and disrupt biofilms.Slower kill rate compared to other non-oxidizing biocides. Can be a skin and respiratory irritant.
DBNPA Rapidly effective against a broad spectrum of bacteria, fungi, and algae.[11]Very fast-acting.[11] Readily biodegrades, leading to lower environmental persistence.[11]Can be less stable at higher pH and temperatures.

Experimental Data and Methodologies

Standardized testing protocols are crucial for evaluating and comparing the efficacy of biocides. The following are descriptions of key experimental methods frequently cited in the assessment of antimicrobial performance.

Antifungal Efficacy in Leather Preservation (ASTM D4576)

This method is used to determine the resistance of leather to mold growth.

Experimental Protocol:

  • Leather samples are treated with the biocide at specified concentrations.

  • The treated samples are placed on a nutrient-rich agar medium.

  • The samples are then inoculated with a suspension of fungal spores, commonly Aspergillus niger.

  • The plates are incubated under conditions favorable for fungal growth (e.g., specific temperature and humidity) for a defined period, typically 21-28 days.

  • The extent of mold growth on the leather surface is visually assessed and rated. The diameter of the inhibition zone (the area around the sample where no mold grows) is also measured as an indicator of the biocide's effectiveness.

A study comparing five different TCMTB-based fungicides applied to wet-blue sheepskins found that all formulations provided sufficient antifungal protection against Aspergillus niger for 21 days according to the ASTM D4576 standard.[2] However, the study also highlighted that the binding of TCMTB to the leather, which varied between formulations, was directly relevant to the long-term mold resistance.[2] Another study showed that both TCMTB and a combination of 2-n-octyl-4-isothiazolin-3-one and methyl-N-benzimidazol-2-ylcarbamate (OIT+BMC/water) provided remarkable antifungal protection on chrome leather with no fungal growth detected.[3][12] Conversely, one investigation found that both TCMTB and N-octyl-isothiazolinone (N-OITZ) based fungicides were not sufficiently effective against Aspergillus niger and Trichoderma viride on leather.[13]

ASTM_D4576_Workflow cluster_prep Sample Preparation cluster_inoculation Inoculation & Incubation cluster_assessment Assessment prep_leather Treat leather with biocide place_agar Place on nutrient agar prep_leather->place_agar inoculate Inoculate with fungal spores (e.g., A. niger) place_agar->inoculate incubate Incubate (21-28 days) inoculate->incubate assess_growth Visually assess mold growth incubate->assess_growth measure_zone Measure inhibition zone incubate->measure_zone

ASTM D4576 Experimental Workflow
Bactericidal Activity Assessment (EN 1276)

EN 1276 is a European standard quantitative suspension test used to evaluate the bactericidal activity of chemical disinfectants and antiseptics.[14][15][16]

Experimental Protocol:

  • A sample of the disinfectant is added to a test suspension of bacteria in a solution containing an interfering substance (to simulate real-world conditions).

  • The mixture is maintained at a specified temperature for a set contact time.

  • At the end of the contact time, an aliquot is taken, and the biocidal action is immediately neutralized.

  • The number of surviving bacteria is determined and compared to the initial count to calculate the log reduction. A 5-log reduction (99.999% kill rate) is typically required to pass the test.[17]

EN_1276_Workflow start Prepare bacterial suspension & interfering substance mix Mix with biocide start->mix incubate Incubate (specific time & temp) mix->incubate neutralize Neutralize biocidal action incubate->neutralize enumerate Enumerate surviving bacteria neutralize->enumerate calculate Calculate log reduction enumerate->calculate

EN 1276 Suspension Test Workflow
Antimicrobial Activity Using a Time-Kill Procedure (ASTM E2315)

This is a quantitative test method to assess the reduction in a microbial population when exposed to an antimicrobial test material in a liquid suspension.[18][19][20]

Experimental Protocol:

  • A standardized suspension of the test microorganism is prepared.

  • The antimicrobial product is mixed with the microbial suspension.

  • At specified time intervals, aliquots are removed and the antimicrobial action is neutralized.

  • The number of surviving microorganisms in the neutralized aliquots is determined using plate counts.

  • The log and percent reduction in the microbial population are calculated for each time point.

ASTM_E2315_Logical_Flow input Input Standardized microbial suspension Antimicrobial test substance process Process 1. Mix suspension and substance 2. Sample at time intervals 3. Neutralize antimicrobial action 4. Plate and incubate samples input->process Exposure output Output Log reduction of microorganisms Percent reduction over time process->output Quantification

References

Comparative

Validation of TCMTB's efficacy on a broad range of microbial species

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) with Alternative Biocides, Supported by Experimental Data. 2-(Thiocyanomethylthio)b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) with Alternative Biocides, Supported by Experimental Data.

2-(Thiocyanomethylthio)benzothiazole, commonly known as TCMTB, is a broad-spectrum biocide utilized across various industries for its potent antimicrobial properties. This guide provides a comparative analysis of TCMTB's efficacy against a wide range of microbial species, juxtaposed with the performance of alternative biocides such as bronopol, glutaraldehyde, iodopropynyl butyl carbamate (IPBC), and propiconazole. The information presented herein is intended to support research, scientific evaluation, and drug development efforts.

Comparative Efficacy of Antimicrobial Agents

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of TCMTB and its alternatives against a selection of Gram-positive bacteria, Gram-negative bacteria, and fungi. MIC values represent the lowest concentration of a biocide that inhibits the visible growth of a microorganism and are a standard measure of antimicrobial efficacy. It is important to note that direct MIC values for TCMTB are not extensively available in the public domain. The data presented for TCMTB-related benzothiazoles are derived from studies on functionalized 2-aryl and 2-pyridinylbenzothiazoles, which share a core chemical structure with TCMTB.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)

MicroorganismTCMTB-related BenzothiazolesBronopolGlutaraldehydeIPBCPropiconazole
Staphylococcus aureus3.13 - 50[1]32[2]3750[3]--
Micrococcus luteus3.13 - 50[1]----
Bacillus subtilis-----

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (µg/mL)

MicroorganismTCMTB-related BenzothiazolesBronopolGlutaraldehydeIPBCPropiconazole
Escherichia coli3.13 - 50[1]32[2]3750[3]--
Pseudomonas aeruginosa3.13 - 50[1]-3750[3]--
Salmonella enterica3.13 - 50[1]----

Table 3: Minimum Inhibitory Concentration (MIC) against Fungi (µg/mL)

MicroorganismTCMTB-related BenzothiazolesBronopolGlutaraldehydeIPBCPropiconazole
Candida albicans12.5 - 100[1]-3750[3]--
Aspergillus niger-----
Saprolegnia spp.-100 - 200---
Wood-decaying fungi---0.8 - 78≥78

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in microbiology to assess the antimicrobial activity of a substance. The data presented in the comparison tables are typically generated using one of the following standardized methods:

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method

In this qualitative or semi-quantitative method, a standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. The efficacy of the agent is determined by measuring the diameter of the zone of growth inhibition around the disk.

Mechanism of Action and Signaling Pathways

The antimicrobial activity of TCMTB is attributed to its ability to disrupt crucial cellular processes. As an organic nitrile, TCMTB can decompose to release cyanide ions. These ions are known inhibitors of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. By blocking this final step of aerobic respiration, TCMTB effectively halts ATP production, leading to cellular energy depletion and ultimately, cell death. This mechanism is a key contributor to its broad-spectrum efficacy.

TCMTB_Mechanism ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase Oxygen O₂ ComplexIV->Oxygen e- transfer (blocked) ATP ATP ATPSynthase->ATP Synthesis (inhibited) TCMTB TCMTB Cyanide Cyanide Ions TCMTB->Cyanide Decomposition Cyanide->ComplexIV Inhibits Water H₂O CellDeath Cell Death

Caption: Mechanism of TCMTB action via inhibition of the electron transport chain.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a biocide using the broth microdilution method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Biocide Stock Solution D Serial Dilution of Biocide in Microtiter Plate A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Prepare Growth Medium C->D F Incubate Plate under Optimal Conditions E->F G Visually Inspect for Microbial Growth (Turbidity) F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Generalized workflow for MIC determination by broth microdilution.

References

Validation

Comparative toxicological analysis of TCMTB and its metabolites

A comprehensive review of available toxicological data reveals that the biocide 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is markedly more toxic than its primary degradation and metabolic products. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available toxicological data reveals that the biocide 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is markedly more toxic than its primary degradation and metabolic products. This guide provides a comparative analysis of their toxicological profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals. The focus is on aquatic and mammalian toxicity, highlighting the significant reduction in toxicity as TCMTB breaks down in the environment and is metabolized.

Quantitative Toxicological Data

The following table summarizes the acute and chronic toxicity of TCMTB and its metabolites in the freshwater crustacean Ceriodaphnia dubia. The data clearly illustrates that TCMTB is orders of magnitude more toxic than its breakdown products.[1][2][3]

CompoundAcronymAcute Toxicity (48-hour EC50)Chronic Toxicity (7-day EC50)
2-(Thiocyanomethylthio)benzothiazoleTCMTB15.3 µg/L9.64 µg/L
2-Mercaptobenzothiazole2-MBT4.19 mg/L1.25 mg/L
2-(Methylthio)benzothiazoleMTBT12.7 mg/L6.36 mg/L
2-HydroxybenzothiazoleHOBT15.1 mg/L8.31 mg/L
BenzothiazoleBT24.6 mg/L54.9 mg/L

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population.

Experimental Protocols

Aquatic Toxicity Testing with Ceriodaphnia dubia

The comparative aquatic toxicity data presented above was generated using standardized acute and chronic test protocols.

1. Test Organism: Ceriodaphnia dubia, a species of freshwater water flea, was used for both acute and chronic toxicity evaluations.

2. Acute Toxicity Test (48-hour):

  • Objective: To determine the concentration of the test substance that is lethal to 50% of the test organisms within a 48-hour period.

  • Methodology:

    • C. dubia neonates (<24 hours old) were exposed to various concentrations of TCMTB and its metabolites.

    • The tests were conducted in a controlled laboratory setting.

    • Mortality was observed and recorded at the 48-hour time point.

    • The EC50 values were then calculated from the concentration-response data.

3. Chronic Toxicity Test (7-day):

  • Objective: To evaluate the sublethal effects of the test substances on the survival and reproduction of C. dubia over a longer exposure period.

  • Methodology:

    • The 7-day chronic tests also utilized C. dubia neonates.

    • Organisms were exposed to a range of concentrations of each chemical.

    • Endpoints measured included both survival and the number of offspring produced.

    • The EC50 values were determined based on the impairment of these endpoints.

Metabolic and Degradation Pathways

TCMTB is environmentally unstable and degrades through hydrolysis and photolysis.[7][8] In biological systems, it is rapidly metabolized. The primary urinary metabolite in rats is 2-MBT.[5] The degradation pathway generally involves the cleavage of the thiocyanomethylthio group from the benzothiazole ring, leading to the formation of less toxic benzothiazole derivatives.

G TCMTB TCMTB (2-(Thiocyanomethylthio)benzothiazole) Metabolites Less Toxic Metabolites TCMTB->Metabolites Metabolism / Degradation MBT 2-MBT (2-Mercaptobenzothiazole) Metabolites->MBT MTBT MTBT (2-(Methylthio)benzothiazole) Metabolites->MTBT HOBT HOBT (2-Hydroxybenzothiazole) Metabolites->HOBT BT BT (Benzothiazole) Metabolites->BT

Caption: Metabolic breakdown of TCMTB into less toxic derivatives.

Toxicological Mechanism of Action

The antimicrobial and toxic effects of TCMTB are believed to stem from its reaction with nucleophilic entities within cells, which can disrupt cellular membranes and metabolic processes.[9][10] It is also known to inhibit flavoenzymes in the tricarboxylic acid (TCA) cycle.[9] This mechanism of action, which relies on the reactive thiocyanomethylthio group, is significantly diminished in its metabolites where this group has been cleaved or altered.

G cluster_TCMTB TCMTB Action cluster_Effect Cellular Effect TCMTB TCMTB Nucleophiles Cellular Nucleophiles (e.g., in proteins, membranes) TCMTB->Nucleophiles Reacts with Flavoenzymes Flavoenzymes (TCA Cycle) TCMTB->Flavoenzymes Inhibits Disruption Membrane & Metabolic Disruption Nucleophiles->Disruption Flavoenzymes->Disruption Toxicity Toxicity Disruption->Toxicity

Caption: Proposed mechanism of TCMTB toxicity.

Genotoxicity and Carcinogenicity

Studies on TCMTB have shown it to be non-genotoxic in both in vitro and in vivo mutagenicity assays.[4] It was also not found to be carcinogenic in a mouse oncogenicity study.[4] While there was an increase in thyroid C-cell adenomas in high-dose female rats, there was no progression to carcinoma.[4]

Conclusion

References

Safety & Regulatory Compliance

Safety

Immediate Safety and Hazard Profile

Proper disposal of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is critical for ensuring laboratory safety and environmental protection. As a substance with significant health and ecological hazards, adherence to strict...

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-(Thiocyanomethylthio)benzothiazole (TCMTB) is critical for ensuring laboratory safety and environmental protection. As a substance with significant health and ecological hazards, adherence to strict disposal protocols is mandatory for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the safe handling and disposal of TCMTB waste.

TCMTB is a potent biocide that presents multiple hazards. It is highly toxic to aquatic life, including fish and invertebrates, and poses significant human health risks.[1][2] The compound is classified as fatal if inhaled or in contact with skin, a serious eye and skin irritant, and a suspected carcinogen.[2][3][4] Therefore, preventing its release into the environment and minimizing personnel exposure are the primary objectives of these disposal procedures.

Personal Protective Equipment (PPE)

Before handling TCMTB waste, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required PPE for Handling TCMTB Waste:

  • Respiratory Protection: In case of inadequate ventilation or when handling dusts/vapors, wear respiratory protection.[2][5]

  • Hand Protection: Wear protective gloves.[2]

  • Eye and Face Protection: Use eye/face protection, such as safety goggles or a face shield.[2]

  • Protective Clothing: Wear protective clothing to prevent skin contact.[2] Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[2]

Step-by-Step Disposal Procedures

Follow these procedures to ensure the safe management and disposal of TCMTB waste.

Step 1: Waste Collection and Storage
  • Segregate Waste: Do not mix TCMTB waste with other waste streams. It must be handled as hazardous waste.[2]

  • Use Approved Containers: Collect all TCMTB waste, including contaminated materials and residues, in designated, sealed, and properly labeled containers.[2] Only use packagings that are approved for dangerous waste.[5]

  • Store Securely: Store waste containers in a well-ventilated, secure area, away from incompatible materials.[2][5] The storage area should be locked to prevent unauthorized access.[2] Keep containers tightly closed.[5]

Step 2: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate the area if necessary. Ensure proper ventilation and wear the full PPE described above.[5]

  • Contain the Spill: For large spills, dike the material to prevent it from spreading or entering drains.[4]

  • Clean-Up:

    • Small Spills (Solid): Carefully sweep or vacuum the spillage and place it in a suitable, labeled container for disposal.[2]

    • Large Spills (Solid): Wet down the material with water to prevent dust generation and dike for later disposal.[2]

    • Liquid Spills: Absorb the spill with an inert material like vermiculite, dry sand, or earth. Place the absorbent material into a designated container for disposal.[4]

  • Decontaminate Area: After the spilled material has been recovered, flush the area with water.[2] Collect the contaminated washing water for disposal; do not allow it to enter drains or sewers.[5]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 3: Container Disposal

Empty containers that held TCMTB are also considered hazardous waste as they may retain product residue.

  • Do Not Reuse: Never reuse empty TCMTB containers.[2]

  • Handle as Hazardous Waste: Handle contaminated packages and empty containers in the same manner as the substance itself.[5]

  • Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal according to all applicable regulations.[2]

Step 4: Final Disposal

Final disposal of TCMTB waste must be conducted by a licensed and qualified hazardous waste management facility.

  • Prohibited Actions:

    • DO NOT discharge effluent containing TCMTB into lakes, streams, ponds, estuaries, oceans, or other waters unless in accordance with the requirements of a National Pollutant Discharge Elimination System (NPDES) permit.[1]

    • DO NOT empty into drains or sewers.[2][5]

    • DO NOT contaminate ponds, waterways, or ditches with the chemical or used containers.[2]

  • Approved Disposal Methods:

    • Dispose of the contents and container at a licensed waste disposal site or an industrial combustion plant.[2][5]

  • Regulatory Compliance: All disposal activities must be performed in strict accordance with local, regional, national, and international regulations.[2] Consult your EHS department to ensure full compliance.

Quantitative Data Summary

The following table summarizes key data regarding TCMTB's hazards and environmental fate.

ParameterValue / FindingCitation(s)
Human Health Hazards
Acute Toxicity (Inhalation)Highly toxic / Fatal[1][2]
Acute Toxicity (Dermal)Fatal in contact with skin[2]
Eye & SkinHighly irritating to eyes and skin; may cause allergic skin reaction[1][2]
Environmental Hazards
Aquatic ToxicityVery highly toxic to freshwater and marine fish and invertebrates. Very toxic to aquatic life with long-lasting effects.[1][2]
Environmental Fate
Hydrolysis Half-LifeStable at pH 5; degrades rapidly at pH 9 (half-life of 1.8-2.1 days)[1][6]
Photolysis Half-Life1.5 hours[1]
Aerobic Soil MetabolismRapid degradation, with a half-life of 1.4 days[1][7]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical neutralization of TCMTB waste. Such procedures are highly dependent on the waste matrix, concentration, and available facilities. Researchers must contact their institution's EHS department or their contracted hazardous waste disposal vendor to obtain approved and validated protocols for neutralization or treatment prior to disposal.

TCMTB Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of TCMTB waste.

TCMTB_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Segregation & Containment cluster_2 Final Disposal start TCMTB Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill_check Spill Occurred? ppe->spill_check collect Collect Waste in Designated, Sealed Container label_container Label as 'Hazardous Waste - TCMTB' collect->label_container store Store in Secure, Well-Ventilated Area label_container->store spill_check->collect No spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes spill_protocol->collect contact_ehs Contact Institutional EHS / Waste Management Vendor store->contact_ehs transport Arrange for Pickup by Licensed Waste Contractor contact_ehs->transport disposal Dispose via Approved Method (e.g., Industrial Combustion) transport->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of TCMTB waste.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling TCMTB

In the dynamic environment of laboratory research and drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with 2-(Thiocyan...

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of laboratory research and drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with 2-(Thiocyanomethylthio)benzothiazole (TCMTB), a potent biocide. Adherence to these procedures will help ensure the safety of all personnel and the integrity of your research.

TCMTB is a chemical that is fatal if inhaled or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is therefore critical.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks associated with TCMTB. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side Shields or Full-Face ShieldMust be worn at all times to protect against splashes and airborne particles.[1][2][3]
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves.[1] Regularly inspect gloves for signs of degradation or perforation.
Body Protection Chemical-Resistant Clothing/Impervious Lab CoatA lab coat or other protective clothing that prevents skin contact is mandatory.[1][4]
Respiratory Protection Suitable RespiratorTo be used in areas with inadequate ventilation or when dust or aerosols may be generated.[1][2]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2][3]

  • Verify that an eye wash station and emergency shower are readily accessible.[1]

  • Assemble all necessary materials and PPE before handling TCMTB.

2. Handling:

  • Avoid all direct contact with the product.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Spill Management:

  • In case of a spill, evacuate the area immediately.

  • Wearing full PPE, contain the spill using an inert absorbent material.

  • Collect the spilled material into a suitable, labeled container for disposal.[1]

  • Decontaminate the spill area according to your institution's established protocols.

Disposal Plan

Proper disposal of TCMTB and contaminated materials is essential to prevent environmental contamination.

  • All TCMTB waste is considered hazardous waste and must be disposed of in accordance with local, regional, national, and international regulations.[1]

  • Dispose of contents and containers at an approved waste disposal site.[1]

  • Do not allow this material to enter drains or water supplies.[1]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for TCMTB.

Route of ExposureOrganismLD50 Value
OralRat1590 mg/kg[1]
OralMouse445 mg/kg[1]
DermalRabbit10 g/kg[1]

Experimental Workflow for Handling TCMTB

The following diagram illustrates the standard operating procedure for the safe handling of TCMTB in a laboratory setting.

TCMTB_Handling_Workflow A Preparation B Don PPE A->B C Handle TCMTB in Ventilated Area B->C H Spill? C->H D Decontamination of Work Area E Doff PPE D->E F Proper Waste Disposal E->F G Hand Washing F->G H->D No I Spill Response Protocol H->I Yes I->D

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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